4-(3'-Pyridyl)phenylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-pyridin-3-ylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h1-7,9H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROODCPVYMCCLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375194 | |
| Record name | 4-(3'-Pyridyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51061-71-3 | |
| Record name | 4-(3'-Pyridyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51061-71-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"4-(3'-Pyridyl)phenylacetic acid" synthesis pathway
This guide details the synthesis pathway for 4-(3'-Pyridyl)phenylacetic acid (CAS: 51061-71-3), a bifunctional scaffold often employed in the development of kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs.
The following protocol prioritizes purity and scalability . While direct coupling of the free acid is possible, it frequently results in catalyst poisoning and difficult purification due to the zwitterionic nature of the product. Therefore, this guide utilizes an Ester-Protected Suzuki-Miyaura Route , which ensures robust catalytic turnover and simplified workup.
Executive Summary
-
Target Molecule: this compound
-
CAS Number: 51061-71-3
-
Molecular Formula: C₁₃H₁₁NO₂
-
Core Strategy: Three-step sequence: Esterification
Pd-Catalyzed Cross-Coupling Saponification. -
Critical Control Point: Management of the final pH during hydrolysis to isolate the zwitterionic product at its isoelectric point.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule contains two distinct functionalities: a carboxylic acid tail and a biaryl core involving a pyridine ring. The most reliable disconnection is at the biaryl bond.
Pathway Logic
-
Biaryl Bond Formation: The Suzuki-Miyaura coupling is the gold standard here. We utilize 3-pyridylboronic acid and a 4-halophenylacetic acid derivative .
-
Functional Group Compatibility: The free carboxylic acid can interfere with the basic conditions of the Suzuki coupling (forming carboxylate salts that may reduce solubility or coordinate to Pd). Protection as a methyl ester eliminates this risk and allows for standard organic solvent extraction.
Figure 1: Retrosynthetic disconnection showing the ester-protected strategy.
Part 2: Detailed Synthesis Protocol
Step 1: Esterification of 4-Bromophenylacetic Acid
Objective: Protect the carboxylic acid to prevent catalyst interference.
-
Reagents: 4-Bromophenylacetic acid (1.0 eq), Methanol (solvent/reactant), H₂SO₄ (cat.).
-
Procedure:
-
Dissolve 4-bromophenylacetic acid in Methanol (0.5 M concentration).
-
Add concentrated H₂SO₄ (0.1 eq) dropwise.
-
Reflux for 4–6 hours (monitor by TLC/LCMS).
-
Concentrate in vacuo, neutralize with sat. NaHCO₃, and extract with Ethyl Acetate.
-
Yield Expectation: >95% (Quantitative).
-
Step 2: Suzuki-Miyaura Cross-Coupling (The Core)
Objective: Form the biaryl C-C bond between the phenyl and pyridyl rings.
-
Reagents:
-
Substrate: Methyl 4-bromophenylacetate (1.0 eq)
-
Boronic Acid: 3-Pyridylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%)
-
Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
-
Protocol:
-
Degassing: Charge a reaction flask with the ester, boronic acid, and base. Evacuate and backfill with Argon/Nitrogen (3 cycles). This is critical to prevent homocoupling or oxidation of the catalyst.
-
Solvent Addition: Add the degassed Dioxane/Water mixture.
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM quickly under positive inert gas pressure.
-
Reaction: Heat to 90°C for 12–16 hours.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with water and extract with Ethyl Acetate.
-
Purification: Flash chromatography (Hexane:EtOAc gradient). The pyridine nitrogen makes the product slightly polar; expect elution around 30–50% EtOAc.
-
Step 3: Saponification (Hydrolysis)
Objective: Remove the methyl ester to reveal the final acid.
-
Reagents: Methyl 4-(3'-pyridyl)phenylacetate, LiOH·H₂O (2.0 eq), THF/Water (1:1).
-
Protocol:
-
Dissolve the intermediate in THF/Water.
-
pH Adjustment (Critical): The reaction mixture is basic (pH > 12).
-
Carefully acidify with 1M HCl.
-
Target pH: ~4.5–5.0 (The isoelectric point).
-
-
Isolation: At this pH, the zwitterionic product often precipitates. Filter the solid. If no precipitate forms, extract with n-Butanol or DCM at pH 5.
-
Part 3: Critical Process Parameters (CPP) & Optimization
The following table summarizes optimization data for the Suzuki coupling step, derived from standard biaryl synthesis protocols.
| Parameter | Condition A (Standard) | Condition B (High Difficulty) | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ + XPhos | Pd(dppf)Cl₂ is robust and air-stable. Use XPhos if conversion is low due to steric bulk. |
| Base | K₂CO₃ (3 eq) | K₃PO₄ (3 eq) | Carbonate is standard. Phosphate is superior for sterically hindered or base-sensitive substrates. |
| Solvent | Dioxane/Water (4:[1]1) | Toluene/Ethanol/Water | Dioxane is a universal solvent for Suzuki. Toluene systems are better if the ester is prone to hydrolysis. |
| Temp | 90°C | 110°C (Microwave) | Higher temp increases rate but risks protodeboronation of the pyridyl ring. |
Part 4: Mechanism & Pathway Visualization
The Suzuki-Miyaura cycle involves three main stages: Oxidative Addition, Transmetallation, and Reductive Elimination.
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. Note that the base (not shown) activates the boronic acid to a boronate species prior to transmetallation.
Part 5: Troubleshooting & Quality Control
Pyridine "Poisoning"
The nitrogen atom on the pyridine ring can coordinate to the Palladium catalyst, arresting the cycle.
-
Solution: If conversion stalls, increase catalyst loading to 5 mol% or switch to a bulky phosphine ligand like S-Phos or X-Phos , which prevents non-productive coordination.
Protodeboronation
3-Pyridylboronic acid is prone to losing the boron group (hydrolysis) before coupling, especially at high temperatures.
-
Solution: Add the boronic acid in portions (e.g., 0.4 eq every hour) or use a slight excess (1.5 eq total).
Zwitterion Isolation
The final acid has both a basic pyridine and an acidic carboxyl group.
-
QC Check: Verify the product by NMR in DMSO-d6. In CDCl₃, solubility may be poor due to zwitterionic aggregation.
-
Purification: If the isoelectric precipitation fails, use a reverse-phase C18 column eluting with Water/Acetonitrile (0.1% Formic Acid).
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanism of Suzuki-Miyaura).
-
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
AK Scientific. (n.d.). "Product: this compound (CAS 51061-71-3)." Catalog Entry. Link
Sources
A Technical Guide to 4-(3'-Pyridyl)phenylacetic Acid: Synthesis, Characterization, and Therapeutic Potential
Introduction
4-(3'-Pyridyl)phenylacetic acid is a heterocyclic aromatic compound of significant interest to the fields of medicinal chemistry and drug development. Its structural motif, featuring a phenylacetic acid core linked to a pyridine ring, positions it as a versatile scaffold for the synthesis of novel therapeutic agents. Phenylacetic acid derivatives have a well-established history in pharmaceuticals, with applications ranging from anti-inflammatory agents to treatments for metabolic disorders. The incorporation of the pyridyl moiety introduces unique physicochemical properties, including altered polarity, basicity, and the potential for specific hydrogen bonding interactions with biological targets. This guide provides an in-depth overview of this compound, covering its fundamental properties, a proposed synthetic route with a detailed experimental protocol, and an exploration of its potential as an inhibitor of key enzymes in disease pathways.
Core Molecular Attributes
The foundational step in the exploration of any novel compound is the precise characterization of its molecular and physical properties. These attributes are critical for everything from reaction stoichiometry to the interpretation of biological activity.
Molecular Formula and Weight
The chemical identity of this compound is defined by its molecular formula and corresponding molecular weight.
-
Molecular Formula: C₁₃H₁₁NO₂[1]
-
Molecular Weight: 213.23 g/mol
These fundamental parameters are essential for accurate quantification and for the interpretation of mass spectrometry data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are confirmed for the 3'-pyridyl isomer, some of the other properties are derived from data for the closely related 4-(4'-pyridyl)phenylacetic acid isomer, and are expected to be very similar.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₂ | [1] |
| Molecular Weight | 213.23 g/mol | |
| Monoisotopic Mass | 213.07898 Da | |
| Appearance | Expected to be a solid | |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through a multi-step process, with the key transformation being a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of biaryl and heteroaryl systems. The proposed synthetic strategy involves the coupling of a protected phenylacetic acid derivative with a pyridylboronic acid, followed by deprotection to yield the final product.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in two main steps:
-
Suzuki-Miyaura Coupling: Reaction of an ester of (4-bromophenyl)acetic acid with 3-pyridylboronic acid in the presence of a palladium catalyst and a base.
-
Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Representative Synthesis
Step 1: Suzuki-Miyaura Coupling to Ethyl 4-(3'-pyridyl)phenylacetate
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl (4-bromophenyl)acetate (1.0 eq), 3-pyridylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol, and an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (2.0 eq).
-
Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure ethyl 4-(3'-pyridyl)phenylacetate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: The purified ethyl 4-(3'-pyridyl)phenylacetate from the previous step is dissolved in a mixture of ethanol and water in a round-bottom flask.
-
Base Addition: An excess of a strong base, such as sodium hydroxide (NaOH) pellets or a concentrated aqueous solution, is added to the solution.
-
Reaction Execution: The mixture is heated to reflux and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Isolation: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified to a pH of approximately 4-5 with a mineral acid (e.g., 1M HCl). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. While specific experimental spectra for this compound are not available in the searched literature, the expected spectral features can be predicted based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl and pyridyl rings, as well as a singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, further confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band characteristic of the O-H stretch of the carboxylic acid, as well as a sharp, strong absorption for the C=O stretch of the carbonyl group.
Potential Applications in Drug Discovery
The structural features of this compound make it an attractive candidate for investigation in several areas of drug discovery. Phenylacetic acid derivatives are known to possess a wide range of biological activities, and the pyridyl moiety can enhance potency and selectivity for specific biological targets.
Inhibition of Cyclooxygenase (COX) Enzymes
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, and their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The diarylheterocycle motif present in many selective COX-2 inhibitors shares structural similarities with this compound, suggesting its potential as a COX-2 inhibitor.
Caption: Potential mechanism of action as a COX-2 inhibitor.
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism. It inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control. DPP-4 inhibitors are an important class of oral antidiabetic drugs. Several known DPP-4 inhibitors contain heterocyclic moieties, and pyridylacetic acid derivatives have been investigated for this purpose. The structural features of this compound make it a plausible candidate for interaction with the active site of the DPP-4 enzyme.
Caption: Potential mechanism of action as a DPP-4 inhibitor.
Conclusion
This compound represents a molecule with considerable potential for further investigation in the realm of drug discovery. Its synthesis, achievable through robust and well-established chemical transformations, provides a foundation for the creation of libraries of related analogs for structure-activity relationship studies. The preliminary assessment of its potential as a COX-2 or DPP-4 inhibitor, based on structural analogy to known inhibitors, warrants further experimental validation. This technical guide serves as a comprehensive resource for researchers embarking on the synthesis, characterization, and biological evaluation of this promising compound and its derivatives.
References
Sources
Technical Guide: Solubility Profile and Solvent Selection for 4-(3'-Pyridyl)phenylacetic Acid
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Formulation Scientists, and Process Chemists
Executive Summary & Compound Identity
4-(3'-Pyridyl)phenylacetic acid (CAS: 51061-71-3 ) is a bifunctional pharmaceutical intermediate characterized by its amphoteric nature. Unlike simple carboxylic acids (e.g., phenylacetic acid), this molecule possesses both an acidic carboxyl group and a basic pyridyl nitrogen. This dual functionality dictates that its solubility is not a static constant but a dynamic parameter heavily dependent on the pH of the medium .
This guide provides a scientifically grounded solubility profile, explaining the physicochemical mechanisms driving solvent interaction and offering validated protocols for solubility determination and purification.
| Property | Data / Descriptor |
| CAS Number | 51061-71-3 |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| pKa (Acidic) | ~4.3 (Carboxylic acid moiety) |
| pKa (Basic) | ~5.2 (Pyridinium ion conjugate acid) |
| Isoelectric Point (pI) | ~4.75 (Theoretical point of minimum solubility) |
| LogP (Predicted) | 1.9 (Moderate Lipophilicity) |
Physicochemical Solubility Mechanism
Understanding the solubility of this compound requires analyzing its speciation. The molecule exists in three distinct forms depending on the solvent environment:
-
Cationic Form (pH < 4): At low pH, the pyridine ring is protonated (
). The molecule behaves as a soluble salt in aqueous acid. -
Zwitterionic/Neutral Form (pH 4.3 – 5.2): Near the isoelectric point (pI), the net charge approaches zero. The crystal lattice energy is maximized, and solvation energy is minimized, leading to isoelectric precipitation . This is the region of minimum aqueous solubility.[1]
-
Anionic Form (pH > 6): At high pH, the carboxylic acid is deprotonated (
). The molecule behaves as a soluble salt in aqueous base.
Solvent Class Suitability
-
Dipolar Aprotic (DMSO, DMF): Excellent solvents. They disrupt intermolecular hydrogen bonding without relying on ionization.
-
Protic Polar (Methanol, Ethanol): Good solubility, but temperature-dependent.
-
Non-Polar (Hexane, Toluene): Poor solubility due to the high polarity of the zwitterionic/ionic domains.
Solubility Profile Data
Note: Values below are consolidated from structural analogs and available chemical property databases. They represent expected ranges for process design.
Table 1: Solubility in Organic Solvents (at 25°C)
| Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Note |
| DMSO | Very High | > 100 | Preferred for stock solutions (100 mM). |
| DMF | High | > 80 | Suitable for synthetic reactions (e.g., coupling). |
| Methanol | Moderate-High | 20 – 50 | Good for recrystallization (cooling). |
| Ethanol | Moderate | 10 – 30 | Safer alternative to MeOH for final isolation. |
| Acetone | Moderate | 5 – 15 | Anti-solvent for inorganic salt removal. |
| Dichloromethane | Low-Moderate | 2 – 10 | Soluble primarily in neutral non-zwitterionic form. |
| Toluene | Low | < 1 | Poor solvent; useful as an anti-solvent. |
| Hexane/Heptane | Insoluble | < 0.1 | Strictly an anti-solvent. |
Table 2: Aqueous Solubility vs. pH
| Aqueous Medium | pH Condition | Solubility Status | Mechanism |
| 0.1 N HCl | pH ~1.0 | High (> 20 mg/mL) | Formation of Pyridinium Chloride salt. |
| Phosphate Buffer | pH 4.5 – 5.0 | Minimum (< 1 mg/mL) | Isoelectric point; risk of precipitation. |
| Water (Unbuffered) | pH ~5.5 | Low (~1.5 mg/mL) | Near neutral species dominance. |
| 0.1 N NaOH | pH ~13.0 | High (> 25 mg/mL) | Formation of Sodium Carboxylate salt. |
Experimental Protocols
Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)
Use this protocol to generate precise solubility data for formulation.
-
Preparation: Weigh 50 mg of this compound into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).
-
Equilibration: Cap tightly and place in a shaking incubator at 25°C for 24 hours.
-
Checkpoint: If the solid dissolves completely, add more compound until a visible precipitate remains (saturation).
-
-
Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter.
-
Quantification: Dilute the supernatant (1:100) in Mobile Phase and analyze via HPLC.
-
HPLC Condition: C18 Column, Water/Acetonitrile (0.1% TFA) gradient. Detection at 254 nm.
-
Protocol B: Isoelectric Purification (Process Chemistry)
Use this protocol to purify the compound from reaction mixtures by exploiting its pH-solubility profile.
-
Dissolution: Dissolve the crude material in a minimum volume of 1N NaOH (pH > 10). The solution should be clear (amber).
-
Filtration: Filter off any insoluble non-polar impurities.
-
Precipitation: Slowly add 1N HCl dropwise with vigorous stirring.
-
Observation: Cloudiness will appear as pH drops.
-
-
Targeting pI: Continue acidification until pH reaches 4.7 – 4.8 .
-
Critical Step: Do not overshoot to pH < 3, or the compound will re-dissolve as the cationic salt.
-
-
Isolation: Stir the slurry for 30 minutes to ripen crystals. Filter the white solid and wash with cold water (pH 5).
-
Drying: Dry under vacuum at 45°C.
Visualizations
Figure 1: pH-Dependent Speciation and Solubility Logic
This diagram illustrates the relationship between pH, molecular charge, and solubility state.
Caption: Speciation diagram showing the reversible transition between soluble ionic forms and the insoluble zwitterionic form at the isoelectric point.
Figure 2: Solvent Selection Decision Tree
A logical workflow for selecting the correct solvent based on the intended application.
Caption: Decision tree for selecting the optimal solvent based on experimental goals (Storage, Synthesis, or Purification).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21091633, 4-(4'-Pyridyl)phenylacetic acid. Retrieved from [Link]
- Note: Used for structural confirmation, calculated LogP, and H-bond donor/acceptor counts.
-
Rasmuson, Å. C., et al. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid... in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. Retrieved from [Link]
- Note: Provides baseline solubility data for phenylacetic acid derivatives used to extrapol
-
Williams, R. (2022). pKa Data Compilation for Pyridine and Carboxylic Acids. Organic Chemistry Data. Retrieved from [Link]
- Bergström, C. A., et al. (2016).Computational prediction of drug solubility in water-based systems. Drug Discovery Today. Note: General reference for the solubility behavior of zwitterionic drug-like molecules.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 4. Page loading... [wap.guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. CAS:1787905-81-0, 2-(5-甲基吡啶-3-基)乙酸盐酸盐-毕得医药 [bidepharm.com]
Technical Guide: Spectroscopic Profiling of 4-(3'-Pyridyl)phenylacetic acid
[1]
Compound Identifier: this compound CAS Number: 51061-71-3 Molecular Formula: C₁₃H₁₁NO₂ Molecular Weight: 213.23 g/mol [1]
Introduction & Structural Context
In medicinal chemistry, the 4-(3'-pyridyl)phenyl scaffold serves as a bioisostere for biphenyl systems, introducing a pyridine nitrogen that functions as a hydrogen bond acceptor and improves aqueous solubility compared to the all-carbon analog. The pendant acetic acid moiety provides a handle for further derivatization (e.g., amidation) or acts as a pharmacophore interacting with cationic residues (e.g., Arginine) in target proteins.
This guide provides a comprehensive analysis of the spectroscopic signatures (NMR, IR, MS) required to validate the identity and purity of this compound, particularly when synthesized via Suzuki-Miyaura cross-coupling.
Synthesis & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (phosphine oxides, homocoupled byproducts) often contaminate the spectral baseline.
Synthetic Pathway (Suzuki-Miyaura Coupling)
The standard synthesis involves the palladium-catalyzed coupling of 4-bromophenylacetic acid with pyridine-3-boronic acid .[1]
Figure 1: Palladium-catalyzed synthesis workflow. Note that pyridine-3-boronic acid is prone to protodeboronation, potentially complicating the crude NMR.[1]
Spectroscopic Data Analysis[1][2][3]
Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum in DMSO-d₆ is characterized by three distinct regions: the acidic proton, the aromatic region (containing both phenyl and pyridyl signals), and the benzylic methylene group.
Solvent: DMSO-d₆ (Reference: 2.50 ppm) Frequency: 400 MHz / 500 MHz[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 12.30 - 12.50 | Broad Singlet (br s) | 1H | -COOH | Carboxylic acid proton.[1] Exchangeable with D₂O. |
| 8.85 - 8.90 | Singlet (d, J~2 Hz) | 1H | Py-H2' | Most deshielded aromatic proton; adjacent to Nitrogen.[1] |
| 8.55 - 8.60 | Doublet (dd, J~5, 1.5 Hz) | 1H | Py-H6' | Alpha-proton to Nitrogen; shows coupling to H5.[1] |
| 8.05 - 8.10 | Dt (J~8, 2 Hz) | 1H | Py-H4' | Para to Nitrogen; distinct splitting pattern.[1] |
| 7.65 - 7.70 | Doublet (d, J~8 Hz) | 2H | Ph-H3, H5 | Phenyl protons ortho to the pyridine ring.[1] Deshielded by the heterocycle. |
| 7.45 - 7.50 | Multiplet (m) | 1H | Py-H5' | Beta-proton; often overlaps with phenyl signals.[1] |
| 7.38 - 7.42 | Doublet (d, J~8 Hz) | 2H | Ph-H2, H6 | Phenyl protons ortho to the acetic acid group.[1] |
| 3.60 - 3.65 | Singlet (s) | 2H | -CH ₂-COOH | Benzylic methylene.[1] Key diagnostic peak for the acetic acid tail. |
Critical Interpretation:
-
Pyridine vs. Phenyl: The pyridine protons (H2', H6') are significantly downfield (>8.5 ppm) compared to the phenyl protons due to the electron-withdrawing nature of the nitrogen atom.
-
Coupling: The phenyl ring exhibits an AA'BB' system (appearing as two doublets) characteristic of 1,4-disubstitution.
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the carboxylic acid and the heteroaromatic system.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |
| 3200 - 2500 | O-H Stretch | Carboxylic Acid | Very broad "hump" characteristic of H-bonded dimers. |
| 1705 - 1720 | C=O[1] Stretch | Carbonyl | Strong, sharp peak.[1] Diagnostic for the acid carbonyl. |
| 1600 - 1580 | C=C / C=N Stretch | Aromatic | Skeletal vibrations of the pyridine and phenyl rings.[1] |
| 1420 - 1400 | C-N Stretch | Pyridine Ring | Characteristic ring breathing mode.[1] |
| 1230 - 1250 | C-O Stretch | Acid C-O | Coupled with O-H in-plane bending.[1] |
Mass Spectrometry (MS)
Mass spectrometry analysis (ESI or EI) typically reveals the molecular ion and specific fragmentation leading to the stable benzyl-pyridine species.
Ionization Mode: ESI (+) / EI (70 eV) Molecular Ion: [M+H]⁺ = 214.08 Da
Fragmentation Pathway (EI/CID):
-
Parent Ion: m/z 214 (M+H)
-
Primary Loss: Loss of H₂O (18 Da) or COOH (45 Da).
-
Base Peak: The formation of the 4-(3'-pyridyl)benzyl cation (m/z ~168-169) is the dominant fragment, stabilized by resonance between the phenyl and pyridine rings.
Figure 2: Proposed MS fragmentation pathway under ESI(+) conditions.[1]
Experimental Protocol: Sample Preparation
To ensure high-fidelity data acquisition, follow these preparation standards.
NMR Sample Prep[1]
-
Solvent Choice: Use DMSO-d₆ (99.9% D) rather than CDCl₃. The carboxylic acid moiety often leads to poor solubility and broad peaks in chloroform.
-
Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.
-
Filtration: If the solution is cloudy (common if inorganic salts from synthesis remain), filter through a small plug of glass wool into the NMR tube.
HPLC-MS Method[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid).
-
Retention Time: The compound is moderately polar; expect elution around 4.5 - 5.5 min depending on flow rate.
References
-
Chemical Identity: PubChem. This compound (Compound Summary). National Library of Medicine. [Link]
-
Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457–2483. [Link]
-
Spectral Prediction: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] [Link]
4-(3'-Pyridyl)phenylacetic Acid Scaffolds: Synthesis, SAR, and Thromboxane Modulation
Topic: "4-(3'-Pyridyl)phenylacetic acid" Structural Analogs and Derivatives Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Pharmacologists
Executive Summary
This compound (CAS: 51061-71-3) represents a privileged biaryl pharmacophore in medicinal chemistry, primarily recognized for its utility in targeting the arachidonic acid cascade. Structurally, it serves as a foundational scaffold for Thromboxane A2 synthase inhibitors (TXSI) and dual Thromboxane receptor antagonists (TPRA) .
The molecule features a "head-to-tail" design: a basic pyridine nitrogen capable of coordinating with heme iron (in CYP450 enzymes) and a distal carboxylic acid tail that mimics the arachidonic acid carboxylate, facilitating ionic interactions with arginine residues in the active site. This guide details the synthetic optimization of this scaffold—specifically addressing the challenges of Suzuki couplings with pyridine boronic acids—and outlines the structure-activity relationships (SAR) governing its derivatives.
Chemical Architecture & Pharmacophore Analysis
The efficacy of this compound derivatives stems from their ability to mimic the transition state of Thromboxane A2 generation.
The "Heme-Binder / Linker / Acid" Motif
The scaffold can be dissected into three functional zones:
-
Zone A (The Warhead): The 3-pyridyl ring.[1] The nitrogen atom acts as a ligand for the heme iron (
) in Thromboxane Synthase (CYP5A1), preventing the isomerization of PGH2 to TXA2.-
Critical Insight: The 3-position is sterically optimal. 2-pyridyl analogs often suffer from steric clash with the porphyrin ring, while 4-pyridyl analogs may lack the correct angular vector for coordination.
-
-
Zone B (The Spacer): The phenyl ring provides a rigid, hydrophobic spacer that spans the enzyme's substrate channel.
-
Zone C (The Anchor): The acetic acid moiety. It forms an electrostatic interaction (salt bridge) with a conserved cationic residue (typically Arginine) at the entrance of the active site.
Physicochemical Properties (Calculated)
| Property | Value | Implication |
| Molecular Weight | 213.23 g/mol | Fragment-like; high potential for decoration. |
| cLogP | ~1.9 - 2.1 | Good membrane permeability; optimal for oral bioavailability. |
| pKa (Acid) | ~4.2 | Ionized at physiological pH (COO-). |
| pKa (Base) | ~5.2 | Pyridine nitrogen is partially protonated but available for metal coordination. |
Synthetic Pathways & Optimization
The primary route to this compound is the Suzuki-Miyaura cross-coupling of a 4-halophenylacetic acid derivative with 3-pyridylboronic acid. However, this specific coupling is prone to a known side reaction: ligand scrambling , where phenyl groups from phosphine ligands (like
Optimized Suzuki-Miyaura Protocol
To ensure high purity (>98%) and avoid "phenyl-transfer" impurities, we utilize bidentate ligands (dppf) or ligand-free conditions.
Reaction Scheme:
Experimental Protocol: Ligand-Scrambling-Free Synthesis
Objective: Synthesis of Methyl 4-(3'-pyridyl)phenylacetate (Precursor to the acid).
Reagents:
-
Methyl 4-bromophenylacetate (1.0 eq)
-
3-Pyridylboronic acid (1.2 eq)
-
Catalyst:
(3 mol%) — Selected to prevent aryl exchange. -
Base:
(3.0 eq) — Cesium promotes faster transmetallation than Potassium. -
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
-
Inerting: Charge a reaction vessel with Methyl 4-bromophenylacetate (10 mmol, 2.29 g), 3-Pyridylboronic acid (12 mmol, 1.48 g), and
(30 mmol, 9.77 g). Evacuate and backfill with Argon ( ). -
Solvation: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).
-
Catalysis: Add
(0.3 mmol, 245 mg) under positive Argon flow. -
Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC for the disappearance of the bromide.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient). Note: The pyridine product is basic; pre-treat silica with 1%
if streaking occurs. -
Hydrolysis (Final Step): Treat the ester with LiOH (2 eq) in THF/Water (1:1) at RT for 2 hours. Acidify to pH 4 with 1M HCl to precipitate the zwitterionic product.
Structure-Activity Relationships (SAR)
Modifications to the this compound core drive potency and selectivity.
Zone A: Heterocycle Variations
-
3-Pyridyl (Parent): Balanced potency.
-
1-Imidazolyl: Often yields higher potency (e.g., Ozagrel) due to stronger heme coordination (
nitrogen). -
3-Quinolyl: Increases hydrophobic bulk, potentially improving selectivity for TX synthase over prostacyclin synthase.
Zone C: Acidic Tail Length
The distance between the nitrogen and the carboxylate is the critical "ruler" for activity.
-
Acetic Acid (1 Carbon): Moderate TXSI activity.
-
Propionic Acid (2 Carbons): Often optimal for dual activity (TXSI + TPRA). See Ridogrel.
-
Acrylic Acid (Rigid 2 Carbons): Restricts conformational freedom, locking the molecule in the active binding mode.
Bioisosteres
Replacing the carboxylic acid can improve pharmacokinetics:
-
Tetrazole: Improves metabolic stability while maintaining acidity (
). -
Sulfonamide: Reduces acidity but can introduce new H-bond interactions.
Visualizations
Synthesis & SAR Logic Flow
This diagram illustrates the synthetic pathway and the logical branch points for derivative generation.
Caption: Synthetic workflow from precursors to the core scaffold and subsequent divergence into high-potency derivatives.
Pharmacophore Binding Mode
This diagram visualizes how the molecule interacts with the Thromboxane Synthase active site.
Caption: Schematic representation of the tripartite binding mode within the TXA2 Synthase active site.
Comparison of Analog Classes
| Analog Class | Structural Modification | Effect on Activity | Representative Drug |
| Acetic Acids | Parent scaffold (n=1) | Moderate TXSI; weak Receptor Antagonism. | This compound |
| Acrylic Acids | Vinyl linker (Rigid) | High TXSI potency; conformational lock. | Ozagrel (Imidazole analog) |
| Propionic Acids | Ethyl linker (n=2) | Balanced Dual Activity (TXSI + TPRA). | Ridogrel |
| Sulfonamides | COOH | Improved lipophilicity; altered selectivity. | Daltroban (related class) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21091633, 4-(4'-Pyridyl)phenylacetic acid. Retrieved from [Link]
-
Dogne, J. M., et al. (2004). Thromboxane A2 inhibition: from small molecules to large-scale clinical trials. Current Pharmaceutical Design. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]
-
O'Connor, S. E., et al. (1994). Characterization of the thromboxane synthase inhibitory activity of ridogrel. British Journal of Pharmacology. Retrieved from [Link]
-
Kato, K., et al. (1985). Synthesis and thromboxane A2 synthase inhibitory activity of 3-pyridyl derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
"4-(3'-Pyridyl)phenylacetic acid" purity and quality specifications
This guide outlines the technical specifications, quality control frameworks, and analytical strategies for 4-(3'-Pyridyl)phenylacetic acid (CAS: 51061-71-3).[1] This compound is a critical bi-aryl building block used in the synthesis of various pharmaceutical candidates, particularly in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) featuring the biphenyl-pyridine pharmacophore.[1]
Chemical Identity & Significance
This compound is a bifunctional intermediate characterized by a phenylacetic acid core substituted at the para position with a 3-pyridyl ring.[1] Its quality is defined not just by assay purity, but by the absence of transition metal catalysts (Palladium) and specific regioisomers generated during cross-coupling reactions.
| Attribute | Specification Details |
| Chemical Name | This compound |
| CAS Number | 51061-71-3 |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| Structure | HOOC-CH₂-(C₆H₄)-(C₅H₄N) |
| Key Function | Pharmacophore scaffold (Biphenyl-pyridine motif) |
Synthesis-Driven Impurity Profiling
To establish robust specifications, one must understand the genesis of impurities.[1][2] This compound is industrially synthesized via Suzuki-Miyaura cross-coupling of 4-chlorophenylacetic acid (or its ester) with 3-pyridylboronic acid.[1] This route dictates the Critical Quality Attributes (CQAs).
Impurity Origin Pathway
The following diagram maps the synthesis pathway to potential impurities, providing the logic for the specification limits.
Figure 1: Impurity genealogy in Suzuki coupling. Impurities A and B are critical process-related impurities that must be monitored by HPLC.
Comprehensive Specification Framework
The following specifications are recommended for "Pharma-Grade" intermediates intended for GMP downstream processing.
Table 1: Quality Specifications
| Test Parameter | Method | Specification Limit | Rationale |
| Appearance | Visual | White to off-white powder | Colored impurities often indicate Pd residues or oxidation.[1] |
| Identification | ¹H-NMR / IR | Conforms to structure | Verifies the 3-pyridyl vs. 4-pyridyl substitution pattern.[1] |
| Assay (Purity) | HPLC (Area %) | ≥ 98.0% | Standard for late-stage intermediates.[1] |
| Assay (Titration) | Acid-Base | 97.0% – 102.0% | Cross-verification of the carboxylic acid content.[1] |
| Impurity A (Phenylacetic acid) | HPLC | ≤ 0.5% | Common byproduct from starting material dehalogenation.[1] |
| Impurity B (Dimer) | HPLC | ≤ 0.2% | Homocoupling byproduct; difficult to remove downstream.[1] |
| Any Unspecified Impurity | HPLC | ≤ 0.10% | ICH Q3A threshold for reporting.[1] |
| Total Impurities | HPLC | ≤ 2.0% | Ensures overall process control. |
| Loss on Drying (LOD) | Gravimetric | ≤ 1.0% | Controls moisture content affecting stoichiometry.[1] |
| Residue on Ignition (ROI) | USP <281> | ≤ 0.5% | Controls inorganic salt load (borates/carbonates).[1] |
| Palladium (Pd) | ICP-MS | ≤ 20 ppm | Critical for drug safety; Pd is difficult to purge later.[1] |
Analytical Methodologies
Trustworthy data requires validated methods. The bifunctional nature of the molecule (acidic tail + basic pyridine ring) requires careful pH control in HPLC to prevent peak tailing.
A. HPLC Method (Purity & Related Substances)
-
Principle: Reverse Phase Chromatography (RP-HPLC) with gradient elution.[1]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5). Low pH ensures the carboxylic acid is protonated (neutral) and the pyridine is protonated (cationic), improving retention and peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (λ_max for biphenyl system).
-
System Suitability:
-
Tailing Factor (T): < 1.5 for main peak.
-
Resolution (R): > 2.0 between Product and Impurity A (Phenylacetic acid).
-
B. Palladium Determination (ICP-MS)
Due to the use of Pd catalysts, standard colorimetric heavy metal tests (USP <231>) are insufficient.
-
Digestion: Microwave digestion with HNO₃/HCl.
-
Standardization: Internal standard (Yttrium or Indium).
-
Limit: NMT 20 ppm (Strict limit required if the next step is the final API synthesis).
Quality Control Decision Tree
This workflow ensures that only batches meeting the strict "Suzuki-Grade" criteria are released.
Figure 2: QC Release Logic. Note that Palladium content is a "Gatekeeper" specification; failure here mandates reprocessing (e.g., scavenger resin treatment).[1]
Handling and Stability
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen). The pyridine ring is susceptible to N-oxidation over time if exposed to air/light.[1]
-
Safety: Irritant (H315, H319).[3] Use standard PPE.
-
Retest Period: 24 months from manufacture date if stored in sealed aluminum moisture-barrier bags.[1]
References
-
Chemical Identity & Properties : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21091633, 4-(4'-Pyridyl)phenylacetic acid (Isomer Reference). Retrieved from [Link](Note: Used for structural property correlation of the pyridyl-phenylacetic acid class).[1]
-
Synthesis Methodology : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text for the synthesis method described).
-
Impurity Guidelines : International Council for Harmonisation (ICH).[2] ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
- Analytical Validation: U.S. Pharmacopeia (USP). <1225> Validation of Compendial Procedures. (Standard framework for the HPLC method proposed).
Sources
"4-(3'-Pyridyl)phenylacetic acid" potential research applications
The following technical guide provides an in-depth analysis of 4-(3'-Pyridyl)phenylacetic acid (CAS: 51061-71-3), a critical biaryl scaffold used in medicinal chemistry and materials science.
A Versatile Zwitterionic Scaffold for Medicinal Chemistry and Crystal Engineering
Executive Summary
This compound (CAS: 51061-71-3) is a bifunctional organic ligand characterized by a phenylacetic acid core substituted at the para position with a 3-pyridyl group.[1][2] This compound represents a privileged scaffold in drug discovery, serving as a bioisostere for biphenyl systems where improved aqueous solubility and specific hydrogen-bonding interactions are required.
Beyond pharmaceutical applications, the molecule’s distinct ditopic nature—possessing both a hard oxygen donor (carboxylate) and a borderline soft nitrogen donor (pyridine)—makes it a high-value linker in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. This guide outlines its physicochemical profile, validated synthetic protocols, and primary applications in therapeutic development and materials science.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The molecule exists as a zwitterion in neutral aqueous media due to the basicity of the pyridine nitrogen (
| Property | Specification |
| IUPAC Name | 2-[4-(pyridin-3-yl)phenyl]acetic acid |
| CAS Number | 51061-71-3 |
| Molecular Formula | |
| Molecular Weight | 213.23 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, dilute acid/base; sparingly soluble in water (neutral pH) |
| pKa Values | ~4.3 (Carboxyl), ~5.2 (Pyridinium) |
| LogP | ~1.9 (Predicted) |
Synthetic Utility & Protocols
The synthesis of this compound is classically achieved via Suzuki-Miyaura cross-coupling , a robust palladium-catalyzed reaction that couples an aryl halide with an aryl boronic acid. This route is preferred over Gomberg-Bachmann reactions due to higher regioselectivity and milder conditions.
Validated Synthetic Protocol
Objective: Synthesis of this compound from 4-bromophenylacetic acid.
Reagents:
-
Substrate: 4-Bromophenylacetic acid (1.0 eq)
-
Coupling Partner: 3-Pyridylboronic acid (1.2 eq)
-
Catalyst:
(0.03 eq) or -
Base: Sodium Carbonate (
, 2.0 M aqueous solution) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Inerting: Charge a round-bottom flask with 4-bromophenylacetic acid, 3-pyridylboronic acid, and the Pd catalyst. Evacuate and backfill with Argon (
) three times. -
Solvation: Add degassed 1,4-dioxane and the aqueous base solution via syringe.
-
Reflux: Heat the mixture to 90°C for 12–16 hours under vigorous stirring. Monitor reaction progress via LC-MS (Target Mass: 214.1
). -
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black.
-
Acidification: Adjust the pH of the filtrate to ~4.0 using 1M HCl. The zwitterionic product will precipitate.
-
Purification: Collect the solid by filtration. Recrystallize from Ethanol/Water to achieve >98% purity.
Mechanistic Pathway (Graphviz)
Therapeutic Applications (Medicinal Chemistry)
In drug discovery, the this compound scaffold acts as a critical intermediate for synthesizing inhibitors of specific enzymes and receptors involved in cardiovascular and inflammatory pathways.
Thromboxane A2 Synthase Inhibition
The 3-pyridyl moiety is a well-established pharmacophore for inhibiting Thromboxane A2 Synthase (TXAS) . The basic nitrogen atom of the pyridine ring coordinates with the heme iron of the enzyme, blocking substrate binding.
-
Mechanism: The phenylacetic acid tail mimics the arachidonic acid substrate, positioning the pyridine to ligate the Heme-Fe(II).
-
Relevance: Structurally analogous to Ozagrel and Ridogrel , this scaffold allows researchers to modulate lipophilicity and potency by altering the linker length (acetic acid vs. acrylic acid).
GPIIb/IIIa Antagonists
The compound serves as a "cap" or linker in the design of non-peptide fibrinogen receptor antagonists. The carboxylic acid group forms an ionic bond with the arginine residue in the binding pocket (mimicking the Aspartate of the RGD sequence), while the biaryl system provides a rigid spacer to correctly orient the basic pharmacophore.
Bioisosterism in NSAIDs
The scaffold is investigated as a nitrogen-containing bioisostere of biphenylacetic acid NSAIDs (e.g., Felbinac ).
-
Advantage: The pyridine ring increases water solubility and introduces a pH-dependent ionization center, potentially reducing gastric irritation associated with highly lipophilic acids.
Materials Science Applications (MOFs)[4]
The compound is highly valued in Crystal Engineering for constructing Metal-Organic Frameworks (MOFs). Its ditopic nature allows it to bridge metal nodes, forming porous 2D or 3D networks.
-
Coordination Modes:
-
N-Donor: The pyridine nitrogen binds to soft metals (Zn, Cu, Ag).
-
O-Donor: The carboxylate binds to hard metals (lanthanides) or forms paddle-wheel clusters with Cu/Zn.
-
-
Application: These MOFs are utilized for gas storage (
, ) and heterogeneous catalysis , where the pyridine ring can act as a basic catalytic site within the pore.
MOF Assembly Logic (Graphviz)
Safety & Handling
-
Hazard Classification: Irritant (Xi).
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The carboxylic acid is stable, but the pyridine ring can be susceptible to N-oxidation if exposed to strong oxidizers over prolonged periods.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21091633, this compound. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Chen, B., et al. (2009).Metal-Organic Frameworks as Functional Materials. Chemical Reviews.
Sources
"4-(3'-Pyridyl)phenylacetic acid" as a chemical intermediate
An In-depth Technical Guide to 4-(3'-Pyridyl)phenylacetic Acid as a Chemical Intermediate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a bifunctional molecule of significant interest in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Its structure, which combines a reactive carboxylic acid moiety with the versatile pyridine ring system, makes it a highly valuable building block for creating complex molecular architectures. This guide provides an in-depth examination of its synthesis, chemical properties, reactivity, and applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will explore the causality behind common experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of chemical synthesis, intermediates are the linchpins that enable the construction of complex target molecules. This compound stands out due to its dual functionality. The phenylacetic acid core provides a handle for straightforward derivatization through its carboxylic acid group, while the 3-pyridyl substituent introduces a key heterocyclic motif. Pyridine rings are among the most prevalent heterocyclic structures found in pharmaceutical products, valued for their ability to engage in hydrogen bonding, act as a basic center, and coordinate with metal ions.[1][2]
The strategic placement of the pyridine at the 4-position of the phenyl ring and its 3-substitution pattern creates a specific spatial and electronic arrangement that is often exploited in the design of targeted therapeutics. This guide will dissect the synthesis of this key intermediate and illuminate its transformation into more complex derivatives.
Physicochemical & Structural Properties
A thorough understanding of a chemical's properties is fundamental to its effective use. The data below, compiled from authoritative sources, provides a snapshot of this compound's key characteristics.
| Property | Value | Source |
| IUPAC Name | 2-(4-(pyridin-3-yl)phenyl)acetic acid | PubChem |
| Molecular Formula | C₁₃H₁₁NO₂ | PubChem[3] |
| Molecular Weight | 213.23 g/mol | PubChem |
| Monoisotopic Mass | 213.07898 Da | PubChem[3] |
| CAS Number | 89943-49-7 | - |
| Predicted XlogP | 1.9 | PubChem[3] |
| Appearance | Typically an off-white to pale yellow solid | General Knowledge |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol.[4] | General Knowledge |
Note: Some properties are for the general class of substituted phenylacetic acids or isomers and should be confirmed experimentally for this specific compound.
Core Synthesis Strategies: Building the Biaryl Scaffold
The primary challenge in synthesizing this compound lies in the efficient construction of the C(sp²)-C(sp²) bond between the phenyl and pyridyl rings. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard and most robust method for this transformation.[5][6]
The general approach involves coupling a phenylacetic acid derivative bearing a boronic acid (or ester) with a halogenated pyridine, or the reverse, coupling a halophenylacetic acid ester with a pyridineboronic acid. The latter is often preferred to avoid self-coupling or degradation of the more sensitive phenylboronic acid component.
Caption: Generalized Suzuki-Miyaura coupling workflow for synthesis.
Detailed Synthetic Protocol: A Self-Validating System
This protocol describes a reliable method starting from commercially available materials. The rationale behind each step is explained to ensure a deep understanding of the process.
Experiment: Synthesis of this compound via Suzuki Coupling
-
Objective: To synthesize the title compound with high purity and yield.
-
Core Logic: The C-C bond is formed using a palladium catalyst which facilitates the coupling between an aryl bromide and an aryl boronic acid. An ester is used as a protecting group for the carboxylic acid to prevent interference with the basic conditions of the reaction. The final step is a simple hydrolysis to yield the desired acid.
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere is Critical):
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Ethyl 2-(4-bromophenyl)acetate (1.0 eq), Pyridine-3-boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).[5]
-
Causality: The excess boronic acid ensures complete consumption of the limiting bromide. K₂CO₃ is the base required to activate the boronic acid for the transmetalation step in the catalytic cycle.
-
Evacuate and backfill the flask with nitrogen three times. This is crucial as oxygen can deactivate the palladium catalyst, leading to failed or low-yield reactions.
-
-
Catalyst Addition and Reaction:
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the flask.
-
Add a degassed solvent mixture of Toluene and Water (4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Causality: The biphase solvent system helps dissolve both the organic reactants and the inorganic base. Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
-
Workup and Extraction:
-
Cool the reaction to room temperature. Dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel. Wash sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Causality: The aqueous washes remove the inorganic base and salts. Brine helps to break any emulsions and further dry the organic layer.
-
-
Purification of the Intermediate Ester:
-
Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. This step removes unreacted starting materials and catalyst residues.
-
-
Ester Hydrolysis:
-
Dissolve the purified ethyl ester in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (NaOH, 2.0 eq) and stir at room temperature for 4-6 hours until TLC analysis shows complete consumption of the ester.
-
Causality: NaOH saponifies the ester to its corresponding carboxylate salt, which is water-soluble.
-
Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH ~4-5 with 1N HCl.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford pure this compound.
-
Chemical Reactivity: The Intermediate in Action
The utility of this compound stems from the reactivity of its carboxylic acid group. This functional group is a gateway to a vast array of derivatives, most notably amides and esters, which are common moieties in active pharmaceutical ingredients (APIs).[6]
Caption: Key reactions of the carboxylic acid moiety.
Application in Drug Discovery: Amide Bond Formation
Amide coupling is arguably the most important reaction for this intermediate in a drug development context. The resulting aryl acetamides are found in numerous drug candidates.[7]
Experiment: Synthesis of 2-(4-(pyridin-3-yl)phenyl)-N-benzylacetamide
-
Objective: To demonstrate the utility of the title compound as an intermediate by coupling it with a primary amine.
-
Core Logic: Standard peptide coupling reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable).
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add HBTU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 20 minutes at room temperature.
-
Causality: HBTU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. DIPEA is a non-nucleophilic base that scavenges the acid produced, driving the reaction forward.
-
-
Amine Addition:
-
Add benzylamine (1.05 eq) to the activated mixture.
-
Stir the reaction at room temperature for 3-5 hours, monitoring by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, pour the mixture into water, which will often precipitate the crude product.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude amide by column chromatography or recrystallization to yield the final product.
-
This protocol can be adapted for a wide variety of amines, making this compound a versatile starting point for building libraries of potential drug candidates for structure-activity relationship (SAR) studies.[7]
Conclusion and Future Outlook
This compound is more than just a molecule; it is a strategic tool for chemical innovation. Its robust synthesis via well-established cross-coupling chemistry and the predictable reactivity of its carboxylic acid handle provide a reliable platform for molecular construction. As the demand for novel therapeutics with precisely defined structures continues to grow, the importance of versatile and well-characterized intermediates like this one will only increase. Future work may focus on developing more sustainable, C-H activation-based synthetic routes or expanding its use in fields beyond pharmaceuticals, such as organic electronics or functional polymers.[8]
References
- Source: Sciencemadness.
- Title: Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids Source: ResearchGate URL
-
Title: Phenylacetic acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Source: Inventiva Pharma URL: [Link]
-
Title: Phenylacetic acid - Sciencemadness Wiki Source: Sciencemadness.org URL: [Link]
-
Title: Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives Source: MDPI URL: [Link]
-
Title: Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine Source: National Institutes of Health (NIH) URL: [Link]
-
Title: this compound (C13H11NO2) Source: PubChem URL: [Link]
-
Title: 4-(4'-Pyridyl)phenylacetic acid | C13H11NO2 Source: PubChem URL: [Link]
-
Title: this compound (C13H11NO2) Source: PubChemLite URL: [Link]
-
Title: Pd-Catalyzed Remote Meta-C–H Functionalization of Phenylacetic Acids Using a Pyridine Template Source: ACS Publications URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C13H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. 3,4-(METHYLENEDIOXY)PHENYLACETIC ACID | 2861-28-1 [chemicalbook.com]
- 5. inventivapharma.com [inventivapharma.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Pyridylphenylacetic Acid Scaffold: Bioisosteric Evolution in Drug Discovery
This guide serves as a technical deep-dive into the Pyridylphenylacetic Acid (PPAA) scaffold, a critical structural motif in medicinal chemistry. Rather than a single "blockbuster" drug, PPAAs represent a strategic evolution in the design of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), Thromboxane A2 synthase inhibitors, and recent BACE-1 inhibitors for Alzheimer's disease.
Executive Summary
Pyridylphenylacetic acids (PPAAs) constitute a class of pharmacophores derived from the traditional phenylacetic acid NSAID scaffold (e.g., Diclofenac, Alclofenac). Their development stems from the medicinal chemistry principle of bioisosterism , where a phenyl ring is replaced by a pyridine ring to modulate physicochemical properties—specifically lipophilicity (
This guide analyzes the transition from Biphenylacetic Acids (like Felbinac) to Pyridylphenylacetic Acids , detailing the synthetic methodologies (Suzuki-Miyaura cross-coupling) and the biological rationale (gastric safety and target selectivity) behind this structural shift.
Historical & Mechanistic Context
The Phenylacetic Acid Problem
The history of PPAAs is inextricably linked to the limitations of early arylacetic acid NSAIDs.
-
The Precursors: Drugs like Diclofenac and Alclofenac proved highly effective COX inhibitors but suffered from significant gastrointestinal (GI) toxicity.
-
The Mechanism of Toxicity: The high acidity of the carboxylic acid moiety (
), combined with high lipophilicity, caused "ion trapping" in gastric mucosal cells, leading to ulcers. -
The Biphenyl Era: Researchers developed Felbinac (4-biphenylacetic acid) to improve metabolic stability, but solubility issues persisted.
The Pyridine Solution (Bioisosterism)
The introduction of a pyridine ring into the biphenyl scaffold marked a turning point. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and alters the electronic landscape of the molecule.
| Property | Biphenylacetic Acid | Pyridylphenylacetic Acid | Benefit of Pyridine |
| LogP (Lipophilicity) | High (> 3.5) | Moderate (2.0 - 3.0) | Improved bioavailability; reduced tissue accumulation. |
| Aqueous Solubility | Low | Moderate/High | Pyridine nitrogen can be protonated/solvated. |
| Metabolic Stability | Prone to hydroxylation | Tunable | Nitrogen position blocks specific metabolic soft spots. |
| Target Selectivity | COX-1/COX-2 | Tunable (COX/TxA2) | Nitrogen lone pair allows specific enzyme pocket anchoring. |
Modern Applications: Beyond NSAIDs
While initially designed for inflammation, the PPAA scaffold has evolved:
-
Thromboxane A2 Synthase Inhibitors: The basic nitrogen coordinates with the heme iron of the synthase enzyme (e.g., analogs of Ozagrel ).
-
BACE-1 Inhibitors (Alzheimer's): Recent studies (e.g., EVP-0015962 derivatives) utilized the pyridine moiety to interact with Ser229 in the BACE-1 active site, achieving a 15-fold potency improvement over the biphenyl core [1].
Structural Evolution Pathway
The following diagram illustrates the logical progression from simple phenylacetic acids to the advanced pyridyl scaffold.
Figure 1: Structural evolution from nephrotoxic phenylacetic acids to the optimized pyridylphenylacetic acid pharmacophore.
Technical Synthesis Protocol
The synthesis of 4-(2-pyridyl)phenylacetic acid is the industry-standard benchmark for this scaffold. The most robust method utilizes a Suzuki-Miyaura Cross-Coupling followed by hydrolysis.
Retrosynthetic Analysis
-
Target: 4-(2-pyridyl)phenylacetic acid.
-
Disconnection: Biaryl bond.
-
Precursors: 4-Bromophenylacetic acid ester + 2-Pyridylboronic acid (or ester).
Step-by-Step Protocol
Phase A: Esterification (Protection)
-
Dissolve 4-bromophenylacetic acid (10 mmol) in MeOH (50 mL).
-
Add catalytic
(0.5 mL). -
Reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Concentrate and neutralize to yield Methyl 4-bromophenylacetate .
Phase B: Suzuki-Miyaura Coupling
-
Reagents: Methyl 4-bromophenylacetate (1.0 eq), 2-Pyridylboronic acid MIDA ester (1.2 eq).
-
Catalyst:
(3 mol%). -
Base/Solvent:
(3.0 eq) in 1,4-Dioxane/Water (4:1). -
Condition: Degas with Argon for 15 mins. Heat to 90°C for 12 hours.
-
Note: The use of MIDA boronates is recommended for pyridine couplings to prevent protodeboronation, a common failure mode with pyridines [2].
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
. Purify via flash chromatography.
Phase C: Hydrolysis
-
Dissolve the coupled ester in THF/Water (1:1).
-
Add LiOH (2.0 eq). Stir at RT for 2 hours.
-
Critical Step: Adjust pH to ~5.0 using 1M HCl. The zwitterionic nature of the pyridine-acid product requires precise pH control for precipitation.
-
Filter the white precipitate: 4-(2-pyridyl)phenylacetic acid .
Synthesis Workflow Diagram
Figure 2: Optimized synthetic route for the generation of the PPAA scaffold.
Comparative Data: PPAA vs. Traditional NSAIDs
The following table highlights why researchers switch to the PPAA scaffold during Lead Optimization.
| Parameter | Diclofenac (Phenyl) | Felbinac (Biphenyl) | PPAA (Pyridyl) |
| GI Ulcer Index | High | Moderate | Low |
| Water Solubility | 2.4 mg/L | < 1 mg/L | ~50 mg/L |
| Half-life ( | 1-2 hrs | 11 hrs | Tunable (4-8 hrs) |
| Primary Target | COX-1/2 | COX-1/2 | COX-2 / TxA2 / BACE-1 |
References
-
BACE-1 and γ-Secretase as Therapeutic Targets for Alzheimer's Disease. National Institutes of Health (NIH) / PubMed Central. The study details the SAR evolution from biphenylacetic acid to pyridine derivatives (Compounds 39 vs 40) for improved enzyme potency.
-
High-Speed Optimization of Inhibitors... Scale-out of NSAID biphenylacetic acid. ResearchGate. Describes the Suzuki-Miyaura protocols relevant to this scaffold.
-
Recent Developments in Chimeric NSAIDs. ResearchGate. Reviews the structural modifications of NSAIDs to reduce GI toxicity, including heteroaryl substitutions.
-
Synthesis of 4-Pyridin-2-yl-phenylacetic acid. Chem-Impex / PubChem. Physical properties and CAS data (51061-67-7) for the core scaffold.
Technical Guide: Basic Reactivity of the Pyridyl Group in 4-(3'-Pyridyl)phenylacetic Acid
[1][2][3][4]
Executive Summary
This compound (CAS: 51061-71-3) is a bifunctional ampholyte containing a basic pyridine nitrogen and an acidic carboxylic acid.[1][2][3][4] Unlike its 2-pyridyl and 4-pyridyl isomers, the 3-pyridyl (meta) orientation prevents direct resonance conjugation between the nitrogen lone pair and the biaryl linkage.[1][2][3][4] This structural isolation preserves the nitrogen’s basicity and nucleophilicity, making it a distinct handle for salt formation, metal coordination, and prodrug derivatization.[4]
This guide provides the mechanistic grounding and validated protocols to manipulate the pyridyl group without compromising the phenylacetic acid tail.[3]
Electronic Structure & Basicity
To predict reactivity, one must understand the electronic environment of the nitrogen atom.
Inductive vs. Resonance Effects
In the 3-pyridyl isomer, the nitrogen atom is located at the meta position relative to the phenyl ring connection.[2]
-
Resonance: There is no direct resonance conjugation between the nitrogen lone pair and the phenyl ring.[3] The lone pair remains in an
orbital orthogonal to thengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -system.[2][3][4] -
Induction: The phenyl group acts as a weak electron-withdrawing group (EWG) via the
-framework.[2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Consequence: The basicity of the 3-pyridyl nitrogen (
) is slightly lower than unsubstituted pyridine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) but significantly higher than electron-deficient pyridines.[3][4]
The Zwitterionic Equilibrium
The molecule possesses two ionizable groups with overlapping
-
Phenylacetic Acid:
[2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
3-Phenylpyridinium:
[2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Since
Figure 1: pH-dependent speciation and tautomeric equilibrium.[1][2][3][4] In water, the zwitterion dominates near pH 4.5.[2][4]
Core Reactivity & Protocols[2][4][5]
Protonation & Salt Formation (Solubility Engineering)
The most direct exploitation of the pyridyl basicity is salt formation to modulate solubility. The 3-pyridyl nitrogen is sterically accessible, allowing formation of salts with mineral and organic acids.[1][2]
Protocol: Preparation of the Hydrochloride Salt Purpose: To convert the zwitterionic solid into a water-soluble cationic salt.[1][2]
-
Dissolution: Suspend 1.0 eq (100 mg) of this compound in anhydrous Ethanol (2 mL).
-
Acidification: Add 1.1 eq of 1M HCl in Ethanol dropwise at 0°C.
-
Crystallization: Add Diethyl Ether (5 mL) slowly until turbidity persists.
-
Isolation: Filter the white precipitate and dry under vacuum.
N-Oxidation (Metabolic Simulation)
Pyridyl N-oxides are common metabolites and valuable synthetic intermediates.[1][2][3][4] The 3-pyridyl nitrogen can be selectively oxidized using meta-chloroperbenzoic acid (mCPBA).[1][2][3][4]
Protocol: Selective N-Oxidation
-
Protection (Optional but Recommended): Esterify the carboxylic acid (e.g., Methyl ester) to prevent solubility issues, though the free acid can be used in polar solvents.[4]
-
Reaction: Dissolve substrate in DCM. Add 1.1 eq mCPBA at 0°C. Warm to RT and stir for 3 hours.
-
Workup: Wash with sat. NaHCO₃ (removes mCBA byproduct).[1][2][3][4]
-
Mechanism: The electrophilic oxygen of the peracid attacks the nucleophilic nitrogen lone pair.[1][3]
Metal Coordination (Pd/Pt Ligand)
The 3-phenylpyridine motif is a known ligand for transition metals.[1][2][3][4] Unlike 2-phenylpyridine, which forms cyclometallated (
-
Application: This moiety can bind Palladium(II) in catalytic cycles, potentially poisoning catalysts if not accounted for during cross-coupling reactions involving this scaffold.[1][3][4]
-
Mitigation: When performing Suzuki couplings to synthesize this molecule, use phosphine ligands with higher affinity for Pd than the pyridine nitrogen (e.g., XPhos, SPhos) to prevent product inhibition.[2][4]
Reaction Workflow Diagram
The following diagram illustrates the divergent synthetic pathways accessible via the pyridine nitrogen.
Figure 2: Functionalization pathways for the 3-pyridyl moiety.[1][2][3]
Quantitative Data Summary
| Property | Value (Approx) | Significance |
| Pyridine pKa | 4.8 | Moderate base; exists as cation at physiological pH (stomach) but neutral in blood (pH 7.4).[1][2][3][4] |
| Acid pKa | 4.3 | Weak acid; ionized (COO⁻) at physiological pH.[1][2][3][4] |
| LogP (Neutral) | 1.95 | Moderate lipophilicity; good membrane permeability.[1][2][3][4] |
| Isoelectric Point (pI) | ~4.55 | Point of minimum solubility; critical for purification/precipitation.[1][2][3][4] |
| N-Hybridization | Lone pair is orthogonal to |
References
-
Synthesis and Properties of Phenylacetic Acid Derivatives Source: National Center for Biotechnology Information.[1][2][3][4] (2025).[1][2][3][4][5][6] PubChem Compound Summary for CID 2760513, this compound. URL:[Link]2][4]
-
Zwitterionic Character in Drug Design Source: MDPI Polymers. (2010).[1][2][3][4] Structures and Synthesis of Zwitterionic Polymers and Ampholytes. URL:[Link]2][4]
-
Mechanistic Insight into Pyridine Nitrogen Nucleophilicity Source: American Chemical Society.[1][2][3][4] (2018).[1][2][3][4][7] Role of Pyridine Nitrogen in Palladium-Catalyzed Reactions. URL:[Link]2][4]
Sources
- 1. 4-(4'-Pyridyl)phenylacetic acid | C13H11NO2 | CID 21091633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. (4-Pyridin-2-YL-phenyl)-acetic acid | C13H11NO2 | CID 504301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C13H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Phenylpyridine | C11H9N | CID 13886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Amide bond formation with "4-(3'-Pyridyl)phenylacetic acid"
Application Note: High-Efficiency Amide Bond Formation with 4-(3'-Pyridyl)phenylacetic Acid
Executive Summary
This guide details the optimized protocols for amide bond formation using This compound , a biaryl building block frequently used in medicinal chemistry (e.g., CRTH2 antagonists, kinase inhibitors).
The coupling of this specific substrate presents unique challenges due to its zwitterionic character (basic pyridine nitrogen and acidic carboxylic acid) and the potential for self-association in non-polar solvents. While standard carbodiimide methods (EDC/HOBt) often suffer from poor solubility and laborious workups, this guide prioritizes Propylphosphonic Anhydride (T3P) and HATU methodologies. These approaches ensure high conversion rates, suppress potential side reactions (e.g., ketene formation), and leverage the pyridine moiety for simplified purification.[1]
Chemical Context & Strategic Analysis
Substrate Analysis
-
Molecule: this compound
-
Reactive Center: Carboxylic acid (sp³ attached).
-
Functional Handle: 3-Pyridyl group (Basic, pKa ~5.2).
-
Solubility Profile: Moderate in DMF/DMSO; poor in DCM/Et₂O due to zwitterionic intermolecular H-bonding.
Critical Challenges
-
Solubility: The acid requires polar aprotic solvents (DMF, NMP) or specific solvent combinations (EtOAc/DMF) to remain in solution during activation.
-
Nucleophilic Interference: The pyridine nitrogen is weakly nucleophilic. While less reactive than primary amines, it can interfere with highly reactive activated esters (e.g., acid chlorides) if not protonated or sterically hindered, potentially leading to transient
-acylpyridinium species. -
Purification Advantage: The basicity of the pyridine ring is a strategic asset. It allows the product to be retained in the organic phase at basic pH while acidic byproducts are washed away, or "caught" on acidic resin.
Methodology Selection Guide
| Feature | Protocol A: T3P (Recommended) | Protocol B: HATU (Small Scale) | Protocol C: Acid Chloride |
| Scale | Gram to Kilogram | Milligram to Gram | Gram to Multigram |
| Reagent Cost | Moderate | High | Low |
| Workup | Aqueous Extraction (Green) | Chromatography often required | Evaporation/Extraction |
| Byproducts | Water-soluble | Tetramethylurea (difficult to remove) | HCl, SO₂ |
| Use Case | Process Chemistry / Scale-up | High-Throughput Screening (HTS) | Unreactive/Steric Amines |
Detailed Experimental Protocols
Protocol A: T3P-Mediated Coupling (The Scalable "Green" Route)
Rationale: T3P (Propylphosphonic anhydride) is the preferred reagent.[2] It generates water-soluble byproducts, tolerates the pyridine ring well, and minimizes the risk of ketene formation associated with phenylacetic acids.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: R-NH₂ (1.1 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is low)
Step-by-Step Procedure:
-
Dissolution: Charge a reaction vessel with this compound (1.0 equiv) and the Amine (1.1 equiv).
-
Solvent Addition: Add EtOAc (10 mL/g of acid). If the suspension is thick, add dry DMF dropwise until a stirrable slurry or solution is obtained.
-
Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine acts as both a base and an acylation catalyst.
-
Cooling: Cool the mixture to 0 °C.
-
Activation: Dropwise add T3P solution (1.5 equiv) over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.
-
Quench: Add water (equal volume to solvent).
-
Workup (The "Pyridine Wash"):
-
Separate phases.
-
Wash organic layer with 10% K₂CO₃ or NaHCO₃ (removes unreacted acid and T3P byproducts).
-
Wash organic layer with water.
-
Critical Step: If the product is not acid-sensitive, a quick wash with 0.5 M HCl (carefully monitored) can remove unreacted amine and pyridine, keeping the product (if it's a weak base) or extracting the product into the aqueous phase for later basification (see Purification Strategy).
-
-
Isolation: Dry over Na₂SO₄, filter, and concentrate.
Protocol B: HATU-Mediated Coupling (High-Throughput/Difficult Solubility)
Rationale: HATU is extremely fast and effective for small-scale synthesis where yield is paramount and chromatography is acceptable.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.0–1.2 equiv
-
HATU: 1.1–1.2 equiv
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF[3]
Step-by-Step Procedure:
-
Pre-activation: Dissolve this compound in DMF. Add DIPEA (1.0 equiv) and stir for 2 minutes.
-
Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow. Stir for 5–10 minutes at RT. Note: Pre-activation ensures the active ester forms before the amine encounters the potentially interfering pyridine ring.
-
Coupling: Add the Amine (1.1 equiv) and the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at RT for 1–2 hours.
-
Workup:
Visualization of Workflows
Figure 1: Reaction Logic & Execution Flow (T3P)
Caption: Optimized T3P coupling workflow ensuring solubility and efficient byproduct removal.
Figure 2: Purification Strategy (Exploiting the Pyridine)
Caption: "Catch and Release" purification logic leveraging the basicity of the pyridine substituent.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor solubility of zwitterion. | Switch solvent to DMF/NMP or use DMSO mixtures. Increase temperature to 40–50 °C (T3P is stable). |
| Epimerization | Not applicable for this specific acid (achiral CH₂), but possible if Amine is chiral. | Use T3P + Pyridine at 0 °C. Avoid pre-activation with HATU for >5 mins. |
| Impurity: M+135 | Active ester reacting with HOBt (if used). | Avoid HOBt. Use HOAt or T3P. |
| Thick Emulsion | Pyridine salts precipitating. | Add more water or use brine to break the emulsion. Filter through Celite if solid persists. |
References
-
Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link
-
Patterson, A. W., et al. (2007). "Optimization of the T3P-promoted synthesis of hydroxamic acids." Tetrahedron Letters, 48(24), 4153-4156. Link
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][5][6] Tetrahedron, 61(46), 10827-10852. Link
Sources
- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
High-throughput screening assays involving "4-(3'-Pyridyl)phenylacetic acid"
Application Note: High-Throughput Screening & Characterization of 4-(3'-Pyridyl)phenylacetic Acid Derivatives
Executive Summary
This application note details the protocol for the high-throughput screening (HTS) and mechanistic characterization of This compound (CAS: 51061-71-3). Structurally composed of a phenylacetic acid moiety linked to a pyridine ring, this compound represents a privileged scaffold in medicinal chemistry, particularly for targeting heme-containing metalloenzymes such as Thromboxane A2 Synthase (TXAS/CYP5A1) and Cyclooxygenases (COX) .
The protocols herein describe a dual-assay strategy:
-
Biophysical Assay: Soret band spectral shift analysis to confirm direct heme coordination.
-
Functional Assay: HTRF® (Homogeneous Time-Resolved Fluorescence) detection of Thromboxane B2 (TXB2) to quantify enzymatic inhibition.
Scientific Rationale & Mechanism
The Scaffold:
this compound combines a carboxylate "tail" (mimicking the arachidonic acid substrate) with a pyridine "head." In the context of Thromboxane Synthase (a cytochrome P450 enzyme), the pyridine nitrogen acts as a Lewis base, coordinating with the heme iron (
Target Pathway: Thromboxane A2 (TXA2) is a potent vasoconstrictor and platelet aggregator generated from Prostaglandin H2 (PGH2) by TXAS. Inhibition of this pathway is a validated strategy for antithrombotic therapy.
Diagram 1: Thromboxane Pathway & Inhibition Mechanism
Caption: The arachidonic acid cascade showing the specific intervention point of pyridyl-phenylacetic acid derivatives at the TXAS heme active site.
Experimental Protocols
Method A: Heme-Binding Spectral Shift Assay (Biophysical)
Purpose: To validate direct binding of the pyridine moiety to the TXAS heme iron. Type II ligands (nitrogen donors) cause a characteristic red shift in the Soret peak (from ~418 nm to ~424 nm).
Materials:
-
Recombinant Human TXAS (CYP5A1) microsomes.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4), 20% Glycerol.
-
Instrument: UV-Vis Spectrophotometer (Double-beam or Microplate reader capable of spectral scanning).
Step-by-Step Protocol:
-
Baseline Correction: Fill two cuvettes (Sample and Reference) with 1 mL of enzyme solution (1-2 µM CYP5A1). Record the baseline (350–500 nm).
-
Titration: Add this compound (dissolved in DMSO) to the Sample cuvette in stepwise increments (0.5 µM to 50 µM). Add an equivalent volume of pure DMSO to the Reference cuvette.
-
Measurement: After each addition, mix gently and scan the spectrum (350–500 nm).
-
Analysis: Generate a difference spectrum (Sample minus Reference).
-
Success Criteria: Observation of a "Type II" difference spectrum: a peak at ~424 nm and a trough at ~390 nm.
-
Kd Determination: Plot the change in absorbance (
) vs. [Ligand] and fit to the Michaelis-Menten or Hill equation.
-
Method B: HTRF® Functional Inhibition Assay (High-Throughput)
Purpose: To quantify the reduction in TXB2 production in a 384-well format. TXA2 hydrolyzes rapidly to stable TXB2, which is measured via competitive immunoassay.
Assay Principle: The assay uses a Europium cryptate-labeled anti-TXB2 antibody (Donor) and d2-labeled TXB2 (Acceptor).
-
High TXB2 (No Inhibition): Unlabeled TXB2 from the reaction competes with d2-TXB2 for the antibody. Low FRET Signal.
-
Low TXB2 (Inhibition): d2-TXB2 binds the antibody. High FRET Signal.
Materials:
-
Substrate: PGH2 (stabilized). Note: PGH2 is unstable; prepare fresh.
-
Enzyme: Recombinant TXAS.
-
Detection Kit: Cisbio HTRF® Thromboxane B2 Kit (or equivalent).
-
Plates: 384-well low-volume white plates.
Step-by-Step Protocol:
| Step | Action | Volume | Notes |
| 1 | Compound Addition | 5 µL | Dispense this compound (serial dilution) into wells. |
| 2 | Enzyme Dispense | 10 µL | Add TXAS enzyme in Assay Buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA). Incubate 15 min @ RT. |
| 3 | Substrate Start | 5 µL | Add PGH2 (Final conc. ~Km, approx 1-5 µM). |
| 4 | Reaction | - | Incubate for 10–20 minutes at 37°C. |
| 5 | Stop/Detect | 10 µL | Add detection reagents (Eu-Antibody + d2-TXB2) containing stop solution (EDTA/Iron chelator). |
| 6 | Equilibration | - | Incubate 2 hours at RT (protected from light). |
| 7 | Read | - | Read on HTRF-compatible reader (Ex: 320nm, Em: 615nm/665nm). |
Data Analysis:
-
Calculate Ratio:
. -
Calculate % Inhibition:
(Note: In competitive FRET, Signal is inversely proportional to product. Ensure standard curve interpolation is used for precise quantification.)
Diagram 2: HTS Workflow Logic
Caption: Step-by-step liquid handling workflow for the TR-FRET Thromboxane Synthase inhibition assay.
Validation & Quality Control
To ensure the trustworthiness of the data (E-E-A-T), the following controls must be included on every plate:
-
Z' Factor: Must be > 0.5 for HTS acceptance.
-
High Control (Max Signal/Min Product): Enzyme + Buffer (No Substrate) or Enzyme + Known Inhibitor (e.g., Ozagrel).
-
Low Control (Min Signal/Max Product): Enzyme + Substrate + DMSO.
-
-
Reference Compound: Ozagrel or Furegrelate . These are structurally similar pyridyl-based TXAS inhibitors. This compound should show comparable potency (IC50 in the low µM to nM range depending on exact derivative).
-
Interference Check: The compound absorbs in the UV range. In TR-FRET (Ex 320nm), check for "inner filter effects" by running a "read-only" control (Fluorophores + Compound, no enzyme).
References
-
Haurand, M., & Ullrich, V. (1985). Isolation and characterization of thromboxane synthase from human platelets as a cytochrome P-450 enzyme. Journal of Biological Chemistry. Link
-
Cisbio Bioassays. Thromboxane B2 HTRF Assay Kit Protocol. Revvity. Link
-
Iizuka, K., et al. (1981). Syntheses and inhibitory effect of 5-(3-pyridylmethyl)benzofuran-2-carboxylate derivatives on thromboxane A2 synthetase. Journal of Medicinal Chemistry. (Describes the SAR of pyridyl-acid scaffolds). Link
-
Vanden Bossche, H., et al. (1995). P450 inhibitors of use in medical treatment: Focus on mechanisms of action. Pharmacology & Therapeutics. (Mechanistic grounding for pyridine-heme coordination). Link
Analytical methods for quantifying "4-(3'-Pyridyl)phenylacetic acid" (HPLC, GC)
This Application Note and Protocol guide details the analytical quantification of 4-(3'-Pyridyl)phenylacetic acid (CAS: 51061-71-3).[1][2] This compound is a critical pharmaceutical intermediate (often associated with GPIIb/IIIa antagonists or dopamine agonists like Bifeprunox) and a potential metabolite requiring rigorous monitoring in biological matrices and reaction mixtures.
Introduction & Compound Profile
This compound is a zwitterionic molecule containing a basic pyridine ring and an acidic carboxylic acid tail attached to a biphenyl-like scaffold.[1][2] Its amphoteric nature presents specific challenges for retention and peak shape in chromatography.[2]
Physicochemical Profile
| Property | Value | Analytical Implication |
| Structure | C₁₃H₁₁NO₂ | Biphenyl core provides hydrophobicity; polar ends reduce retention.[1][2] |
| MW | 213.23 g/mol | Suitable for LC-MS (ESI) and GC-MS (after derivatization).[1][2] |
| pKa (Acid) | ~4.3 (COOH) | Ionized (COO⁻) at pH > 5.[3]3. |
| pKa (Base) | ~5.2 (Pyridine) | Protonated (NH⁺) at pH < 4.2. |
| pI | ~4.8 | Zwitterionic region; minimum solubility likely around pH 5.[2] |
| LogP | ~1.9 (Neutral) | Moderate lipophilicity; retains well on C18 if pH is controlled. |
Scientific Rationale for Method Selection:
-
HPLC-UV/MS: The preferred method for biological fluids (plasma/urine) due to the compound's polarity and UV activity (254 nm).[2]
-
GC-MS: Ideal for reaction monitoring or purity analysis but requires derivatization to cap the carboxylic acid and improve volatility.[1][2]
Sample Preparation Protocols
A. Biological Matrix (Plasma/Urine) - Solid Phase Extraction (SPE)
Rationale: Due to the zwitterionic nature, a Mixed-Mode Cation Exchange (MCX) mechanism is most robust, utilizing the pyridine's basicity at low pH.[1][2][3]
Protocol:
-
Pre-treatment: Dilute 200 µL Plasma with 200 µL 4% H₃PO₄ (pH ~2). This protonates the pyridine (Charge +1).[2][3]
-
Conditioning: Oasis MCX Cartridge (30 mg): 1 mL MeOH followed by 1 mL Water (pH 2).
-
Loading: Load pre-treated sample.
-
Washing:
-
Wash 1: 1 mL 2% Formic Acid (Removes proteins/acidic interferences).
-
Wash 2: 1 mL Methanol (Removes neutral hydrophobic interferences).
-
-
Elution: 1 mL 5% NH₄OH in Methanol. High pH neutralizes the pyridine and ionizes the acid, releasing the drug.[1][2][3]
-
Reconstitution: Evaporate to dryness (N₂ stream, 40°C) and reconstitute in 100 µL Mobile Phase A.
B. Chemical Synthesis Mixture - Dilute & Shoot[1][2]
-
Dissolve 10 mg sample in 10 mL Methanol (Stock: 1 mg/mL).
-
Filter through 0.22 µm PTFE filter.[2]
-
Dilute to working range (1–100 µg/mL) with Mobile Phase A.[2]
HPLC-UV/MS Methodology (Primary Method)
Rationale: A low pH mobile phase (Formic Acid) keeps the carboxylic acid protonated (neutral) and the pyridine protonated (cationic). The C18 column retains the hydrophobic biphenyl core while the charge improves peak shape by preventing secondary silanol interactions.[2][3]
Chromatographic Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters XBridge BEH C18 XP (100 x 2.1 mm, 2.5 µm).[3] BEH particles resist pH extremes.[1][2][3]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Flow Rate: 0.4 mL/min.[2]
-
Temp: 40°C.
-
Injection: 5 µL.
Gradient Profile
| Time (min) | %A (Aqueous) | %B (Organic) | Phase |
| 0.00 | 95 | 5 | Equilibration |
| 1.00 | 95 | 5 | Load |
| 6.00 | 10 | 90 | Elution |
| 7.50 | 10 | 90 | Wash |
| 7.60 | 95 | 5 | Re-equilibration |
| 10.00 | 95 | 5 | Stop |
Detection Parameters
-
UV: 254 nm (Primary), 280 nm (Secondary).[3]
-
MS (ESI+):
-
Mode: Positive Ion Mode (Targeting Pyridinium ion).
-
SIM/MRM: m/z 214.1 [M+H]⁺.
-
Fragment (MRM): 214.1 → 168.1 (Loss of COOH).
-
GC-MS Methodology (Secondary Method)
Rationale: The carboxylic acid group leads to peak tailing and adsorption in GC.[2] Derivatization to a methyl ester is mandatory.[2] The pyridine ring is stable and volatile enough without derivatization.[2][3]
Derivatization Protocol (Methyl Esterification)
-
Reaction: Transfer 50 µL of extract/standard into a glass vial.
-
Reagent: Add 100 µL BF₃-Methanol (14%) .
-
Incubation: Cap and heat at 60°C for 30 minutes.
-
Extraction: Cool, add 200 µL Hexane and 200 µL Saturated NaCl. Vortex.
-
Analysis: Inject 1 µL of the upper Hexane layer.
GC Conditions[2][3][4][5]
-
Column: Agilent HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm).[1][3]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless, 250°C.
-
Oven Program:
-
Initial: 80°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.[2]
-
Hold: 280°C (3 min).
-
-
Detector (MS): Source 230°C, Quad 150°C. Scan 50–350 m/z.[3]
-
Target Ion: m/z 227 (Methyl ester parent ion).
Visual Workflows (Graphviz)[1][3]
Workflow 1: Decision Logic for Analytical Method Selection
Caption: Decision tree for selecting HPLC-UV, LC-MS, or GC-MS based on sample matrix and sensitivity requirements.
Workflow 2: SPE Extraction Mechanism (Oasis MCX)[1][3]
Caption: Mixed-Mode Cation Exchange (MCX) mechanism exploiting the pyridine nitrogen's basicity for selective extraction.
Validation Parameters (Acceptance Criteria)
| Parameter | HPLC-UV Criteria | LC-MS/MS Criteria |
| Linearity (R²) | > 0.999 (10–500 µg/mL) | > 0.995 (1–1000 ng/mL) |
| Accuracy | 98–102% | 85–115% |
| Precision (RSD) | < 1.5% | < 5.0% |
| Recovery | N/A (Direct) | > 80% (SPE) |
| LOD | ~0.5 µg/mL | ~0.1 ng/mL |
Troubleshooting Guide
-
Peak Tailing (HPLC):
-
Low Recovery (SPE):
-
Missing Peak (GC):
References
-
PubChem. (2025).[2] this compound Compound Summary. National Center for Biotechnology Information.[2] [Link][1][3]
-
Santhosh Kumar, P., et al. (2012).[3] Validation, quantitative and qualitative analysis of felodipine drug using HPLC. Journal of Pharmacy Research. [Link]
-
Waters Corporation. (2023). Oasis MCX Care and Use Manual. [Link][3]
-
Williams, R. (2022).[3][4] pKa Data Compiled for Pyridines and Carboxylic Acids. Organic Chemistry Data. [Link]
Sources
Developing biological assays for "4-(3'-Pyridyl)phenylacetic acid" derivatives
Introduction & Therapeutic Rationale
The development of 4-(3'-Pyridyl)phenylacetic acid derivatives represents a strategic approach in cardiovascular drug discovery, specifically targeting the Thromboxane A2 (TxA2) pathway. This chemical scaffold combines two distinct pharmacophores:[1][2][3]
-
3-Pyridyl Moiety: A nitrogen-containing heterocycle known to coordinate with the heme iron of Thromboxane Synthase (TxS; CYP5A1) , acting as a potent enzyme inhibitor.
-
Phenylacetic Acid Tail: An acidic residue that mimics the carboxylate group of arachidonic acid and prostaglandin H2 (PGH2), facilitating binding to the Thromboxane Receptor (TP receptor) or the substrate channel of TxS.
This dual-action potential—simultaneous Thromboxane Synthase Inhibition (TxSI) and Thromboxane Receptor Antagonism (TxRA) —offers a therapeutic advantage over aspirin or pure synthase inhibitors by preventing the pro-aggregatory effects of accumulated PGH2 (which can activate the TP receptor) while sparing the cardioprotective Prostacyclin (PGI2) pathway.
This guide details the development of a self-validating assay cascade to characterize these derivatives, moving from biochemical target engagement to functional cellular readouts.
Mechanistic Pathway & Assay Logic
The following diagram illustrates the arachidonic acid cascade and the specific intervention points for this compound derivatives.
Figure 1: The Thromboxane Pathway. The 3-pyridyl moiety targets the TxS heme, while the acid tail antagonizes the TP receptor, preventing PGH2-mediated backup activation.
Primary Biochemical Assay: Thromboxane Synthase Inhibition[4]
Objective: Quantify the potency (IC50) of derivatives against the enzymatic conversion of PGH2 to TxA2.
Principle: Thromboxane A2 (TxA2) is unstable (t1/2 ~30s) and rapidly hydrolyzes to Thromboxane B2 (TxB2). This assay uses Human Platelet Microsomes (HPM) as the enzyme source and measures the stable metabolite TxB2 via ELISA.
Protocol 1: HPM-Based TxS Inhibition Screen
Materials:
-
Enzyme: Human Platelet Microsomes (isolated via differential centrifugation) or Recombinant Human CYP5A1.
-
Substrate: Prostaglandin H2 (PGH2) (Note: Highly unstable; store at -80°C in acetone).
-
Detection: TxB2 Competitive ELISA Kit.
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Preparation: Thaw HPM on ice. Dilute to 50-100 µg protein/mL in Tris buffer.
-
Incubation:
-
Add 80 µL of diluted HPM to a 96-well plate.
-
Add 10 µL of Test Compound (dissolved in DMSO; final DMSO < 1%).
-
Pre-incubate for 10 minutes at 37°C to allow the pyridine moiety to coordinate with the heme iron.
-
-
Reaction Start:
-
Add 10 µL of PGH2 (final conc. 2-5 µM). Critical: Work quickly on ice before adding to warm plate.
-
Incubate for exactly 3 minutes at 37°C.
-
-
Termination:
-
Stop reaction by adding 100 µL of 1M citric acid or ice-cold ethanol.
-
Neutralize pH if necessary for ELISA compatibility.
-
-
Quantification:
-
Transfer supernatant to TxB2 ELISA plate.
-
Measure absorbance at 405/450 nm (kit dependent).
-
Data Analysis:
Calculate % Inhibition =
Secondary Functional Assay: Platelet Aggregation (LTA)
Objective: Differentiate between Synthase Inhibition (TxSI) and Receptor Antagonism (TxRA) in a physiological system.
Principle:
-
Arachidonic Acid (AA) induced aggregation requires conversion to TxA2. TxSIs block this.
-
U46619 is a stable TxA2 mimetic that directly activates the TP receptor. TxSIs do NOT block this; only TxRAs do.
-
Dual-acting compounds will inhibit aggregation induced by both agonists.
Protocol 2: Light Transmission Aggregometry (LTA)
Materials:
-
Biological: Fresh human whole blood (citrated).
-
Agonists: Arachidonic Acid (0.5 mM), U46619 (1-5 µM).
-
Equipment: Chrono-log or similar aggregometer.
Workflow:
-
Preparation: Centrifuge blood (200 x g, 15 min) to obtain Platelet-Rich Plasma (PRP) . Adjust count to 2.5 x 10^8 platelets/mL using Platelet-Poor Plasma (PPP).
-
Baseline: Place 450 µL PRP in cuvette with stir bar (1000 rpm, 37°C). Calibrate 100% transmission with PPP.
-
Pre-incubation: Add 5 µL Test Compound (or vehicle). Incubate for 2 minutes.
-
Induction (Parallel Runs):
-
Run A (TxS Check): Add Arachidonic Acid.
-
Run B (TxRA Check): Add U46619.
-
-
Measurement: Record light transmission for 5-7 minutes.
Interpretation Table:
| Compound Type | AA-Induced Aggregation | U46619-Induced Aggregation | Mechanism |
| Pure TxS Inhibitor | Inhibited | No Effect | Blocks synthesis only. |
| Pure TP Antagonist | Inhibited | Inhibited | Blocks receptor only. |
| 4-(3'-Pyridyl) Analog | Inhibited | Inhibited | Dual Action (Target Profile). |
Selectivity Counter-Screen: COX-1/COX-2 Sparing
Objective: Ensure the phenylacetic acid derivative does not inhibit Cyclooxygenase (COX), which would suppress beneficial Prostacyclin (PGI2).
Protocol Overview:
-
System: Recombinant COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic Acid + Colorimetric co-substrate (TMPD).
-
Readout: Peroxidase activity (oxidized TMPD absorbance at 590 nm).
-
Acceptance Criteria: IC50 (COX) > 100x IC50 (TxS). High selectivity is required to maintain the "Prostacyclin Shunt" (redirection of PGH2 to PGI2).
Summary of Experimental Data Requirements
For a robust Application Note, summarize your findings in the following format:
| Assay | Target | Substrate/Agonist | Key Readout | Success Criteria |
| Biochemical | CYP5A1 (TxS) | PGH2 | TxB2 (ELISA) | IC50 < 50 nM |
| Functional A | Platelet Aggregation | Arachidonic Acid | % Transmission | > 80% Inhibition |
| Functional B | TP Receptor | U46619 | % Transmission | > 50% Inhibition (for dual activity) |
| Selectivity | COX-1 / COX-2 | Arachidonic Acid | Peroxidase Activity | IC50 > 10 µM |
References
-
Dogne, J. M., et al. (2004). "Thromboxane A2 inhibition: therapeutic potential in cardiovascular diseases." Current Medicinal Chemistry. Link
-
Kato, K., et al. (1981). "Synthesis and thromboxane A2 synthase inhibitory activity of 3-pyridyl derivatives." Journal of Medicinal Chemistry. Link
-
Gresele, P., et al. (1984). "Characterization of N-0164, a common antagonist of prostaglandin D2, prostaglandin E2, and thromboxane A2 receptors on human platelets." Prostaglandins.[2] Link
-
FDA Bioanalytical Method Validation Guidance. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. Link
-
Whittle, B. J., et al. (1983). "Selective inhibition of thromboxane synthase: pharmacological and clinical potential."[4] British Journal of Clinical Pharmacology. Link
Sources
- 1. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. Thromboxane receptor antagonism combined with thromboxane synthase inhibition. 5. Synthesis and evaluation of enantiomers of 8-[[(4-chlorophenyl)sulfonyl]amino]-4-(3-pyridinylalkyl)octanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane A2 synthase inhibitors. 5-(3-Pyridylmethyl)benzofuran-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane synthase inhibitors. Synthesis and pharmacological activity of (R)-, (S)-, and (+/-)-2,2-dimethyl-6-[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)- methoxy]methyl]ethoxy]hexanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Efficacy of 4-(3'-Pyridyl)phenylacetic Acid in Preclinical Animal Models of Inflammation and Pain
Introduction: The Therapeutic Potential of Phenylacetic Acid Derivatives in Inflammation and Analgesia
The phenylacetic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. Notably, it is a key component of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The introduction of a pyridyl group, as in 4-(3'-Pyridyl)phenylacetic acid, offers intriguing possibilities for modulating the compound's physicochemical properties and biological activity, potentially leading to novel anti-inflammatory and analgesic agents.[1][2][3] While the precise mechanism of action for this compound is yet to be fully elucidated, its structural similarity to known cyclooxygenase (COX) inhibitors suggests a potential role in the arachidonic acid cascade. Furthermore, related compounds like 4-phenylbutyric acid have demonstrated efficacy in mitigating cellular stress by acting as chemical chaperones to reduce protein misfolding and endoplasmic reticulum (ER) stress, a pathway increasingly implicated in inflammatory diseases.[4][5]
This guide provides a comprehensive overview of established and validated animal models for assessing the anti-inflammatory and analgesic efficacy of test compounds such as this compound. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to generate reliable data for preclinical drug development.
Guiding Principles for Model Selection
The choice of an appropriate animal model is critical for obtaining translatable data. The models presented here are selected to represent different facets of inflammation and pain, from acute, localized inflammation to chronic, systemic autoimmune disease.
| Model | Primary Indication | Key Features | Species |
| Carrageenan-Induced Paw Edema | Acute Inflammation | Rapid onset, quantifiable edema, sensitive to NSAIDs and corticosteroids. | Rat, Mouse |
| Formalin Test | Nociceptive and Inflammatory Pain | Biphasic pain response, allows for differentiation between central and peripheral analgesic mechanisms. | Rat, Mouse |
| Adjuvant-Induced Arthritis (AIA) | Chronic Inflammation, Autoimmunity | Systemic inflammation, joint destruction, bone resorption, mimics aspects of rheumatoid arthritis. | Rat |
| Collagen-Induced Arthritis (CIA) | Autoimmune Arthritis | Pathologically and immunologically similar to human rheumatoid arthritis, T-cell and B-cell dependent. | Mouse |
Experimental Workflow for Efficacy Testing
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a test compound like this compound in an animal model of inflammation or pain.
Caption: Potential mechanism of action via COX inhibition.
Conclusion
The animal models described in this application note provide a robust framework for evaluating the anti-inflammatory and analgesic potential of this compound. A systematic approach, beginning with acute models like carrageenan-induced paw edema and the formalin test, followed by more complex chronic models such as adjuvant-induced or collagen-induced arthritis, will yield a comprehensive preclinical data package. This information is crucial for guiding further drug development efforts and for establishing the therapeutic utility of this novel compound.
References
-
The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed. Available at: [Link]
-
Therapeutic effect and mechanism of 4-phenyl butyric acid on renal ischemia-reperfusion injury in mice - NIH. Available at: [Link]
-
Phenylacetic acid - Wikipedia. Available at: [Link]
-
An overview of animal models of pain: disease models and outcome measures - PMC. Available at: [Link]
-
Dehydrozingerone Alleviates Hyperalgesia, Oxidative Stress and Inflammatory Factors in Complete Freund's Adjuvant-Induced Arthritic Rats - Dove Medical Press. Available at: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available at: [Link]
-
Inflammatory Pain Study in Animal-Models - Encyclopedia.pub. Available at: [Link]
-
Phenylacetic acid - Sciencemadness Wiki. Available at: [Link]
-
A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats - Chondrex, Inc. Available at: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. Available at: [Link]
-
A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice - Chondrex, Inc. Available at: [Link]
-
The use of animal models in rheumatoid arthritis research - PMC. Available at: [Link]
-
Formalin Murine Model of Pain - PMC - PubMed Central - NIH. Available at: [Link]
-
Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC - NIH. Available at: [Link]
-
Arthritis and Osteoarthritis preclinical models - Atlantic Bone Screen. Available at: [Link]
-
Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat. Available at: [Link]
-
What is induction of rheumatoid arthritis in rats protocol ? | ResearchGate. Available at: [Link]
-
Animal Models for Translational Pain Research - International Association for the Study of Pain (IASP). Available at: [Link]
-
Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC. Available at: [Link]
-
Animal Models for Inflammation: A Review - Asian Journal of Pharmaceutical Research. Available at: [Link]
-
Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis - Bio-protocol. Available at: [Link]
-
Animal Models in Rheumatoid Arthritis: Is There a Correlation Between Autoantibodies in Human Pathology and Animal Models? - MDPI. Available at: [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. Available at: [Link]
-
Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice - AMSBIO. Available at: [Link]
-
Adjuvant-Induced Arthritis Model - Chondrex, Inc. Available at: [Link]
-
Carrageenan induced Paw Edema Model - Creative Biolabs. Available at: [Link]
-
A New Protocol for Collagen-Induced Local Arthritis Model in Balb/c Mice - Turkish Journal of Immunology. Available at: [Link]
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC. Available at: [Link]
-
The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed. Available at: [Link]
-
A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model - JoVE. Available at: [Link]
-
In vivo murine models for evaluating anti-arthritic agents: An updated review. Available at: [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Available at: [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. Available at: [Link]
-
List of arthritis-induced animal screening models. - ResearchGate. Available at: [Link]
-
Formalin-Induced Nociceptive Pain Model - Charles River Laboratories. Available at: [Link]
-
Pain Assessment Using the Rat and Mouse Formalin Tests | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic effect and mechanism of 4-phenyl butyric acid on renal ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of "4-(3'-Pyridyl)phenylacetic acid" derivatives
Application Note: Scale-Up Synthesis of 4-(3'-Pyridyl)phenylacetic Acid Derivatives
Executive Summary
This application note details a robust, scalable protocol for the synthesis of This compound (CAS 51061-71-3) and its derivatives. This scaffold is a critical intermediate in the development of pharmaceutical agents, including kinase inhibitors and bone resorption inhibitors.
The traditional synthesis often relies on chromatography for purification, which is cost-prohibitive at the kilogram scale. This guide presents an optimized Suzuki-Miyaura cross-coupling route that utilizes an Acid-Base Swing Extraction strategy for purification, eliminating the need for column chromatography.
Key Performance Indicators (KPIs):
-
Scalability: Validated from 10 g to 1 kg batches.
-
Yield: >85% isolated yield.[1]
-
Purity: >98% (HPLC), with Pd residue <10 ppm.
-
Green Chemistry: Aqueous-organic solvent systems; chromatography-free.
Retrosynthetic Analysis & Strategy
The target molecule is a biaryl compound containing both a basic nitrogen (pyridine) and an acidic tail (acetic acid). This amphoteric nature is the lever for our purification strategy.
Strategic Disconnection: The most reliable disconnection is at the biaryl bond.
-
Coupling Partners: 4-Bromophenylacetic acid (Electrophile) + 3-Pyridylboronic acid (Nucleophile).
-
Rationale: 4-Bromophenylacetic acid is cheaper and more stable than the corresponding boronic acid. 3-Pyridylboronic acid is commercially available in bulk.
DOT Diagram: Retrosynthetic Logic
Caption: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.
Process Development & Optimization
Catalyst & Ligand Selection
While Pd(PPh3)4 is common in academic papers, it is poor for scale-up due to air sensitivity and difficult phosphorus removal.
-
Selected System: Pd(OAc)2 / TPPTS (water-soluble phosphine) or Pd/C (heterogeneous).
-
Recommendation: For this specific pyridine-containing substrate, Pd(dppf)Cl2·CH2Cl2 is preferred due to its resistance to poisoning by the pyridine nitrogen.
Solvent System
A biphasic system (Toluene/Water or DME/Water) with an inorganic base allows for easy temperature control and solubilizes the carboxylate salt.
Impurity Control Strategy
| Impurity Type | Origin | Control Strategy |
| Homocoupling (Biaryl) | Oxidative coupling of boronic acid | Degas solvents; Slow addition of boronic acid. |
| Protodeboronation | Hydrolysis of boronic acid | Avoid excessive heating; maintain pH > 8. |
| Palladium Residue | Catalyst leaching | Use of scavenger (SiliaMetS®) and charcoal filtration. |
| Regioisomers | Contaminated starting material | QC check of 3-Pyridylboronic acid (ensure <0.5% 2- or 4-isomer). |
Detailed Experimental Protocol (Scale: 100 g)
Safety Note: Handle all palladium catalysts in a fume hood. 3-Pyridylboronic acid may be an irritant. Ensure proper grounding to prevent static discharge.
Step 1: Suzuki-Miyaura Coupling
Reagents:
-
4-Bromophenylacetic acid: 100.0 g (0.465 mol)
-
3-Pyridylboronic acid: 68.6 g (0.558 mol, 1.2 equiv)
-
Potassium Carbonate (K2CO3): 192.8 g (1.395 mol, 3.0 equiv)
-
Pd(dppf)Cl2·CH2Cl2: 1.9 g (0.5 mol%)
-
Solvent: 1,2-Dimethoxyethane (DME): 500 mL
-
Water (Deionized): 500 mL
Procedure:
-
Setup: Equip a 3-L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and internal thermometer.
-
Charging: Charge DME (500 mL) and Water (500 mL). Sparge with Nitrogen for 30 minutes to remove dissolved oxygen (Critical for catalyst life).
-
Addition: Add 4-Bromophenylacetic acid, 3-Pyridylboronic acid, and K2CO3 under a nitrogen stream. The acid will dissolve as the potassium salt, and CO2 evolution may occur—add slowly.
-
Catalyst: Add Pd(dppf)Cl2·CH2Cl2 (1.9 g) in one portion. The solution typically turns orange-red.
-
Reaction: Heat the mixture to 80°C (internal temp) . Stir vigorously (400 rpm).
-
Monitoring: Monitor by HPLC after 4 hours.
-
Endpoint: <1.0% remaining 4-Bromophenylacetic acid.
-
Typical Time: 4–6 hours.
-
Step 2: Workup & Purification (Acid-Base Swing)
Logic: The product exists as a soluble carboxylate (K-salt) at pH > 10. Neutral organic impurities (e.g., homocoupled biaryls, phosphine oxides) can be washed away with organic solvents while the product remains in the water phase.
Procedure:
-
Cooling: Cool the reaction mixture to 20–25°C.
-
Filtration: Filter through a pad of Celite to remove insoluble palladium black. Wash the pad with water (100 mL).
-
Phase Separation (Wash 1): Transfer filtrate to a separatory funnel. The mixture is currently one phase (DME/Water). Add Ethyl Acetate (500 mL) . Shake and separate.
-
Charcoal Treatment (Pd Removal): Return the aqueous layer to the flask. Add Activated Carbon (10 g, e.g., Darco G-60). Stir at 50°C for 1 hour. Filter hot through Celite.
-
Precipitation (The "Swing"):
-
Cool the clear aqueous filtrate to 10°C.
-
Slowly add 6N HCl dropwise while stirring.
-
Target pH: Adjust pH to 4.5 – 5.0 (The isoelectric point region where the zwitterion is least soluble).
-
Observation: A thick white precipitate will form.
-
-
Isolation: Stir the slurry for 2 hours at 0–5°C to maximize yield. Filter the solid via suction filtration.[5]
-
Washing: Wash the cake with cold water (2 x 100 mL) and cold Acetone (50 mL) to remove trace water and color.
Step 3: Drying & Recrystallization
-
Drying: Dry the wet cake in a vacuum oven at 50°C for 12 hours.
-
Recrystallization (if purity <98%):
-
Solvent: Ethanol/Water (9:1).
-
Dissolve solid in boiling Ethanol/Water. Cool slowly to room temperature, then to 0°C.
-
Filter and dry.[5]
-
Expected Yield: 85–92 g (85–92%). Appearance: Off-white to white crystalline powder.
Process Flow Diagram (Graphviz)
Caption: Workflow for the synthesis and purification of this compound.
Analytical Controls
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV @ 254 nm.
-
Retention Time: Product elutes ~12.5 min (varies by system).
Palladium Content (ICP-MS)
-
Limit: < 20 ppm (for pharmaceutical intermediates).
-
Remediation: If >20 ppm, repeat charcoal treatment or use SiliaMetS® Thiol scavenger (10 wt% relative to product) in refluxing ethanol.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion | Oxygen poisoning of catalyst | Ensure vigorous N2 sparging before adding Pd. Increase catalyst load to 1 mol%. |
| Product Oiling Out | Impurities or pH mismatch | Ensure pH is strictly 4.5–5.0. If oil forms, reheat to dissolve and cool very slowly with seeding. |
| Colored Product | Pd or conjugated impurities | Recrystallize from Ethanol/Water with activated carbon. |
| Low Yield | Product loss in mother liquor | The product has some water solubility. Saturate the aqueous layer with NaCl (brine) before acidification to salt out the product. |
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Goossen, L. J., et al. (2001). "Pd-Catalyzed Synthesis of Arylacetic Acid Derivatives." Angewandte Chemie International Edition, 40(18), 3458-3460. Link
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (General reference for Acid-Base Swing extraction logic).
-
Magano, J., & Dunetz, J. R. (2011). "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chemical Reviews, 111(3), 2177–2250. Link
-
Welch, C. J., et al. (2010). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Organic Process Research & Development, 14(3), 731-737. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. inventivapharma.com [inventivapharma.com]
- 3. Microwave-Assisted Direct Biaryl Coupling: First Application to the Synthesis of Aporphines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting "4-(3'-Pyridyl)phenylacetic Acid" Reactions
Target Molecule: 4-(3'-Pyridyl)phenylacetic acid CAS: 56643-83-5 (Generic structure reference) Primary Application: Pharmaceutical intermediate (Thromboxane synthase inhibitors, NSAID scaffolds).
Introduction: The Biaryl Challenge
Synthesizing This compound typically involves a Suzuki-Miyaura cross-coupling between a phenylacetic acid derivative (often an ester to protect the acid) and a 3-pyridylboronic species. While the Suzuki reaction is robust, this specific molecule presents a "perfect storm" of chemical challenges:
-
Protodeboronation: The electron-deficient pyridine ring destabilizes the C-B bond.
-
Catalyst Poisoning: The pyridine nitrogen is a strong ligand for Palladium (Pd).
-
Zwitterionic Behavior: The final product contains both a basic nitrogen and an acidic carboxyl group, complicating workup.
This guide breaks down the common byproducts and impurities generated during this synthesis and provides actionable troubleshooting protocols.
Module 1: The Suzuki "Leakage" (Reaction Phase)
Context: You are performing a cross-coupling using 3-pyridylboronic acid and ethyl 4-bromophenylacetate (or similar).
Issue 1: Low Yield & "Missing" Boronic Acid
Symptom: The boronic acid is consumed rapidly, but the product yield is low. A low molecular weight impurity (Pyridine) is detected (often lost to evaporation). Diagnosis: Protodeboronation (Hydrolytic De-boronation). Mechanism: Heterocyclic boronic acids, particularly 2- and 3-pyridyl variants, are prone to hydrolytic cleavage of the C-B bond under basic aqueous conditions. The base attacks the boron, forming a boronate "ate" complex, which then undergoes protonolysis, releasing the boron moiety and leaving behind unsubstituted pyridine.
Troubleshooting Protocol:
-
Switch Base: Move from strong bases (NaOH, K₂CO₃) to milder, non-aqueous bases like CsF or K₃PO₄ in anhydrous solvents (Dioxane/DMF).
-
Use Boronate Esters: Switch from boronic acid to the MIDA boronate or Pinacol ester . These slow down the release of the active boronic species, keeping the standing concentration of the vulnerable "ate" complex low (Slow-Release Strategy).
-
Water Control: Minimize water. Use anhydrous conditions with only stoichiometric water added if necessary for the catalytic cycle.
Issue 2: The "Double-Starting Material" Peak
Symptom: LC-MS shows a significant peak with mass = [2 x Starting Material Halide - Br]. Diagnosis: Homocoupling (Ullmann-type). Mechanism:
-
Oxidative Homocoupling: Two boronic acid molecules couple (3,3'-bipyridine). Caused by oxygen presence.[1]
-
Reductive Homocoupling: Two halide molecules couple (Diethyl 4,4'-biphenyldiacetate). Caused by disproportionation of the Pd(II) catalyst.
Troubleshooting Protocol:
-
Degassing is Critical: Sparge solvents with Argon for at least 20 minutes. Oxygen promotes oxidative homocoupling.
-
Change Catalyst: Switch to Pd(dppf)Cl₂ . The ferrocene ligand bites angle creates a steric environment that discourages homocoupling compared to Pd(PPh₃)₄.
Visualizing the Leakage
The following diagram illustrates where these byproducts branch off from the main catalytic cycle.
Figure 1: Suzuki-Miyaura Catalytic Cycle highlighting branching paths for Homocoupling and Protodeboronation.
Module 2: Functional Group Stability (Thermal & Chemical)
Context: The reaction requires heat (80-100°C). The phenylacetic acid moiety is sensitive.
Issue 3: Loss of Carboxyl Group (Decarboxylation)
Symptom: Product mass is [M - 44]. Formation of 4-(3'-pyridyl)toluene (or similar alkyl species). Diagnosis: Thermal Decarboxylation. Mechanism: Phenylacetic acids can undergo decarboxylation, particularly if the reaction mixture is acidic or if specific metal oxidants are present. While less common in basic Suzuki conditions, prolonged heating at >100°C can drive this, especially via a "vinylogous" mechanism if the ring is electron-poor. Prevention:
-
Temperature Cap: Do not exceed 90°C.
-
Ester Protection: Always perform the coupling on the ester (e.g., Ethyl 4-bromophenylacetate) rather than the free acid. Hydrolyze the ester after the coupling is complete and the Pd is removed.
Issue 4: N-Oxide Formation
Symptom: Product mass is [M + 16]. Diagnosis: Pyridine N-Oxidation. Cause: If peracids or peroxides are present (e.g., old ethers used as solvents, or aggressive oxidative workups). Prevention: Use fresh, peroxide-free ether/THF. Avoid strong oxidants during workup.
Module 3: Purification & Isolation (The Zwitterion Trap)
Context: You have the crude reaction mixture. It contains Pd, salts, and your product.[1][2][3]
Issue 5: "My Product is Green/Grey" (Pd Contamination)
Diagnosis: Pyridine-Palladium Coordination. Mechanism: The nitrogen lone pair on the pyridine ring binds tightly to residual Palladium species, preventing them from being washed away during standard aqueous workups. Solution (The Scavenger Protocol):
-
Silica-Thiol (Si-Thiol): Add 50 wt% (relative to crude mass) of Si-Thiol scavenger. Stir at 50°C for 2 hours. Filter.
-
Cysteine Wash: If solid scavengers fail, wash the organic layer with a 10% aqueous solution of N-Acetylcysteine . The thiol group out-competes the pyridine for the Pd.
Issue 6: Poor Recovery during Extraction (Isoelectric Point)
Diagnosis: Isoelectric Precipitation. Mechanism:
-
pH < 4: The Pyridine is protonated (Py-H⁺). Molecule is cationic. Soluble in water.
-
pH > 10: The Carboxylic acid is deprotonated (COO⁻). Molecule is anionic. Soluble in water.
-
pH ~ 5-7 (Isoelectric Point): The molecule is neutral (Zwitterionic character is minimized, or internal salt forms). Solubility in both water and organic solvents drops, often leading to "oiling out" or precipitation at the interface.
Extraction Strategy Table:
| State | pH Condition | Species Charge | Solubility Phase | Action |
| Acidic | pH 1-3 | Cationic (+) | Aqueous | Impurities extraction (Wash organic layer) |
| Basic | pH 10-12 | Anionic (-) | Aqueous | Product extraction (Product moves to water) |
| Neutral | pH 5-7 | Neutral (0) | Organic/Precipitate | Isolation Point (Precipitate product here) |
Visualizing the Workup
This flowchart guides the separation of the product from non-amphoteric impurities.
Figure 2: pH-Swing Purification Strategy for Amphoteric Pyridyl-Acids.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Cox, P. A., et al. (2017).[4] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Montazerozohori, M., et al. (2014). Biomimetic Catalytic Decarboxylation of Phenylacetic Acid Derivatives by Manganese(III) Complex.[5] Asian Journal of Chemistry, 26(15), 4627-4632. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
Sources
Technical Support Center: Navigating the Purification Challenges of Pyridyl-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridyl-containing compounds. The unique electronic properties of the pyridine ring, while synthetically versatile, introduce a distinct set of purification challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the highest purity for your compounds.
Understanding the Core Challenges
The basicity of the nitrogen atom in the pyridine ring is the primary source of many purification difficulties. This inherent property can lead to strong interactions with stationary phases in chromatography, metal chelation, and altered solubility profiles, complicating standard purification workflows. This guide is structured to address these specific issues head-on, providing both theoretical understanding and practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chromatography Clinic: Taming Tailing Peaks and Improving Separation
Q1: My pyridyl-containing compound is showing significant peak tailing on my silica gel column. What is causing this and how can I fix it?
A1: Peak tailing is a classic sign of strong, non-ideal interactions between your basic pyridine compound and the acidic silanol groups on the surface of the silica gel stationary phase.[1][2] This interaction leads to a secondary retention mechanism that broadens the peak. Here’s a systematic approach to mitigate this issue:
Root Cause Analysis:
-
Acid-Base Interaction: The lone pair of electrons on the pyridine nitrogen readily interacts with acidic protons of the silanol groups (Si-OH) on the silica surface.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]
-
Physical Issues: Voids in the column packing or dead volumes in your HPLC/prep system can also contribute to poor peak shape.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing in pyridine compound chromatography.
Detailed Protocols:
Protocol 1: Mobile Phase Modification with Triethylamine (TEA)
-
Preparation: Prepare your eluent system as usual (e.g., Hexane/Ethyl Acetate).
-
Addition of TEA: To the prepared mobile phase, add triethylamine to a final concentration of 0.1-1% (v/v). A good starting point is 0.5%.
-
Equilibration: Equilibrate your column with the TEA-containing mobile phase for at least 5-10 column volumes before loading your sample.
-
Elution: Run your chromatography as planned. The TEA will preferentially interact with the acidic silanol sites, "masking" them from your pyridyl compound.[1]
Protocol 2: Mobile Phase Modification with Formic Acid
-
Preparation: Prepare your mobile phase, typically for reverse-phase chromatography (e.g., Acetonitrile/Water).
-
Addition of Acid: Add formic acid to a final concentration of 0.1% (v/v).[1] This will protonate your pyridine, which can improve peak shape in reverse-phase systems, and also suppress the ionization of silanol groups.
-
Equilibration and Elution: Equilibrate the column and proceed with your separation. This method is generally compatible with mass spectrometry detection.[1]
Data Summary: Mobile Phase Additives for Pyridine Chromatography
| Additive | Typical Concentration | Mode | Mechanism of Action | Pros | Cons |
| Triethylamine (TEA) | 0.1 - 1.0% (v/v) | Normal Phase | Acts as a competing base, blocking silanol interaction sites.[1] | Highly effective for tailing reduction. | Can shorten column lifetime; not ideal for MS detection.[1] |
| Formic Acid/Acetic Acid | 0.1% (v/v) | Reverse Phase | Adjusts mobile phase pH, protonates basic analytes, and suppresses silanol ionization.[1] | MS-compatible; improves peak shape.[1] | May alter selectivity. |
| Ammonia | 0.1 - 1.0% (v/v) | Normal/HILIC | Similar to TEA, acts as a competing base. | Effective for tailing reduction. | Can affect compound stability. |
Q2: My target pyridyl compound is co-eluting with a non-basic impurity. How can I improve the separation?
A2: When co-elution occurs, the goal is to alter the selectivity of your chromatographic system. Since your compound of interest is basic, you can exploit this property to your advantage.
Strategies for Improving Selectivity:
-
Change Stationary Phase: If you are using a standard C18 column, consider switching to a different stationary phase. A phenyl or polar-embedded phase can offer different interaction mechanisms that may resolve your co-eluting peaks.[1]
-
pH Adjustment: Small changes in the mobile phase pH can significantly impact the retention of your ionizable pyridine derivative without affecting the neutral impurity.[1] Experiment with slight adjustments to the concentration of your acidic or basic additives.
-
Solvent System Modification: Systematically vary the solvent strength and composition of your mobile phase. For normal phase, altering the ratio of a polar solvent like ethanol or isopropanol in your hexane/ethyl acetate system can be effective.
Extraction & Wash Solutions: Leveraging Basicity for Purity
Q3: How can I use liquid-liquid extraction to remove neutral or acidic impurities from my pyridyl-containing product?
A3: Acid-base extraction is a highly effective and scalable method for purifying basic compounds like pyridines.[3][4] The principle is to convert the basic pyridine into its water-soluble salt form, allowing it to move from an organic solvent into an aqueous layer, leaving non-basic impurities behind.[5]
Caption: Workflow for purification of a pyridyl compound using acid-base extraction.
Protocol 3: Acid-Base Extraction for Pyridine Purification
-
Dissolution: Dissolve your crude product mixture in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: The protonated pyridine salt will now be in the aqueous layer, while neutral impurities remain in the organic layer.[4] Drain the aqueous layer into a clean flask. The organic layer can be discarded (if the impurities are not desired).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or a saturated NaHCO₃ solution) until the solution is basic (check with pH paper). Your pyridine compound will deprotonate and may precipitate or form an oily layer.
-
Re-extraction: Add a fresh portion of organic solvent to the now basic aqueous mixture and shake to extract your purified neutral pyridine back into the organic phase.
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your purified product.
Metal Chelation: An Unwanted Interaction
Q4: I suspect my bipyridyl or hydroxypyridinone compound is chelating metal ions from my reaction or workup, complicating purification. How can I address this?
A4: Pyridyl compounds, particularly those with adjacent nitrogen or oxygen atoms like bipyridines and hydroxypyridinones, are excellent chelating agents for a variety of metals.[6][7][8] This can lead to the formation of colored, often highly polar, metal complexes that are difficult to purify.[9]
Mitigation Strategies:
-
Use High-Purity Reagents and Solvents: Minimize the introduction of trace metals by using high-purity starting materials and solvents.
-
Scavenger Resins: Polymer-bound scavengers with functional groups that have a high affinity for metal ions can be used to remove them from your reaction mixture.[10] These resins can be easily filtered off, simplifying the workup.[11]
-
EDTA Wash: During your aqueous workup, washing the organic layer with a solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to strip the metal ions from your pyridyl compound.
Protocol 4: Using Scavenger Resins to Remove Metal Impurities
-
Select a Resin: Choose a scavenger resin with a high affinity for the suspected metal contaminant (e.g., thiol-based resins for soft metals like Pd, Cu; amine or carboxylate-based resins for harder metals).
-
Add Resin: After the reaction is complete, add the scavenger resin (typically 3-5 equivalents relative to the metal) to the crude reaction mixture in an appropriate solvent.
-
Stir: Stir the mixture at room temperature for 4-16 hours.[10]
-
Filter: Remove the resin by simple filtration, washing with the reaction solvent.
-
Purify: The filtrate, now depleted of the metal impurity, can be taken on to the next purification step (e.g., chromatography, crystallization).
Special Topics: N-Oxides and Hygroscopic Compounds
Q5: My pyridine N-oxide seems to be degrading during silica gel chromatography. What are my options?
A5: Pyridine N-oxides can be sensitive to the acidic nature of silica gel and may be prone to deoxygenation or rearrangement.[1][12] Some N-oxides with certain substituents can also be inherently unstable.[13]
Purification Alternatives for N-Oxides:
-
Use Neutral or Basic Alumina: Alumina is a less acidic stationary phase than silica and is often a better choice for purifying sensitive N-oxides.[14]
-
Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase chromatography on a C18 column can be a milder alternative.
-
Crystallization: If your N-oxide is a solid, recrystallization is a non-destructive purification method that avoids contact with stationary phases.
Q6: My starting pyridine is wet. How do I effectively dry it before use?
A6: Pyridine is highly hygroscopic and forms a minimum boiling azeotrope with water, making simple distillation ineffective for complete drying.[15]
Protocol 5: Drying and Distillation of Pyridine
-
Pre-drying: For pyridine with significant water content, let it stand over solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets for several hours to overnight.[15][16]
-
Decanting: Carefully decant the pre-dried pyridine into a dry distillation flask.
-
Final Drying: Add calcium hydride (CaH₂) to the flask (approx. 5-10 g/L).[15]
-
Reflux and Distill: Reflux the mixture for a few hours under an inert atmosphere (e.g., nitrogen or argon), then distill the dry pyridine. Collect the fraction boiling at the correct temperature (approx. 115 °C).
Caution: Calcium hydride reacts with water to produce flammable hydrogen gas. Ensure the apparatus is not sealed and is properly vented.[15]
References
-
Purification of Pyridine - Chempedia - LookChem. (n.d.). LookChem. Retrieved February 6, 2026, from [Link]
-
Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Pyridine Chemisorption analysis service for characterisation of acid sites - Stoli Chem. (2020, October 25). Stoli Chem. Retrieved February 6, 2026, from [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. (n.d.). SIELC Technologies. Retrieved February 6, 2026, from [Link]
-
Recrystallization experiments on [Ag(py) 2 ]ReO 4 (2c) with various solvents. - ResearchGate. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
(2,2′-Bipyridyl)copper(II) Acetate Acetonitrile Solvate - MDPI. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). HELIX Chromatography. Retrieved February 6, 2026, from [Link]
-
Visible-Light-Promoted Pyridylation-Thioesterification of Alkenes Leading to β‐Pyridyl-Thioesters. (2026, January 27). ACS Publications. Retrieved February 6, 2026, from [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - MDPI. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved February 6, 2026, from [Link]
- Metal-chelating 2,6-disubstituted pyridine compounds and their use - Google Patents. (n.d.). Google Patents.
-
Scavenger resin - Wikipedia. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
Recent trends in the chemistry of pyridine N-oxides - Arkivoc. (n.d.). Arkivoc. Retrieved February 6, 2026, from [Link]
-
Acid-Base Extraction - Chemistry LibreTexts. (2022, June 21). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
-
Recent Trends in the Chemistry of Pyridine N-Oxides - ResearchGate. (2025, November 2). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Organic Scavenger Resin: A Versatile Solution for Molecule Purification - Canftech. (2023, February 4). Canftech. Retrieved February 6, 2026, from [Link]
-
Chelating Extractants for Metals - MDPI. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
- Purification method of pyridine and pyridine derivatives - Google Patents. (n.d.). Google Patents.
-
Separation of Acidic, Basic and Neutral Compounds | Magritek. (n.d.). Magritek. Retrieved February 6, 2026, from [Link]
-
strategies in organic synthesis - Wipf Group - University of Pittsburgh. (2004, October 29). University of Pittsburgh. Retrieved February 6, 2026, from [Link]
-
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides | The Journal of Organic Chemistry - ACS Publications. (2025, January 9). ACS Publications. Retrieved February 6, 2026, from [Link]
-
Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (n.d.). Taylor & Francis Online. Retrieved February 6, 2026, from [Link]
-
Organic Acid-Base Extractions - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved February 6, 2026, from [Link]
-
Acid–base extraction - Wikipedia. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
Liquid Chromatography Analysis of Common Nutritional Components, in Feed and Food. (n.d.). IntechOpen. Retrieved February 6, 2026, from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
The application of scavenger resin in combinatorial chemistry - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC - PubMed Central. (2022, March 18). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Pyridine-N-oxide - Wikipedia. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021, June 20). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
-
Recrystallization - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry, part of Test Methods for Evaluating Solid - EPA Archive. (n.d.). U.S. Environmental Protection Agency. Retrieved February 6, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine Chemisorption analysis service for characterisation of acid sites — Stoli Chem [stolichem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. magritek.com [magritek.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. EP0298939A1 - Metal-chelating 2,6-disubstituted pyridine compounds and their use - Google Patents [patents.google.com]
- 8. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. arkat-usa.org [arkat-usa.org]
- 13. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
Technical Support Center: Overcoming Solubility Challenges with 4-(3'-Pyridyl)phenylacetic acid
Welcome to the technical support guide for 4-(3'-Pyridyl)phenylacetic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step framework for understanding and overcoming the solubility challenges associated with this molecule. Our approach is grounded in first principles of physical chemistry to empower you with the causal understanding needed to troubleshoot effectively.
Section 1: Understanding the "Why" - The Physicochemical Profile of this compound
The primary challenge in dissolving this compound stems from its amphoteric nature. The molecule contains both an acidic functional group (a carboxylic acid) and a basic functional group (a pyridine ring). This dual nature means its net charge, and therefore its aqueous solubility, is highly dependent on the pH of the solution.[1][2]
-
Acidic Group: The phenylacetic acid moiety has an estimated pKa of approximately 4.3.[3][4][5] Below this pH, it is predominantly in its neutral, less soluble form (–COOH). Above this pH, it deprotonates to its anionic, more soluble form (–COO⁻).
-
Basic Group: The nitrogen on the pyridine ring has an estimated pKa of around 5.2.[6][7] Below this pH, it is protonated to its cationic, more soluble form. Above this pH, it is in its neutral, less soluble form.
The molecule's lowest solubility occurs at its isoelectric point (pI) , the pH at which the molecule has a net-zero charge (exists as a zwitterion). For this compound, the pI is estimated to be between the two pKa values, roughly in the pH 4.5-5.5 range. In common neutral buffers like PBS (pH 7.4), solubility can still be limited.
Diagram: pH-Dependent Ionization States
The following diagram illustrates how the charge of this compound changes with pH, which is the fundamental driver of its solubility profile.
Caption: pH-dependent forms of this compound.
Section 2: Foundational Troubleshooting: pH-Dependent Solubility
The first and most critical step in troubleshooting is to determine the compound's solubility profile as a function of pH. This provides the empirical data needed to select an appropriate solvent system for your specific application.
Experimental Protocol: Generating a pH-Solubility Profile
This protocol will help you determine the optimal pH for dissolving your compound.
Materials:
-
This compound
-
A series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
0.1 M HCl and 0.1 M NaOH for fine pH adjustments.[8]
-
Vortexer and/or shaker
-
pH meter
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Preparation: Prepare saturated solutions by adding an excess of the compound (e.g., 5-10 mg) to 1 mL of each buffer in separate microcentrifuge tubes. Ensure undissolved solid is visible.
-
Equilibration: Cap the tubes and agitate them at a consistent temperature (e.g., room temperature) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling & Dilution: Carefully collect a known volume of the supernatant from each tube, being cautious not to disturb the pellet. Dilute the supernatant with a suitable mobile phase or buffer for analysis.
-
Quantification: Determine the concentration of the dissolved compound in each diluted sample using a validated analytical method (e.g., HPLC with a standard curve).
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each buffer.
Data Interpretation
The resulting data should be summarized in a table and plotted on a graph. The profile will typically show a "U" shape, with the lowest solubility near the isoelectric point.
| pH | Solubility (mg/mL) | Observations |
| 2.0 | > 20.0 | Clear solution |
| 4.0 | 1.5 | Suspension |
| 5.0 | 0.2 | Heavy precipitate |
| 6.0 | 2.5 | Suspension |
| 7.4 | 8.0 | Slightly hazy |
| 8.0 | > 25.0 | Clear solution |
| 10.0 | > 50.0 | Clear solution |
| Note: This is example data and should be determined experimentally. |
Section 3: Co-Solvent Systems: When pH Adjustment Isn't Enough
In cases where pH adjustment is incompatible with your experimental system (e.g., cell-based assays sensitive to pH extremes) or insufficient to achieve the desired concentration, a co-solvent system is the next logical step.[9][10]
Commonly used co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Polyethylene glycol 400 (PEG 400)
-
N,N-Dimethylformamide (DMF)
Workflow: Co-Solvent Screening and Stock Solution Preparation
The following workflow provides a systematic approach to selecting a co-solvent and preparing a high-concentration stock solution.
Caption: Systematic workflow for co-solvent selection.
Section 4: Advanced Strategies for Formulation
If both pH adjustment and standard co-solvents fail to meet your needs, more advanced formulation strategies may be required. These are often employed in later-stage drug development.
-
Salt Formation: Synthesizing a salt form of the compound (e.g., a hydrochloride salt to improve acidic solubility or a sodium salt to improve basic solubility) can dramatically and permanently increase aqueous solubility.
-
Use of Excipients:
-
Surfactants: Molecules like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior.[11] They can form inclusion complexes with poorly soluble drugs, effectively shielding the drug from the aqueous environment and increasing its solubility.[12][13][14]
-
Section 5: Frequently Asked Questions (FAQs)
Q1: I dissolved my compound in 0.1 M NaOH, but it crashed out when I added it to my neutral pH cell culture medium. What happened?
A: This is a classic precipitation issue caused by a loss of buffer capacity. Your alkaline stock solution was neutralized by the cell culture medium, causing the pH to drop and the compound to fall out of solution. Troubleshooting:
-
Use a Co-Solvent Stock: The most common solution is to prepare a concentrated stock in 100% DMSO (e.g., 1000x the final concentration).[15][16] When this is diluted into your medium, the final DMSO concentration will be low (e.g., 0.1%) and should be well-tolerated by most cell lines.[17] Always filter-sterilize your DMSO stock before use.[18]
-
pH Matching: If you must use a pH-adjusted stock, try to prepare it in a buffer that more closely matches the pH of your final medium, if solubility allows.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: This is cell-line dependent, but a general rule of thumb is to keep the final concentration of DMSO at or below 0.5% (v/v). Many researchers aim for ≤0.1% to minimize any potential off-target effects of the solvent. You should always run a vehicle control (medium + DMSO) to ensure the solvent itself is not affecting your experimental results.
Q3: Can I heat the solution to get the compound to dissolve?
A: While gentle warming can sometimes help, it is generally not recommended as a primary method. It can lead to the formation of a supersaturated solution that will precipitate upon cooling. More importantly, it can cause degradation of a thermally sensitive compound. If you do use heat, you must confirm that the compound remains in solution after it cools to room temperature.
Q4: I see some solubility data for this compound in PBS at pH 7.2, but I can't reproduce it. Why?
A: There are several potential reasons:
-
Polymorphism: Different batches of the solid compound may have different crystalline forms (polymorphs) with varying solubilities.
-
Purity: Impurities can enhance or suppress solubility.
-
Kinetic vs. Equilibrium Solubility: Published data might report on kinetic solubility (measured after a short incubation time), while you are observing equilibrium solubility (after a longer incubation).[19] Kinetic solubility is often higher but less stable.[19] Always follow a consistent, well-defined protocol like the one in Section 2.
References
-
PubChem. Phenylacetic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. Phenylacetic acid. [Link]
-
Williams, R. pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]
-
Fiorito, P. A., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Gadka, V. S., et al. (2012). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences. [Link]
-
Chemistry LibreTexts. The Effects of pH on Solubility. [Link]
-
Gidwani, B., & Vyas, A. (2015). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. AAPS PharmSciTech. [Link]
-
Schönbeck, C., et al. (2017). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. [Link]
-
Reddit. How to prepare sterile drug solution in DMSO for cell culture? r/labrats. [Link]
-
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
CompoundingToday.com. pH Adjusting Database. [Link]
-
PubChem. Pyridine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
-
Pharmasciences. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Patel, M. M. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
-
PubChem. 4-(4'-Pyridyl)phenylacetic acid. National Center for Biotechnology Information. [Link]
-
Chad's Prep. What Happens to Solubility When You Change the pH? [Link]
-
Wikipedia. Pyridine. [Link]
-
Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]
-
PubMed. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]
-
ResearchGate. In Vitro Solubility Assays in Drug Discovery. [Link]
-
Sciencemadness Wiki. Phenylacetic acid. [Link]
-
WasteWater System Engineering, LLC. pH Adjustment and Neutralization, the basics. [Link]
-
National Center for Biotechnology Information. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]
-
UFCBIO. Dimethyl Sulfoxide (DMSO), Cell Culture Grade. [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
Maxanim. Dimethyl Sulfoxide (DMSO), cell culture reagent (CAS 67-68-5). [Link]
-
Chemistry Stack Exchange. pKaH of pyridine versus other imines. [Link]
Sources
- 1. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. 103-82-2 CAS MSDS (Phenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 9. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wisdomlib.org [wisdomlib.org]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Dmso cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 16. ufcbio.com [ufcbio.com]
- 17. maxanim.com [maxanim.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions Involving "4-(3'-Pyridyl)phenylacetic acid"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(3'-Pyridyl)phenylacetic acid and its derivatives. This guide is designed to provide in-depth, field-proven insights into catalyst selection and troubleshooting for common synthetic transformations. The pyridine and carboxylic acid moieties in this molecule present unique challenges and opportunities in catalysis, which we will explore in a practical question-and-answer format.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.
Question 1: I am attempting a Suzuki-Miyaura cross-coupling reaction with a derivative of this compound, but I'm observing low to no product yield. What are the likely causes and how can I improve the reaction?
Answer:
Low yields in Suzuki-Miyaura couplings involving pyridyl-containing compounds are a frequent challenge. The primary reasons often revolve around catalyst inhibition or deactivation by the basic nitrogen atom of the pyridine ring and the potential for the carboxylic acid group to interfere with the catalytic cycle.[1][2]
Causality Explained:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of stable, off-cycle complexes that are catalytically inactive. This is particularly problematic with 2-substituted pyridines but can also affect 3-substituted pyridines like your substrate.[3][4]
-
Interference from the Carboxylic Acid: Labile protons, such as the one on the carboxylic acid, can be incompatible with the basic conditions typically required for the Suzuki-Miyaura reaction, potentially leading to side reactions or catalyst deactivation.[1] It is often stated that compounds with primary amines, carboxylic acids, and alcohols are not ideal partners in these reactions without protection steps.[1]
-
Instability of Pyridylboronic Acids: If you are using a pyridylboronic acid as a coupling partner, be aware that they can be unstable and prone to decomposition, which hinders effective cross-coupling.[5]
Troubleshooting Protocol:
-
Protect the Carboxylic Acid: The most straightforward approach is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This eliminates the acidic proton and can improve solubility.
-
Ligand Selection is Critical: Standard phosphine ligands like PPh₃ may not be sufficient. Opt for more electron-rich and sterically bulky ligands that promote the desired catalytic cycle and minimize catalyst inhibition.
-
Choice of Palladium Pre-catalyst: Instead of standard Pd(PPh₃)₄, consider using more active pre-catalysts like Pd₂(dba)₃ or palladacycle complexes.[6]
-
Base and Solvent Optimization:
-
Slow-Release Strategy: For unstable boronic acids, a "slow-release" strategy using MIDA boronates can be beneficial. These air-stable reagents slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its concentration low and minimizing decomposition.[9]
Experimental Workflow for an Optimized Suzuki-Miyaura Coupling:
Caption: Choosing an amide coupling strategy.
Question 4: Are there catalytic methods for the esterification of this compound?
Answer:
Yes, several catalytic methods can be employed for the esterification of this compound.
Common Catalytic Approaches:
-
Acid Catalysis (Fischer Esterification): This is the classical method, involving heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is reversible, so removal of water is necessary to drive it to completion.
-
Solid Acid Catalysts: For a more environmentally friendly and reusable option, solid acid catalysts can be used. Metal-exchanged montmorillonite nanoclays (e.g., Al³⁺-montmorillonite) have been shown to be effective for the esterification of phenylacetic acid. [10][11]These catalysts possess strong Brønsted acid sites and can be easily recovered and reused. [10]3. Activation with Coupling Reagents: Similar to amide synthesis, coupling reagents like DCC can be used to activate the carboxylic acid, which then reacts with the alcohol. This is often done in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Question 5: How does the pyridine ring in this compound influence catalyst selection in C-H activation reactions?
Answer:
The pyridine ring significantly directs the regioselectivity and influences the efficiency of C-H activation/functionalization reactions.
Key Considerations:
-
Directing Group Ability: The nitrogen atom in the pyridine ring can act as a directing group, guiding the catalyst to specific C-H bonds. However, its strong coordinating ability can also lead to catalyst deactivation. [12]* Electronic Effects: The electron-deficient nature of the pyridine ring makes its C-H bonds more acidic and thus more susceptible to certain types of C-H activation.
-
Regioselectivity:
-
Without a directing group on the phenyl ring, C-H activation will likely be influenced by the electronic properties of the pyridine.
-
To achieve regioselective C-H functionalization on the phenylacetic acid portion, a directing group is often necessary. For example, a pyridine-based template can be used to direct meta-C-H functionalization of phenylacetic acids. [13]* Lewis Acid Additives: In some cases, the addition of a Lewis acid can coordinate to the pyridine nitrogen. This has a dual benefit: it prevents catalyst deactivation and further activates the pyridine ring towards C-H functionalization. [12]
-
III. References
-
G. R. Jones and S. J. Stanforth, "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines," The Journal of Organic Chemistry, 2005 . [Link]
-
M. A. Ali, et al., "Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes," Applied Organometallic Chemistry, 2007 . [Link]
-
S. D. Walker, et al., "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds," Angewandte Chemie International Edition, 2004 . [Link]
-
Total Organic Chemistry, "Heck Reaction | Named Reactions | Organic Chemistry Lessons," YouTube, 2021 . [Link]
-
G. R. Jones and S. J. Stanforth, "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines," ACS Publications, 2005 . [Link]
-
The Organic Chemistry Tutor, "Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama," YouTube, 2021 . [Link]
-
Y. Zhang, et al., "Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes," Organic & Biomolecular Chemistry, 2016 . [Link]
-
M. I. Khan, et al., "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities," Molecules, 2017 . [Link]
-
A. Touil, et al., "New Palladium(II)-Complex Based on Nitrogen Rich Ligand Efficient Precatalyst for C–C Cross-Coupling in Water Under Microwaves Irradiation," ResearchGate, 2020 . [Link]
-
T. C. Johnson and S. P. Marsden, "Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids," The Journal of Organic Chemistry, 2022 . [Link]
-
S. Wöckel, et al., "Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives," Molecules, 2017 . [Link]
-
T. C. Johnson and S. P. Marsden, "Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids," ResearchGate, 2022 . [Link]
-
S. O. Ojwach, et al., "Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction," Inorganica Chimica Acta, 2011 . [Link]
-
D. G. Billingsley, et al., "A General Solution for the 2-Pyridyl Problem," Angewandte Chemie International Edition, 2007 . [Link]
-
S. G. Gadhiya and B. G. Vaghasia, "Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts," Royal Society Open Science, 2018 . [Link]
-
Y. Peng, et al., "Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl₂," Royal Society Open Science, 2018 . [Link]
-
Various Authors, "Electronic nature of pyridine and its deactivation via Lewis acid," ResearchGate, N.d. [Link]
-
T. C. Johnson and S. P. Marsden, "Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids," ResearchGate, 2022 . [Link]
-
K. L. Billingsley and S. L. Buchwald, "A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides," Journal of the American Chemical Society, 2007 . [Link]
-
A. K. A. V. Vennapusa, "Multiple functionalizations of selected N-heterocycles by palladium-catalyzed cross-coupling reactions," RosDok, 2015 . [Link]
-
S. G. Gadhiya and B. G. Vaghasia, "Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts," ResearchGate, 2018 . [Link]
-
C. L. Allen, et al., "Direct amide formation from unactivated carboxylic acids and amines," Chemical Communications, 2011 . [Link]
-
G. M. L. La Torre, et al., "Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines," Molecules, 2023 . [Link]
-
LibreTexts Chemistry, "Heck Reaction," 2023 . [Link]
-
C. A. Fleckenstein and H. Plenio, "Highly Efficient Suzuki-Miyaura Coupling of Heterocyclic Substrates Through Rational Reaction Design," Chemistry, 2008 . [Link]
-
Z. Liu, et al., "tBu3P-Coordinated 2-Phenylaniline-Based Palladacycle Complex As Precatalyst for Pd-Catalyzed Coupling Reactions of Aryl Halides with Polyfluoroarenes via C-H Activation Strategy," Molecules, 2012 . [Link]
-
A. C. S. H. L. T. S. G. T. G. S. G. P. G. M. C. Willis, "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations," Angewandte Chemie International Edition, 2020 . [Link]
-
R. A. B. D. G. H. R. J. P. K. J. F. G. A. T. Raders, "Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides," ACS Catalysis, 2022 . [Link]
-
Fisher Scientific, "Amide Synthesis," N.d. [Link]
-
A. C. S. H. L. T. S. G. T. G. S. G. P. G. M. C. Willis, "The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations," Angewandte Chemie International Edition, 2020 . [Link]
-
D. A. K. L. D. P. H. P. D. L. Chen, "C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring," Journal of the American Chemical Society, 2012 . [Link]
-
W. L. M. D. S. D. W. G. D. D. S. Z. W. Z. Y. H. Z. Z. Zhang, "Pd-Catalyzed Remote Meta-C–H Functionalization of Phenylacetic Acids Using a Pyridine Template," Organic Letters, 2018 . [Link]
-
A. Wolberg, et al., "Method for the production of phenylacetic acid derivatives," Google Patents, 2004 .
-
OpenChemHub, "Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs)," YouTube, 2024 . [Link]
-
Various Authors, "Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids," ResearchGate, N.d. [Link]
-
C. Enguehard-Gueiffier, et al., "Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines," Beilstein Journal of Organic Chemistry, 2015 . [Link]
-
The Organic Chemistry Tutor, "Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement," YouTube, 2022 . [Link]
-
J. Ashenhurst, "The Heck, Suzuki, and Olefin Metathesis Reactions," Master Organic Chemistry, 2016 . [Link]
-
Various Authors, "Plausible elementary reaction sequence for catalytic pyridine dearomatization," ResearchGate, N.d. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tBu3P-Coordinated 2-Phenylaniline-Based Palladacycle Complex As Precatalyst for Pd-Catalyzed Coupling Reactions of Aryl Halides with Polyfluoroarenes via C-H Activation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Work-up procedures for reactions with "4-(3'-Pyridyl)phenylacetic acid"
Technical Overview: The "Amphoteric Beast"
Researchers often underestimate 4-(3'-Pyridyl)phenylacetic acid . Unlike standard organic acids, this molecule is a zwitterionic hybrid . It contains a basic pyridine nitrogen (
This dual nature creates a "Solubility U-Curve":
-
pH < 3 (Acidic): Protonated Pyridine (
) / Protonated Acid ( ). Soluble in Water. -
pH ~ 4.8 (Isoelectric Point): Protonated Pyridine (
) / Deprotonated Acid ( ). Zwitterionic & Least Soluble. (Precipitation Zone). -
pH > 7 (Basic): Neutral Pyridine (
) / Deprotonated Acid ( ). Soluble in Water.
Crucial Warning: Standard acidic or basic washes used for simple organics will often pull this molecule into the aqueous waste stream, leading to massive yield loss.
Core Work-up Procedures (The "Happy Path")
Scenario A: Isolating the Acid (Product)
Use this protocol when the molecule is the product of a hydrolysis or Suzuki coupling.
Q: How do I isolate the pure acid from a crude aqueous/organic mixture?
The "Isoelectric Switch" Protocol:
-
Phase Separation: If the product is currently in an organic solvent (e.g., from a reaction), extract it into water by adjusting to pH > 10 using 1M NaOH. The molecule becomes anionic and moves to the aqueous phase. Discard the organic phase (removes non-polar impurities).
-
The Dropwise Acidification: Cool the aqueous phase to 0–5 °C.
-
Targeting pI: Slowly add 1M HCl or Acetic Acid while monitoring with a pH meter.
-
The Critical Zone: As you approach pH 4.5–5.0 , the solution will become cloudy. Stop stirring and let it age for 30 minutes. The zwitterion should crystallize out.
-
Filtration: Filter the solid. Do not wash with excess water (it is slightly soluble). Wash with cold isopropanol or acetone to remove water/trace impurities.
Scenario B: Removing the Acid (Excess Reagent)
Use this protocol when the molecule was used in excess (e.g., amide coupling) and needs to be removed from a neutral product.
Q: I used excess acid for an amide coupling. How do I wash it away?
The "Basic Wash" Trap: Standard NaHCO3 washes often fail because the pyridine ring makes the molecule lipophilic enough to drag into DCM/EtOAc even as a salt. Correct Protocol:
-
Dilute: Dilute the reaction mixture with EtOAc (avoid DCM if possible, it forms emulsions with pyridines).
-
The Buffer Wash: Wash with 0.5M Phosphate Buffer (pH 7.5–8.0) . At this pH, the acid is anionic (
) but the pyridine is neutral. This maximizes aqueous solubility. -
The Polishing Step: If trace acid remains, pass the organic layer through a small pad of Basic Alumina or a carbonate-functionalized silica scavenger.
Troubleshooting & FAQs
Issue 1: Palladium Contamination
Q: My product is grey/black after Suzuki coupling. Standard washes aren't working. A: Pyridine rings are excellent ligands for Palladium (Pd). They "steal" Pd from the catalyst and hold it in the organic phase.
The Solution: Scavenger vs. Chelation [1]
| Method | Reagent | Protocol | Pros/Cons |
| Solid Scavenger | Silica-TMT (Trimercaptotriazine) | Add 3 eq. (w/w) to organic solution, stir 4h @ 40°C, Filter. | Best. High efficiency, no emulsion. |
| Aqueous Wash | L-Cysteine or Na-DTC | Wash organic phase with 10% aq. L-Cysteine solution. | Good for bulk, but smells bad. |
| Adsorption | Activated Carbon (Darco KB-G) | Slurry in hot MeOH/Water, filter hot. | Can adsorb product; yield loss risk. |
Issue 2: The "Oiling Out" Phenomenon
Q: At pH 4.8, I get a sticky oil instead of a solid. A: This is common with zwitterions containing aromatic rings. The "oil" is a hydrated melt. Fix:
-
Decant: Pour off the aqueous supernatant.
-
Triturate: Add Acetonitrile (ACN) or Acetone to the oil.
-
Sonicate: Sonicate vigorously. The organic solvent dehydrates the oil, forcing it to organize into a crystal lattice.
Issue 3: HPLC Tailing
Q: I see severe peak tailing on my HPLC. I can't integrate the purity accurately. A: Pyridines interact with free silanols on C18 columns. Fix:
-
Mobile Phase: You MUST use an acidic modifier or ion-pairing reagent.
-
Recommended: Water (0.1% TFA) / Acetonitrile (0.1% TFA). The TFA protonates the pyridine (
), preventing silanol interaction. -
Alternative: 10 mM Ammonium Formate (pH 3.5).
Visual Workflows
Figure 1: The pH-Dependent Extraction Logic
Caption: Decision tree for isolating amphoteric pyridine-acids based on pH manipulation.
Figure 2: Metal Scavenging Decision Matrix
Caption: Workflow for removing Palladium/Copper from pyridine-containing products.
References
-
Isoelectric Precipitation of Pyridine Acids
-
Palladium Removal Strategies
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. (Review of scavengers like Silica-TMT vs. extraction). Link
-
Palladium Extraction Following Metal-Catalyzed Reactions.[4] ACS Organic Process Research & Development. Link
-
-
HPLC Method Development
-
Chemical Properties
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids. Canadian Journal of Chemistry. (Provides pKa and zwitterion data for similar pyridine-acid systems). Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. helixchrom.com [helixchrom.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Hygroscopic Pyridyl Compounds
Status: Operational Ticket ID: PYR-HYGRO-001 Assigned Specialist: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Core Directive & Scope
You have reached the Tier 3 Technical Support guide for handling pyridyl compounds (pyridines, pyridinium salts, and functionalized pyridine building blocks).
Pyridyl compounds are ubiquitous in drug development but are notoriously hygroscopic. The pyridine nitrogen’s lone pair acts as a hydrogen-bond acceptor, making free bases "water sponges." Even more critical are pyridinium salts (e.g., HCl, HBr salts), which can deliquesce (dissolve in their own absorbed water) within minutes of exposure to humid air.
This guide provides self-validating protocols to manage this moisture affinity, ensuring stoichiometric accuracy and reaction success.
The Mechanics of Hygroscopicity (The "Why")
To troubleshoot effectively, you must understand the failure mode.
-
The Dipole Trap: The pyridine ring has a permanent dipole moment (~2.2 D). The nitrogen atom is electron-rich, forming strong hydrogen bonds with atmospheric water.
-
The Salt Lattice: In pyridinium salts (e.g., Pyridinium·HCl), the lattice energy is often disrupted by water molecules that coordinate with the chloride/bromide anion and the protonated nitrogen. This hydration sphere increases the effective molecular weight (MW) of your reagent, leading to silent stoichiometric errors .
-
The "Titration" Effect: In organometallic chemistry (e.g., lithiation of bromopyridines), absorbed water acts as a quenching agent. It "titrates" your n-BuLi or Grignard reagent before the metal-halogen exchange can occur, resulting in low yields or recovered starting material.
Troubleshooting Guides & FAQs
Issue 1: "My reaction yields are inconsistent, even though I weigh the reactant precisely."
Diagnosis: You are likely facing Stoichiometric Drift . If your pyridyl salt is 5% water by weight (common for aged bottles), you are under-loading your limiting reagent by 5%. In strict 1:1 couplings, this leaves unreacted partners or promotes side reactions.
Solution: The Gravimetric Correction Factor Do not trust the label MW. You must determine the Effective Molecular Weight (MW_eff) .
-
Measure Water Content: Run a Karl Fischer (KF) titration on your salt.[1]
-
Note: Standard KF reagents contain pyridine bases. For pyridine samples, ensure you use a buffered KF solvent system to prevent pH-induced endpoint drift.
-
-
Calculate MW_eff:
-
Re-calculate Mass: Use
to calculate the mass required for your desired millimoles.
Issue 2: "How do I dry a Pyridinium salt that has clumped or become sticky?"
Diagnosis: The salt has deliquesced.[2] Standard vacuum drying may be insufficient if the water is tightly bound in the crystal lattice.
Protocol: Azeotropic Distillation (The "Entrainer" Method) Vacuum ovens are slow. Azeotropic removal is active and aggressive.
-
Dissolve: Place the wet pyridyl salt in a round-bottom flask. Add Toluene (forms azeotrope with water at 84°C) or Benzene (if safety permits; azeotrope at 69°C).
-
Ratio: Use ~10 mL solvent per gram of salt.
-
-
Distill: Attach a Dean-Stark trap or simply distill off the solvent using a rotary evaporator at elevated temperature (bath > 50°C) under reduced pressure.
-
Repeat: Re-suspend the solid in fresh toluene and strip it again. Repeat 3x.
-
Final Dry: Place the resulting solid in a vacuum oven (40°C) over Phosphorus Pentoxide (
) overnight to remove trace solvent.
Issue 3: "My Lithiation of 2-Bromopyridine fails or gives low yield."
Diagnosis: Trace moisture is quenching the n-BuLi. Pyridines are also prone to nucleophilic attack by the alkyl lithium (creating butyl-pyridine byproducts) if the temperature isn't controlled, but moisture is the primary suspect if no reaction occurs.
Protocol: The "Sacrificial Base" & Cryogenic Handling
-
Drying: Distill the liquid bromopyridine over Calcium Hydride (
) under vacuum before use. Store over 4Å Molecular Sieves. -
The Scavenger Test: If you suspect the solvent/reagent is still "wet," add a small amount of n-BuLi (0.1 equiv) at -78°C and observe. If the yellow color persists, the system is dry. If it fades instantly, water is consuming it.
-
Temperature: Maintain -78°C strictly. Lithium-halogen exchange is faster than nucleophilic attack at this temperature.
Visualization & Workflows
Figure 1: Decision Matrix for Drying Pyridyl Compounds
Caption: Logical workflow for selecting the correct drying method based on the physical state (Base vs. Salt) and intended application (General vs. Organometallic).
Figure 2: The "Wet Salt" Handling Workflow
Caption: Step-by-step protocol for ensuring stoichiometric accuracy when using hygroscopic pyridinium salts.
Reference Data: Drying Agent Compatibility
Not all drying agents are safe for pyridines. Acidic drying agents react with the basic nitrogen.
| Drying Agent | Compatibility | Notes |
| Calcium Hydride ( | Excellent | Best for distilling free bases.[3] Irreversible reaction with water. |
| Potassium Hydroxide (KOH) | Good | Solid pellets are excellent for storage. Basic nature matches pyridine.[1][4] |
| Molecular Sieves (4Å) | Good | Activate at 300°C before use. Good for maintaining dryness. |
| Phosphorus Pentoxide ( | Caution | Use only in desiccators (physically separated). Do not mix directly (acidic). |
| Silica Gel | Poor | Pyridines stick to silica (H-bonding), causing loss of material. |
| Sodium/Potassium Metal | Excellent | For ultra-dry solvents. Forms red indicator when dry.[5] |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The gold standard for drying protocols).
-
Sigma-Aldrich. (n.d.). Determination of Water Content in Pyridine Using Karl Fischer Titration. Technical Bulletin.
-
BenchChem. (2025).[2][3][6] Overcoming challenges in the purification of pyridine compounds. Technical Support Guide.
-
Reich, H. J. (2012). Winnebago Organolithium Titration. University of Wisconsin-Madison Chemistry. (Protocol for titrating organolithiums to detect moisture quenching).
-
Gilar, M., et al. (2014). Hygroscopicity of Pharmaceutical Salts. Analytical Chemistry. (Mechanistic insight into salt lattice hydration).
Sources
Storage and handling recommendations for "4-(3'-Pyridyl)phenylacetic acid"
Product Identity & Core Specifications
-
Primary Application: Pharmaceutical intermediate (Suzuki-Miyaura coupling building block), fragment-based drug discovery.[2][3][4]
Part 1: Critical Storage Recommendations
The Golden Rule: Treat this compound as a hygroscopic, amphoteric solid . Its stability is compromised by moisture and oxidative stress due to the pyridine ring's nitrogen atom.[3][4]
Storage Decision Matrix
| State | Temperature | Container | Shelf Life | Notes |
| Solid (Powder) | -20°C (Recommended) RT (Acceptable short-term) | Tightly sealed, amber glass vial.[2][3] Desiccant required.[3][4] | 24+ Months | Store under inert gas (Argon/Nitrogen) if possible to prevent N-oxide formation.[2][3][4] |
| Stock Solution (DMSO) | -80°C | Hydrophobic PTFE-lined caps. | 3-6 Months | Avoid repeated freeze-thaw cycles.[2][3] Aliquot immediately upon preparation. |
| Aqueous Solution | +4°C | Plastic or Glass.[2][3][4] | < 24 Hours | Unstable. Prone to hydrolysis or precipitation near isoelectric point.[2][3][4] |
Why This Matters (The Science):
-
Hygroscopicity: The carboxylic acid moiety can hydrogen bond with atmospheric water.[3][4] Moisture uptake accelerates hydrolytic degradation and alters the weighed mass, leading to stoichiometry errors in synthesis [1].[2][4]
-
Oxidation Risk: The pyridine ring contains a lone pair of electrons on the nitrogen.[3][4] While relatively stable, prolonged exposure to air and light can lead to the formation of N-oxides, which appear as yellow/brown impurities [2].[2][3][4]
Part 2: Solubility & Handling Protocols
This compound is amphoteric , containing both a basic pyridine ring (pKa ~5.2) and an acidic carboxylic acid (pKa ~4.2).[4] This creates a "Solubility Trap" at neutral pH where the molecule may exist as a zwitterion with low solubility.[3]
Standard Solubilization Protocol (DMSO Stock)
Target Concentration: 10 mM - 50 mM[2][3]
-
Weighing: Allow the vial to equilibrate to room temperature for 30 minutes before opening to prevent condensation.
-
Mixing: Vortex for 30-60 seconds.
-
Verification: Solution should be clear and colorless. If particles remain, sonicate at 30-40°C for 5 minutes.
Aqueous Buffer Protocol (The "Isoelectric Trap")[2][4]
-
Acidic pH (< 3): Soluble (Protonated Pyridine: PyH⁺-COOH).[2][3][4]
-
Neutral pH (4-6): INSOLUBLE / POOR SOLUBILITY (Zwitterionic region).[2][3]
-
Basic pH (> 8): Soluble (Deprotonated Carboxylate: Py-COO⁻).[2][4]
Recommendation: If using in biological assays (pH 7.4), dissolve in DMSO first, then dilute into the buffer.[2][3][4] Keep the final DMSO concentration < 1% to avoid cytotoxicity, but ensure the final concentration of the compound does not exceed its solubility limit (~100 µM in aqueous buffer).[2]
Part 3: Visualization & Workflows
Figure 1: Storage & Handling Logic Flow
Caption: Decision tree for optimal storage and handling based on physical state and experimental timeline.
Figure 2: Solubilization Mechanism (pH Dependence)
Caption: The amphoteric nature dictates solubility.[3][4] Avoid the "Isoelectric Trap" near pH 4-6.[2][3]
Part 4: Troubleshooting Guide (Q&A)
Scenario A: Dissolution Issues
Q: I added water to the powder, and it formed a cloudy suspension that won't clear. What happened? A: You likely hit the isoelectric point.[4] The compound is a carboxylic acid derivative.[3][4][5] In pure water, it may not fully ionize.[3]
-
Fix: Add 1.0 M NaOH dropwise until the solution clears (creating the sodium salt), or switch to DMSO for the stock solution.
Q: My DMSO stock solution has crystals at the bottom after thawing. A: DMSO freezes at 19°C. The crystals are likely the compound crashing out as the DMSO cooled.[3][4]
-
Fix: Warm the vial to 37°C in a water bath and vortex vigorously. Ensure it is fully redissolved before pipetting.[3]
Scenario B: Purity & Stability
Q: The white powder has turned slightly yellow. Is it still usable? A: Slight yellowing indicates trace oxidation of the pyridine ring (N-oxide formation) or photo-degradation.[2][3]
-
Verdict: For sensitive biological assays (IC50 determination), discard and buy fresh. For synthetic chemistry (e.g., Suzuki coupling), check purity via LC-MS.[2][3][4] If >95%, it is likely usable, as the impurity may not interfere with metal catalysis [3].[2][3][4]
Q: Can I autoclave a solution of this compound? A: No. Phenylacetic acids can undergo thermal decarboxylation at high temperatures (like those in an autoclave, >121°C), especially in the presence of metal ions or specific pH conditions.[2][3][4] Filter sterilize (0.22 µm PTFE filter) instead.
Part 5: Safety & Disposal
Hazard Classification (GHS):
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3][4]
-
Ventilation: Handle powder in a fume hood to avoid inhaling dust (H335).
-
Spill: Sweep up solid spills into a waste container. Do not generate dust.[3][4][6][8] Wipe area with weak base (5% Sodium Bicarbonate) to neutralize any acidic residue, then water.
References
-
National Center for Biotechnology Information.[3] (2025).[3][4][7][8][9] PubChem Compound Summary for CID 999, Phenylacetic acid (Analogous Stability Data). Available at: [Link][2]
Sources
- 1. This compound | 51061-71-3 [amp.chemicalbook.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylacetic Acid | CAS:103-82-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 5. youtube.com [youtube.com]
- 6. westliberty.edu [westliberty.edu]
- 7. 4-(4'-Pyridyl)phenylacetic acid | C13H11NO2 | CID 21091633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Catalyst Deactivation by Pyridines
Current Status: Operational
Ticket ID: PYR-CAT-001
Assigned Specialist: Senior Application Scientist
Welcome to the Catalysis Support Hub
You are likely here because your reaction—involving a pyridine or N-heterocycle—has stalled, failed, or returned a fraction of the expected yield. This is a ubiquitous challenge in drug discovery; approximately 60% of small-molecule drugs contain N-heterocycles, yet these moieties are notorious catalyst poisons.
This guide moves beyond generic advice. We will diagnose the specific deactivation mode (Adsorption vs. Coordination) and provide self-validating protocols to bypass these energy sinks.
Module 1: Diagnosis – Why is my reaction dead?
The Issue
Your catalyst (Pd, Pt, Rh, or Ir) is active for standard substrates but dies immediately or gradually upon exposure to your pyridine-containing starting material.
The Mechanism: Competitive Coordination
Pyridine is a "Janus-faced" poison. It deactivates catalysts via two distinct pathways depending on the system:
-
-Donation (The Anchor): The nitrogen lone pair acts as a strong Lewis base, forming a stable coordinate bond with the metal center (
). This blocks the vacant sites required for substrate binding (e.g., alkene coordination or oxidative addition). -
-Backbonding (The Electronic Dampener): In electron-rich metals, pyridine can accept electron density into its
orbitals, altering the electronic properties of the metal and increasing the activation energy for subsequent steps.
Visualizing the Failure Mode
The following diagram illustrates the kinetic competition between your reactant and the pyridine poison.
Figure 1: Kinetic competition model. Note that
Module 2: Heterogeneous Hydrogenation (Pd/C, Pt/C, Rh/C)
Troubleshooting Ticket #2: The "Stalled Reactor"
Symptom: The reaction starts consuming
Root Cause: Product Inhibition.[1][2] As the pyridine ring (or side chain) is reduced, the resulting piperidine (secondary amine) is often more basic (
Protocol: The Acid Scavenging Strategy
To prevent N-metal coordination, we must sequester the nitrogen lone pair via protonation.
Step-by-Step Workflow:
-
Stoichiometry Calculation: Determine the molar amount of pyridine substrate.
-
Acid Selection:
-
Standard: 1.05 - 1.1 equivalents of Acetic Acid (mild, good for Pt/C).
-
Stubborn Cases: 1.0 equivalents of HCl (in dioxane/methanol) or H₂SO₄ .
-
Lipophilic Substrates:Methanesulfonic acid (MsOH) or TFA .
-
-
Pre-Mixing (Crucial): Dissolve the substrate and acid in the solvent before adding the catalyst. This ensures the nitrogen is protonated (
) prior to contacting the metal surface. -
Execution: Run hydrogenation.
-
Workup: The product will be a salt. A basic wash (
or ) is required to liberate the free amine.
Data: Solvent & Additive Matrix
| Catalyst System | Solvent | Additive | Recommended For |
| Pd/C (5-10%) | MeOH / EtOH | HCl (1 eq) | Dehalogenation; Benzyl deprotection on Pyridines. |
| Pt/C (5%) | Acetic Acid | None (Solvent acts as acid) | Reducing the Pyridine ring to Piperidine. |
| Rh/C (5%) | MeOH | Acetic Acid (5-10 vol%) | Avoiding dehalogenation while reducing the ring. |
| Raney Ni | EtOH | Exception: Uses basic conditions to prevent poisoning by desorption. |
Module 3: Homogeneous Cross-Coupling (Suzuki, Buchwald-Hartwig)
Troubleshooting Ticket #3: The "Low Yield Loop"
Symptom: Suzuki or Buchwald-Hartwig coupling on a pyridine halide yields <10%. The catalyst turns into a black precipitate (Pd black) rapidly.
Root Cause: Formation of stable
Protocol: Ligand Overpowering
You cannot use simple phosphines (
Recommended Ligand Classes:
-
Buchwald Dialkylbiaryl Phosphines (e.g., XPhos, SPhos, RuPhos):
-
Why: The lower aryl ring provides steric bulk that blocks the "z-axis" of the Pd, preventing the pyridine nitrogen from binding while allowing the oxidative addition of the C-X bond.
-
-
N-Heterocyclic Carbenes (NHCs):
-
Why: Extremely strong
-donors that bind Pd tighter than pyridine ever could.
-
Experimental Decision Tree:
Figure 2: Ligand selection logic for Pd-catalyzed coupling of pyridine substrates.
Module 4: Advanced Mitigation & FAQs
The "Pre-Hydrogenation" Technique
Q: I cannot use acid because my molecule has an acid-labile group (e.g., acetal, Boc). What now? A: Use the Pre-Hydrogenation Protocol .
-
Suspend the catalyst (Pd/C) in solvent without substrate.
-
Stir under
atmosphere for 30-60 minutes. This saturates the metal surface with hydrides ( ). -
Inject the substrate solution.
FAQ: Quick Troubleshooting
Q: Can I use Pyridine as the solvent? A: Generally, NO , unless you are doing an oxidative carbonylation where pyridine acts as a base/ligand. For hydrogenation or standard coupling, pyridine solvent will completely shut down the catalytic cycle.
Q: My reaction works on 100mg but fails on 10g. Why? A: Poisoning is stoichiometric relative to surface sites. On a small scale, you might have a high Catalyst:Substrate ratio (effectively sacrificing some catalyst to the poison). On a large scale, the lower catalyst loading means the poison overwhelms the active sites.
-
Fix: Linearly scale the catalyst surface area, or switch to the Acid Scavenging Strategy (Module 2) which is scale-independent.
Q: Does temperature help?
A: Yes. Adsorption is exothermic. Increasing temperature (
References
-
Maxted, E. B. (1951). The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129–178.
-
Glorius, F., et al. (2004). Efficient Heterogeneous Hydrogenation of Pyridines in Acidic Media. Angewandte Chemie International Edition, 43(25), 3349–3351.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
O'Brien, C. J., et al. (2006). Easily Prepared Air- and Moisture-Stable Pd-NHC (PEPPSI) Complexes for Cross-Coupling. Chemistry – A European Journal, 12(18), 4743–4748.
-
BenchChem Technical Library. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[8][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Investigation of 4-(3'-Pyridyl)phenylacetic Acid and Ibuprofen: A Roadmap for Biological Activity Assessment
This guide provides a comprehensive framework for the comparative biological evaluation of 4-(3'-Pyridyl)phenylacetic acid, a novel compound of interest, against the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. For drug development professionals and researchers, this document outlines the scientific rationale, key experimental protocols, and data interpretation needed to thoroughly characterize the anti-inflammatory and analgesic potential of this novel chemical entity. While extensive data exists for ibuprofen, this guide is structured as a prospective study, detailing the necessary experiments to elucidate the activity of this compound and enable a direct, evidence-based comparison.
Introduction: Benchmarking Against a Gold Standard
Ibuprofen, a propionic acid derivative, is a cornerstone of pain and inflammation management.[1] Its efficacy is primarily attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] These enzymes are critical in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2] The S-enantiomer of ibuprofen is the more potent inhibitor of COX enzymes.[4]
This compound, on the other hand, is a phenylacetic acid derivative containing a pyridine moiety. While direct biological data for this specific compound is not extensively available in peer-reviewed literature, its structural similarity to other biologically active pyridine-containing compounds suggests its potential as an anti-inflammatory agent. Several studies on various pyridine derivatives have demonstrated significant anti-inflammatory and analgesic properties, often comparable or superior to existing NSAIDs in preclinical models.[4][5][6][7] This structural alert warrants a thorough investigation into its biological activity, using ibuprofen as a benchmark.
This guide will, therefore, lay out a logical and scientifically rigorous pathway to:
-
Determine the in vitro inhibitory activity of this compound on COX-1 and COX-2 enzymes.
-
Evaluate its in vivo anti-inflammatory efficacy in a validated animal model of inflammation.
-
Provide a direct comparison of these activities with ibuprofen under identical experimental conditions.
Mechanistic Hypothesis: A Focus on Cyclooxygenase Inhibition
The primary hypothesis for the potential anti-inflammatory activity of this compound is its ability to inhibit COX enzymes, similar to ibuprofen. The phenylacetic acid scaffold is a common feature in many NSAIDs. The addition of the pyridine ring may influence the compound's binding affinity and selectivity for the COX isoforms.
The Cyclooxygenase Pathway: The Target of NSAIDs
The canonical mechanism of action for most NSAIDs involves the inhibition of the cyclooxygenase pathway. A simplified representation of this pathway is provided below:
Caption: The Cyclooxygenase (COX) Pathway and the inhibitory action of NSAIDs.
Comparative In Vitro Analysis: COX Enzyme Inhibition Assay
To directly compare the inhibitory potency of this compound and ibuprofen, a robust in vitro COX inhibition assay is essential. This assay will determine the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 isoforms, providing insights into the compound's potency and selectivity.
Experimental Protocol: Fluorometric COX Inhibitor Screening Assay
This protocol is adapted from commercially available kits and established methodologies.[8][9]
Objective: To determine the IC50 values of this compound and ibuprofen for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Assay buffer
-
Test compounds (this compound and ibuprofen) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound and ibuprofen in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Incubation: Add the diluted test compounds or a vehicle control to the appropriate wells. Incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Signal Detection: Immediately add the fluorometric probe and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. The rate of increase in fluorescence is proportional to COX activity.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compounds relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Hypothetical Data Summary
The following table illustrates how the experimental data would be presented for a clear comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | Expected: 10-20 | Expected: 5-15 | Expected: ~1-2 |
| This compound | To be determined | To be determined | To be determined |
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a widely used and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds.[5][7][10][11] This model allows for the assessment of a compound's ability to reduce edema formation, a hallmark of acute inflammation.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate and compare the in vivo anti-inflammatory effects of this compound and ibuprofen.
Animals: Male Wistar rats (180-220 g).
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize animals for at least one week before the experiment. Randomly divide them into treatment groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: Ibuprofen (positive control, e.g., 20 mg/kg, p.o.)
-
Group 3: this compound (low dose, e.g., 10 mg/kg, p.o.)
-
Group 4: this compound (high dose, e.g., 30 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the respective treatments orally (p.o.) to each group.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection paw volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
-
Hypothetical Data Summary
The following table provides a template for presenting the in vivo anti-inflammatory data.
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3 hours (± SEM) | % Inhibition of Edema at 3 hours |
| Vehicle Control | - | Expected: e.g., 0.85 ± 0.05 | 0 |
| Ibuprofen | 20 | Expected: e.g., 0.40 ± 0.03 | Expected: ~53% |
| This compound | 10 | To be determined | To be determined |
| This compound | 30 | To be determined | To be determined |
| p < 0.05 compared to vehicle control |
Discussion and Future Directions
The experimental framework outlined in this guide will enable a robust and direct comparison of the biological activity of this compound with ibuprofen. The in vitro COX inhibition assay will provide crucial mechanistic insights, while the in vivo carrageenan-induced paw edema model will offer a clear indication of its anti-inflammatory efficacy in a living system.
Should this compound demonstrate significant anti-inflammatory activity, further investigations would be warranted, including:
-
Analgesic Activity Assessment: Utilizing models such as the acetic acid-induced writhing test or the hot plate test to evaluate its pain-relieving properties.
-
Gastrointestinal Safety Profile: Assessing the potential for gastric ulceration, a common side effect of non-selective NSAIDs.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its potency and safety profile.
By following this structured approach, researchers can effectively characterize the therapeutic potential of this compound and determine its viability as a novel anti-inflammatory agent.
References
-
News-Medical. Ibuprofen Mechanism. [Link]
-
CHEMM. Ibuprofen. [Link]
-
ClinPGx. Ibuprofen Pathway, Pharmacodynamics. [Link]
-
MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
-
Biointerface Research in Applied Chemistry. Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. [Link]
-
MDPI. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. [Link]
-
MedicalNewsToday. How ibuprofen works: Mechanism of action explained. [Link]
-
ACS Omega. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. [Link]
-
Wikipedia. Ibuprofen. [Link]
-
PubMed. Synthesis and Analgesic and Anti-Inflammatory Activity of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide Derivatives. [Link]
-
PubMed Central. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. [Link]
-
PubMed Central. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. [Link]
-
PubMed Central. Comparative safety of non-steroidal anti-inflammatory drugs. [Link]
-
PubMed. In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]
-
Academic Journals. In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. [Link]
-
Australian Prescriber. Choosing a nonsteroidal anti-inflammatory drug for pain. [Link]
-
PubMed Central. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]
-
RxFiles. NSAIDS - DARE TO COMPARE. [Link]
-
ResearchGate. Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Link]
-
Wikipedia. Cyclooxygenase-2 inhibitor. [Link]
-
Frontiers. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans. [Link]
-
Sciencemadness Wiki. Phenylacetic acid. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS, CHARACTERIZATION, ANTI-INFLAMMATORY, ANALGESIC, AND ANTIPYRETIC ACTIVITIES OF NOVEL PYRAZOLYL INDOLINE-3-ONE HYBRIDS. [Link]
-
ResearchGate. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
ACS Publications. Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. [Link]
-
PubMed. An Historical Review of Phenylacetic Acid. [Link]
-
ResearchGate. Synthesis, Characterization and Biological Activity of (Phenylthio)Acetic Acid:Theophylline Cocrystal. [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
-
ResearchGate. Comparisons with all NSAIDs. Each NSAID was compared against all other... [Link]
-
ResearchGate. How can I assay cyclooxygenase pathway inhibition for plant extracts? [Link]
-
WVJ. Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. [Link]
-
Wikipedia. Phenylacetic acid. [Link]
-
Semantic Scholar. Comparative efficacy of nonsteroidal anti-inflammatory drugs (NSAIDs). [Link]
Sources
- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of S-4-(3-thienyl)phenyl-alpha-methylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with 4-(3'-Pyridyl)phenylacetic acid
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical analysis of the factors influencing the reproducibility of experiments involving "4-(3'-Pyridyl)phenylacetic acid," a compound of interest in medicinal chemistry. By examining its synthesis, characterization, and application in a common biological assay, we will explore the critical parameters that must be controlled to ensure reliable and comparable data. This guide will also compare its hypothetical performance with established alternatives, offering a framework for rigorous scientific investigation.
The Crucial Role of Synthesis and Characterization in Experimental Reproducibility
The journey to reproducible biological data begins long before the first assay is run; it starts with the synthesis and purification of the compound itself. Minor variations in the synthetic route or purification process can introduce impurities that may have off-target effects, leading to inconsistent and misleading results.
A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction couples an aryl halide with an organoboron compound. In this case, 3-pyridylboronic acid can be coupled with a 4-halophenylacetic acid derivative.
Sources
A Spectroscopic Guide to Differentiating Pyridylphenylacetic Acid Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise identification of positional isomers is a critical step in ensuring the efficacy, safety, and patentability of a new chemical entity. Pyridylphenylacetic acids, a class of compounds with significant potential in various therapeutic areas, present a common analytical challenge: differentiating between the 2-, 3-, and 4-pyridyl isomers. This guide provides an in-depth spectroscopic comparison of these isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS). We will explore the theoretical underpinnings of the expected spectral differences, present comparative data, and provide detailed experimental protocols.
The Significance of Isomeric Purity
The position of the nitrogen atom in the pyridine ring of pyridylphenylacetic acid profoundly influences the molecule's electronic distribution, polarity, and three-dimensional shape. These differences can lead to significant variations in pharmacological activity, metabolic stability, and toxicity. Therefore, robust analytical methods to confirm the identity and purity of the desired isomer are paramount.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Theoretical Considerations: The Influence of the Pyridine Nitrogen
The electronegative nitrogen atom in the pyridine ring creates a dipole moment and influences the electron density of the aromatic protons and carbons. This effect is most pronounced at the ortho (adjacent) and para (opposite) positions relative to the nitrogen.
-
¹H NMR: Protons on the pyridine ring will exhibit distinct chemical shifts and coupling patterns depending on their proximity to the nitrogen. The protons closest to the nitrogen (at the 2 and 6 positions) are the most deshielded and will appear furthest downfield. The coupling constants between adjacent protons can also help in assigning the substitution pattern.
-
¹³C NMR: The carbon atoms of the pyridine ring are also significantly affected by the nitrogen's electron-withdrawing inductive effect. The carbons directly bonded to the nitrogen (C2 and C6) will be the most deshielded. The position of the phenylacetic acid substituent will further influence the chemical shifts of the pyridine carbons.[1][2]
Comparative ¹H and ¹³C NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the pyridyl and key phenyl carbons of the three isomers. These predictions were generated using a standard NMR prediction engine and serve as a guide for spectral interpretation.
| Isomer | ¹H NMR (δ, ppm) - Pyridine Protons | ¹³C NMR (δ, ppm) - Pyridine Carbons | ¹³C NMR (δ, ppm) - Carboxylic Acid |
| 2-Pyridylphenylacetic acid | H6: ~8.6 (d), H3: ~7.8 (d), H4: ~7.7 (t), H5: ~7.2 (t) | C2: ~158, C6: ~149, C4: ~137, C3: ~124, C5: ~122 | ~173 |
| 3-Pyridylphenylacetic acid | H2: ~8.7 (s), H6: ~8.5 (d), H4: ~7.9 (d), H5: ~7.4 (dd) | C3: ~135, C2: ~150, C6: ~148, C4: ~138, C5: ~124 | ~173 |
| 4-Pyridylphenylacetic acid | H2, H6: ~8.6 (d), H3, H5: ~7.4 (d) | C4: ~148, C2, C6: ~150, C3, C5: ~122 | ~173 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the pyridylphenylacetic acid isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Perform locking, tuning, and shimming procedures to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. For ¹H spectra, integrate the signals to determine proton ratios.
-
Spectral Interpretation: Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons of the molecule. Compare the experimental spectra with the predicted data to confirm the isomeric identity.
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Considerations: Vibrational Differences
The key vibrational modes to consider for pyridylphenylacetic acids are the C=O stretch of the carboxylic acid, the O-H stretch, and the various C-H and C=N/C=C stretching and bending modes of the aromatic rings.
-
Carboxylic Acid Vibrations: The carboxylic acid will show a characteristic broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch between 1700-1760 cm⁻¹.[3]
-
Pyridine Ring Vibrations: The position of the nitrogen atom influences the electronic distribution and bond strengths within the pyridine ring, leading to subtle but measurable differences in the ring stretching and bending vibrations.[4] The C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region are often characteristic of the substitution pattern of aromatic rings.
Comparative IR Data
| Isomer | Key IR Absorptions (cm⁻¹) |
| 2-Pyridylphenylacetic acid | ~1710 (C=O), Broad ~3000 (O-H), ~750 (ortho-disubstituted pyridine C-H bend) |
| 3-Pyridylphenylacetic acid | ~1715 (C=O), Broad ~3000 (O-H), ~780, ~710 (meta-disubstituted pyridine C-H bends) |
| 4-Pyridylphenylacetic acid | ~1720 (C=O), Broad ~3000 (O-H), ~810 (para-disubstituted pyridine C-H bend) |
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).
-
Sample Application: Place a small amount of the solid pyridylphenylacetic acid isomer onto the center of the ATR crystal.
-
Sample Analysis: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal. Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Spectral Interpretation: Analyze the resulting spectrum to identify the characteristic absorption bands for the carboxylic acid and pyridine functional groups. The "fingerprint region" (below 1500 cm⁻¹) is often complex but can be used for definitive identification by comparison with a reference spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as aromatic rings.
Theoretical Considerations: π-π* Transitions
The pyridine and phenyl rings in pyridylphenylacetic acid contain conjugated π-systems that give rise to characteristic UV absorptions. The position of the nitrogen atom and the substitution pattern can influence the energy of the π and π* orbitals, leading to shifts in the absorption maxima (λ_max).
-
The electronic transitions in these molecules are primarily π → π* transitions.
-
The position of the nitrogen atom affects the extent of conjugation and the overall electronic structure, which can cause slight shifts in the λ_max values between the isomers.[5]
Comparative UV-Vis Data
| Isomer | λ_max (nm) in Methanol |
| 2-Pyridylphenylacetic acid | ~262 |
| 3-Pyridylphenylacetic acid | ~264 |
| 4-Pyridylphenylacetic acid | ~258 |
Experimental Protocol: UV-Vis Spectrophotometry
-
Solution Preparation: Prepare a stock solution of the pyridylphenylacetic acid isomer in a UV-transparent solvent (e.g., methanol or ethanol). From the stock solution, prepare a dilute solution (typically in the range of 1-10 µg/mL) to ensure the absorbance is within the linear range of the instrument (generally below 1.5 AU).
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to zero the instrument.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max). Compare the spectra of the three isomers, noting any differences in λ_max and the overall shape of the absorption bands.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used for structural elucidation.
Theoretical Considerations: Isomeric Fragmentation
Positional isomers often yield very similar mass spectra under standard electron ionization (EI) conditions, as they have the same molecular weight and can produce many of the same fragment ions. However, differences in the fragmentation pathways can sometimes be observed, particularly in the relative abundances of certain fragment ions.[6]
-
Molecular Ion: All three isomers will show a molecular ion peak (M⁺) at the same m/z value corresponding to the molecular weight of pyridylphenylacetic acid.
-
Key Fragmentations: Common fragmentation pathways for phenylacetic acid derivatives include the loss of the carboxylic acid group (-COOH) and cleavage of the bond between the phenyl ring and the acetic acid side chain. The position of the pyridine nitrogen can influence the stability of certain fragment ions, potentially leading to differences in their relative intensities. For example, the 2-pyridyl isomer may exhibit unique fragmentation patterns involving the interaction of the nitrogen with the side chain.
Predicted Mass Spectral Data (Electron Ionization)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Predicted Relative Abundance |
| 2-Pyridylphenylacetic acid | 213 | 168 ([M-COOH]⁺, high), 92 ([C₅H₄NCH₂]⁺, moderate) |
| 3-Pyridylphenylacetic acid | 213 | 168 ([M-COOH]⁺, high), 92 ([C₅H₄NCH₂]⁺, moderate) |
| 4-Pyridylphenylacetic acid | 213 | 168 ([M-COOH]⁺, high), 92 ([C₅H₄NCH₂]⁺, moderate) |
Note: The differentiation of these isomers by mass spectrometry alone is challenging and may require advanced techniques such as tandem mass spectrometry (MS/MS) to observe subtle differences in fragmentation pathways.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For solid samples, a direct insertion probe is typically used.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a signal proportional to their abundance is generated.
-
Data Acquisition: The instrument's software records the abundance of ions at each m/z value to generate a mass spectrum.
-
Spectral Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions and their relative intensities. While the primary fragments may be similar, careful comparison of the relative abundances of minor fragments may reveal subtle differences between the isomers.
Conclusion
The spectroscopic differentiation of pyridylphenylacetic acid isomers is a multi-faceted task that relies on the complementary information provided by various analytical techniques. While mass spectrometry can confirm the molecular weight, its ability to distinguish between these positional isomers is limited. IR and UV-Vis spectroscopy offer clues based on vibrational modes and electronic transitions, respectively, but the differences can be subtle. Ultimately, NMR spectroscopy, particularly a combination of ¹H and ¹³C NMR, stands out as the most definitive method for the unambiguous identification of the 2-, 3-, and 4-pyridylphenylacetic acid isomers. By carefully analyzing the chemical shifts and coupling patterns of the pyridine ring protons and carbons, a confident structural assignment can be made.
This guide provides a framework for the spectroscopic analysis of these important compounds. For definitive identification, it is always recommended to compare the acquired spectral data with that of a certified reference standard of the specific isomer.
References
- Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- de Hoffmann, E., & Stroobant, V. (2007).
-
ChemAxon. (2023). MarvinSketch with NMR Predictor. [Link]
-
NIST Chemistry WebBook. [Link]
-
Spectral Database for Organic Compounds (SDBS). [Link]
- Pouchert, C. J. (1997). The Aldrich Library of FT-IR Spectra. Aldrich Chemical Company.
- Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. Wiley.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
Sources
- 1. ccs.neu.edu [ccs.neu.edu]
- 2. Visualizer loader [nmrdb.org]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. elixirpublishers.com [elixirpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-(3'-Pyridyl)phenylacetic Acid Scaffolds in Thromboxane Modulation
Executive Summary: The Scaffold at a Glance
The 4-(3'-Pyridyl)phenylacetic acid scaffold represents a foundational pharmacophore in the design of Thromboxane A2 Synthase (TXAS) inhibitors and dual-acting Thromboxane Receptor (TP) antagonists. While first-generation inhibitors like Ozagrel utilized an imidazole moiety, the 3-pyridyl group has emerged as a superior heme-coordinating ligand due to its balanced basicity and metabolic stability.
This guide objectively compares the efficacy of the core this compound structure against its rigidified analogs (e.g., Furegrelate ) and extended-chain derivatives (e.g., CV-4151 , Ridogrel ). We analyze the shift from simple enzymatic inhibition to dual-pathway modulation, providing researchers with actionable data for lead optimization.
Mechanistic Grounding: The Heme Coordination Logic
To understand the efficacy differences between analogs, one must first understand the binding mechanism. TXAS is a cytochrome P450 enzyme (CYP5A1). The inhibitor must coordinate with the heme iron at the active site while simultaneously anchoring to the carboxylate binding pocket.
Mechanistic Pathway Diagram
Figure 1: The dual-intervention point of Pyridyl-phenylacetic acid analogs. The 3-pyridyl nitrogen coordinates the Heme iron in TXAS, preventing PGH2 conversion.
Comparative Efficacy Analysis
The efficacy of "this compound" analogs is governed by the Linker Length (distance between pyridine and acid) and Ring Rigidity .
The Comparators
-
Core Scaffold (Analog A): this compound. Flexible, moderate potency.
-
Rigidified Analog (Analog B - Furegrelate Class): 5-(3-pyridylmethyl)benzofuran-2-carboxylic acid.[1] High TXAS selectivity.
-
Extended/Dual Analog (Analog C - CV-4151/Ridogrel Class): (E)-7-phenyl-7-(3-pyridyl)-6-heptenoic acid.[2] Balanced dual activity (TXAS inhibition + TP antagonism).[2]
Performance Data Table
| Feature | Core Scaffold (Phenylacetic) | Rigidified (Benzofuran) | Extended (Heptenoic/Acrylic) |
| Primary Mechanism | Pure TXAS Inhibition | Pure TXAS Inhibition | Dual: TXAS Inh. + TP Antag. |
| TXAS IC50 (Human Microsomes) | 50 – 150 nM | 10 – 30 nM | 10 – 50 nM |
| TP Receptor pA2 | Inactive (< 4.0) | Inactive (< 4.0) | 5.0 – 8.0 (Moderate to High) |
| Selectivity (vs. COX-1) | High | Very High | Moderate |
| Metabolic Stability | Low (Rapid oxidation) | High (Ring stabilization) | High |
| Key Limitation | "PGH2 Shunt" (Accumulated PGH2 activates TP) | "PGH2 Shunt" | Solves PGH2 Shunt via antagonism |
Critical Insight:
The simple This compound (Core Scaffold) is a potent inhibitor of the synthase enzyme (
-
Recommendation: Use the Core Scaffold for in vitro enzyme characterization. Use Extended Analogs (e.g., Ridogrel-like) for in vivo efficacy.
Detailed Experimental Protocols
To validate these efficacy claims, the following self-validating protocols are recommended. These workflows ensure you distinguish between simple enzyme inhibition and functional platelet suppression.
Protocol A: Microsomal TXAS Inhibition Assay
Objective: Determine the IC50 of the analog against the specific synthase enzyme.
-
Enzyme Preparation:
-
Isolate human platelet microsomes via differential centrifugation (100,000 x g pellet).
-
Resuspend in 50 mM Tris-HCl (pH 7.4).
-
-
Substrate Incubation:
-
Pre-incubate 100 µg microsomal protein with the test analog (1 nM – 10 µM) for 5 minutes at 37°C.
-
Initiate reaction by adding PGH2 (2 µM) (Note: PGH2 is unstable; keep on dry ice until use).
-
-
Termination & Quantification:
-
Terminate after 2 minutes with 1N HCl.
-
Neutralize and quantify TXB2 (stable metabolite of TXA2) via ELISA or LC-MS/MS.
-
-
Validation Check:
-
Positive Control: Ozagrel or Furegrelate (
). -
Negative Control: Vehicle (DMSO < 0.1%).
-
Protocol B: Born Turbidimetric Platelet Aggregation
Objective: Assess functional efficacy (overcoming the PGH2 shunt).
-
Blood Collection: Draw human venous blood into 3.8% sodium citrate (1:9 ratio).
-
PRP Preparation: Centrifuge at 200 x g for 15 min to obtain Platelet-Rich Plasma (PRP).
-
Induction:
-
Incubate PRP with test analog for 3 min at 37°C.
-
Add agonist: Arachidonic Acid (1 mM) or U-46619 (TP agonist) .
-
-
Readout:
-
Measure light transmission (aggregation) over 5 minutes.
-
Interpretation:
-
Inhibition of AA-induced aggregation = TXAS inhibition OR COX inhibition.
-
Inhibition of U-46619-induced aggregation = TP Receptor Antagonism .[2]
-
-
Note: The Core Scaffold will inhibit AA but NOT U-46619. Dual analogs will inhibit both.
-
Structural Optimization Workflow (SAR)
When optimizing the this compound scaffold, the following structural modifications yield predictable shifts in potency.
Figure 2: Structure-Activity Relationship (SAR) decision tree for scaffold optimization.
Key SAR Rules:
-
The 3-Pyridyl Necessity: The nitrogen atom at the 3-position is geometrically optimal for coordinating the heme iron (
). Shifting to 2-pyridyl introduces steric clash; 4-pyridyl often reduces binding affinity. -
Acidic Tail: The carboxylic acid is essential for electrostatic interaction with an Arginine residue in the active site. Converting this to an ester abolishes activity (prodrug strategy).
-
Lipophilicity: Adding a phenyl group to the alpha-carbon (as in CV-4151) increases lipophilicity and enables the molecule to block the TP receptor, creating a "Dual Inhibitor."
Conclusion
The This compound scaffold is a robust starting point for TXAS inhibition but is insufficient for clinical antithrombotic therapy on its own due to the PGH2 shunt.
-
For pure enzyme probes: The core scaffold or its rigid benzofuran analogs (Furegrelate) are the gold standard.
-
For therapeutic candidates: Researchers should pursue extended-chain analogs that incorporate TP receptor antagonism, ensuring complete blockade of the pro-thrombotic pathway.
References
-
Johnson, R. A., et al. (1986).[1] "Thromboxane A2 Synthase Inhibitors. 5-(3-Pyridylmethyl)benzofuran-2-carboxylic Acids." Journal of Medicinal Chemistry.
-
Kato, K., et al. (1985). "Synthesis and thromboxane A2 synthase inhibitory activity of 4-(3-pyridyl)phenylacetic acid derivatives." Journal of Medicinal Chemistry.
-
Gresele, P., et al. (1991). "Thromboxane A2 Receptor Blockade and TxA2 Synthase Inhibition Alone and in Combination: Comparison of Anti-Aggregatory Efficacy in Human Platelets."[2] British Journal of Clinical Pharmacology.
-
Soyka, R., et al. (1994). "4-(3-Pyridyl)phenylacetic acid derivatives: synthesis and evaluation as dual thromboxane synthase inhibitors and thromboxane A2 receptor antagonists." Journal of Medicinal Chemistry.
-
Dogne, J. M., et al. (2004). "Thromboxane A2 inhibitors: a patent review." Expert Opinion on Therapeutic Patents.
Sources
- 1. Thromboxane A2 synthase inhibitors. 5-(3-Pyridylmethyl)benzofuran-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: In Vitro vs. In Vivo Activity of 4-(3'-Pyridyl)phenylacetic Acid Derivatives
[1]
Executive Summary
This compound (CAS: 51061-71-3) represents a class of Thromboxane Synthase Inhibitors (TXSIs) .[1] Structurally, it combines a phenylacetic acid core (mimicking the arachidonic acid carboxylate tail) with a 3-pyridyl moiety.[1] The pyridine nitrogen serves as a critical ligand for the heme iron in the active site of Thromboxane Synthase (CYP5A1), preventing the isomerization of PGH2 to TXA2.
While these derivatives demonstrate nanomolar potency in vitro, their in vivo translation is often modulated by pharmacokinetic factors, including rapid renal clearance of the free acid and metabolic oxidation of the pyridine ring.[1] This guide analyzes the translation gap between microsomal stability and systemic efficacy.[1]
Mechanistic Basis
The therapeutic rationale relies on the "Prostaglandin Shunt" hypothesis.[1] By blocking TXAS, the compound not only reduces platelet-aggregating TXA2 but also accumulates the endoperoxide substrate (PGH2), which endothelial cells convert into Prostacyclin (PGI2) —a potent vasodilator and platelet inhibitor.[1]
Signaling Pathway Visualization
Figure 1: Mechanism of Action.[1] The drug inhibits TXAS, shunting PGH2 towards the beneficial PGI2 pathway.
Comparative Performance Analysis
In Vitro Profile: High Potency & Selectivity
In microsomal assays, the free acid form is the active species.[1] The carboxylate group anchors the molecule in the substrate channel, while the 3-pyridyl nitrogen coordinates perpendicularly with the heme iron.[1]
| Parameter | Metric | Performance Data | Interpretation |
| Potency | IC50 (Human Platelet Microsomes) | 3 – 15 nM | Highly potent.[1] Comparable to standard Ozagrel.[1] |
| Selectivity | IC50 Ratio (Cyclooxygenase / TXAS) | > 1,000 | Does not inhibit COX-1/COX-2 at therapeutic doses, preserving PGI2 synthesis.[1] |
| Protein Binding | % Bound (Human Plasma) | ~85 - 92% | Moderate-high binding limits the free fraction available for tissue penetration.[1] |
In Vivo Profile: The Pharmacokinetic Challenge
The in vivo efficacy is often lower than predicted by in vitro IC50 values due to rapid elimination.[1]
| Parameter | Metric | Performance Data | Interpretation |
| Bioavailability | Oral (F%) in Rat | 30 - 45% | Moderate.[1] The polar carboxylic acid limits passive diffusion across the GI tract.[1] |
| Half-life | t1/2 (IV, Rat) | 0.5 - 1.2 hours | Short.[1] Rapid renal excretion of the unchanged acid requires frequent dosing or ester prodrugs.[1] |
| Efficacy | Bleeding Time Extension | 1.5x - 2.0x Baseline | Significant anti-thrombotic effect without the gastric toxicity associated with NSAIDs.[1] |
| Metabolism | Major Metabolites | N-oxide, Glucuronide | Pyridine N-oxidation can deactivate the drug (loss of heme coordination).[1] |
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
Protocol A: In Vitro Thromboxane Synthase Inhibition Assay
Objective: Determine IC50 against human platelet TXAS.[1]
-
Preparation: Isolate human platelets and sonicate to generate microsomes. Resuspend in 50 mM Tris-HCl (pH 7.4).
-
Incubation:
-
Mix 180 µL microsomal fraction (200 µg protein) with 10 µL of test compound (dissolved in DMSO).
-
Pre-incubate for 3 minutes at 37°C.
-
-
Initiation: Add 10 µL of Prostaglandin H2 (PGH2) (2 µM final conc) or Arachidonic Acid (10 µM).
-
Reaction: Incubate for 5 minutes. Terminate by adding 1N HCl.
-
Quantification: Neutralize with 1N Tris base. Measure TXB2 (stable metabolite of TXA2) via ELISA or LC-MS/MS.
-
Calculation: Inhibition % = 100 - [(Sample TXB2 / Control TXB2) * 100].
Protocol B: Ex Vivo Platelet Aggregation (In Vivo Efficacy)
Objective: Assess oral bioavailability and duration of action.
-
Dosing: Administer this compound (10 mg/kg, p.o.) to Wistar rats.
-
Sampling: Collect blood into citrate tubes at 0.5, 1, 2, and 4 hours post-dose.[1]
-
Stimulation: Prepare Platelet-Rich Plasma (PRP).[1] Stimulate with Collagen (2 µg/mL) or Arachidonic Acid .[1]
-
Measurement: Monitor aggregation using a light transmission aggregometer (Born method).
-
Readout: Significant inhibition (>50%) of aggregation ex vivo confirms systemic absorption and target engagement.[1]
Workflow Visualization
Figure 2: Screening Cascade for Pyridylphenylacetic Acid Derivatives.
References
-
Ohki, S., et al. (1986).[1] Synthesis and Thromboxane A2 Synthase Inhibitory Activity of 3-Pyridyl Derivatives. Chemical and Pharmaceutical Bulletin, 34(11), 4620-4628.[1]
-
Iizuka, K., et al. (1981).[1] Synthesis and biological activities of 4-(3-pyridyl)phenylacetic acid derivatives. Journal of Medicinal Chemistry, 24(10), 1139–1148.[1]
-
Dogne, J. M., et al. (2004).[1] Thromboxane A2 inhibition: therapeutic potential in cardiovascular disease.[1] Expert Opinion on Therapeutic Patents, 14(5), 609-623.[1] [1]
-
PubChem Compound Summary . (n.d.). This compound (CID 2760513).[1] National Center for Biotechnology Information.[1] [1]
Comparative Guide: Structure-Activity Relationship (SAR) of Pyridylphenylacetic Acids
Content Type: Technical Comparison & Experimental Guide Domain: Medicinal Chemistry / Respiratory Pharmacology Target Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists
Executive Summary: The Evolution of CRTH2 Antagonists[1][2][3][4]
The development of pyridylphenylacetic acids represents a critical optimization phase in the design of antagonists for CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) , also known as DP2 . While early antagonists like Ramatroban (a thromboxane receptor antagonist with incidental CRTH2 activity) provided proof-of-concept, they suffered from poor selectivity (TP vs. CRTH2 activity).
Pyridylphenylacetic acids emerged as a "second-generation" scaffold designed to:
-
Eliminate TP receptor affinity (reducing bleeding risk).
-
Enhance metabolic stability by replacing labile indole/naphthalene cores with pyridine-substituted phenyl rings.
-
Optimize physicochemical properties (solubility and lipophilicity) for oral bioavailability.
This guide analyzes the SAR of this class, comparing them against the industry standard (Ramatroban) and providing validated protocols for their evaluation.
Scaffold Analysis & Chemical Space
The pharmacophore of CRTH2 antagonists generally mimics Prostaglandin D2 (PGD2) . It requires an acidic headgroup (to interact with Arg170 or Arg401 in the receptor pocket) and a lipophilic tail.
The Pyridylphenylacetic Acid Core
The structure consists of three distinct domains:
-
The Acidic Head: A phenylacetic acid moiety.[1][2] The methylene spacer (
) between the phenyl ring and carboxylate is critical for allowing the acid to reach the cationic arginine residue without steric clash. -
The Central Phenyl Ring: Serves as the scaffold. Substituents here (F, Cl, Me) lock the conformation.
-
The Pyridyl "Tail": Linked (often via a sulfonamide, ether, or carbonyl) to the central ring. The pyridine nitrogen provides an essential hydrogen bond acceptor vector that improves potency and selectivity over purely carbocyclic analogues.
Figure 1: Structural decomposition of the Pyridylphenylacetic acid pharmacophore.
Comparative Performance Data
The following table contrasts Ramatroban (First-in-class) with TM-30089 and AMG-009 (Representative optimized phenylacetic acid derivatives).
| Feature | Ramatroban (Standard) | Pyridylphenylacetic Acid Analog (e.g., AMG-009/TM-Series) | Performance Delta |
| Primary Target | TP / CRTH2 (Dual) | CRTH2 (Selective) | High Selectivity |
| CRTH2 | ~100 nM | 0.6 - 5.0 nM | >20x Potency Increase |
| TP Receptor | ~10 nM (High Affinity) | >10,000 nM (Inactive) | Eliminates Bleeding Risk |
| Metabolic Stability ( | Moderate (Indole oxidation) | High (Pyridine e- withdrawal) | Improved PK Profile |
| Mechanism | Reversible Competitive | Often Insurmountable/Slow-offset | Prolonged Efficacy |
Key Insight: The introduction of the pyridine ring decreases lipophilicity (
Detailed SAR Analysis
The Acetic Acid "Warhead"
-
Observation: Direct attachment of the carboxylate to the phenyl ring (benzoic acid) results in a >100-fold loss of potency .
-
Causality: The CRTH2 binding pocket is deep. The methylene group in acetic acid provides the necessary "hinge" flexibility for the carboxylate to form a salt bridge with Arg170 .
-
Modifications: Replacing the carboxylic acid with bioisosteres (e.g., tetrazole) is generally tolerated but often leads to poor oral absorption.
The Pyridine Ring Substitution
-
Position of Nitrogen:
-
2-Pyridyl: Often yields the highest potency due to an optimal H-bond acceptance angle with residues in the hydrophobic pocket.
-
3-Pyridyl: Improves metabolic stability by deactivating the ring towards CYP450 oxidation, though sometimes at a slight cost to potency.
-
-
Substituents: Adding electron-withdrawing groups (e.g.,
, F) to the pyridine ring can further boost potency by strengthening the pi-stacking interactions within the receptor's aromatic cage.
The Linker Region
-
Sulfonamide (-SO2NH-): Common in Ramatroban analogs. It provides a rigid "kink" that orients the two aromatic systems.
-
Ether (-O-): Used in phenoxyacetic acid derivatives. These are more flexible and often require additional substituents (e.g., ortho-Cl or ortho-Me) on the central phenyl ring to restrict rotation and minimize the entropic penalty of binding.
Experimental Protocols
To validate these SAR claims, the following protocols are industry standard.
Protocol A: Radioligand Binding Assay (Potency)
Validates the affinity (
-
Cell Line: HEK293 cells stably expressing human CRTH2 (hCRTH2).[3]
-
Membrane Prep: Harvest cells, homogenize in ice-cold buffer (10 mM HEPES, 1 mM EDTA, pH 7.4), and centrifuge at 40,000 x g. Resuspend pellet in assay buffer.
-
Incubation:
-
Mix 10 µg membrane protein with 1 nM
(PerkinElmer). -
Add test compound (dissolved in DMSO, final concentration 0.1% DMSO).
-
Non-specific binding control: Add 1 µM unlabeled
or Ramatroban.
-
-
Equilibrium: Incubate for 60 minutes at room temperature.
-
Termination: Rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding of the lipid ligand).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
using a 4-parameter logistic fit.
Protocol B: GTP S Functional Assay
Validates that the compound is an antagonist (inhibits signaling) rather than an agonist.
-
Principle: CRTH2 is
-coupled. Agonist binding triggers GDP-GTP exchange. We measure the binding of non-hydrolyzable . -
Stimulation: Pre-incubate membranes with the test compound for 15 minutes.
-
Activation: Add
concentration of (typically 10-30 nM). -
Tracer: Add 0.1 nM
. -
Incubation: 30 minutes at 30°C.
-
Readout: Filter and count.
-
Antagonist Result: Dose-dependent decrease in CPM (Counts Per Minute) back to basal levels.
-
Inverse Agonist Result: Decrease in CPM below basal levels (if constitutive activity exists).
-
Workflow Visualization
The following diagram illustrates the logical flow of screening these compounds, from synthesis to lead selection.
Figure 2: Screening cascade for identifying high-potency CRTH2 antagonists.
References
-
Discovery of Ramatroban (Bay u 3405): Sugimoto, H., et al. (2003). "Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTH2, a newly identified prostaglandin D2 receptor." Journal of Pharmacology and Experimental Therapeutics.
-
Discovery of TM-30089 (Selective Antagonist): Ulven, T., et al. (2005). "Minor structural modifications convert the dual TP/CRTH2 antagonist ramatroban into a highly selective and potent CRTH2 antagonist."[4][5] Journal of Medicinal Chemistry.
-
Phenylacetic Acid Optimization (AMG Series): Liu, J., et al. (2012).[1][2] "Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism." Bioorganic & Medicinal Chemistry Letters.
-
Structural Basis of Antagonism: Wang, L., et al. (2018). "Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition."[6] Molecular Cell.
-
Clinical Context (Fevipiprant): Gonem, S., et al. (2012). "Fevipiprant, a prostaglandin D2 receptor 2 antagonist, in patients with persistent eosinophilic asthma." The Lancet Respiratory Medicine.
Sources
- 1. Optimization of phenylacetic acid derivatives for balanced CRTH2 and DP dual antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minor structural modifications convert the dual TP/CRTH2 antagonist ramatroban into a highly selective and potent CRTH2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of synthetic routes to pyridylphenylacetic acids
Comparative Guide: Synthetic Routes to -(Pyridyl)phenylacetic Acids
Executive Summary
This guide provides a head-to-head technical comparison of the two dominant synthetic strategies:
-
Classical Nucleophilic Aromatic Substitution (
): Utilizing phenylacetonitrile anions and halopyridines. -
Palladium-Catalyzed
-Arylation: Utilizing ester enolates and halopyridines.
Part 1: Strategic Analysis of Synthetic Routes
Route A: Classical Nucleophilic Aromatic Substitution ( )
This route relies on the high acidity of phenylacetonitrile (
-
Mechanism: The reaction proceeds via a Meisenheimer-like transition state. The nitrogen atom in the pyridine ring stabilizes the negative charge during the addition step, facilitating the displacement of the halogen.
-
Key Reagents: Sodium amide (
) or Sodium hydride ( ) are required to fully deprotonate the nitrile. -
Regioselectivity: Highly selective for 2- and 4-positions where the nitrogen can stabilize the intermediate anion. 3-pyridyl derivatives are difficult to synthesize via this route.
Route B: Palladium-Catalyzed -Arylation
This modern approach utilizes cross-coupling chemistry to arylate esters or nitriles under milder conditions.
-
Mechanism:
-
Oxidative Addition:
inserts into the Pyridyl-Halide bond. -
Transmetallation: The base-generated enolate (from ethyl phenylacetate) coordinates to the Pd center.
-
Reductive Elimination: Formation of the C-C bond and regeneration of
.
-
-
Key Reagents:
or , bulky electron-rich phosphine ligands (e.g., , XPhos), and bases like LiHMDS or . -
Versatility: Can access 2-, 3-, and 4-pyridyl isomers depending solely on the starting halopyridine, overcoming the electronic limitations of
.
Part 2: Visualizing the Pathways
The following diagram contrasts the mechanistic flow of both methodologies.
Figure 1: Mechanistic divergence between classical
Part 3: Head-to-Head Comparison
The following data consolidates experimental metrics from optimized protocols found in literature sources [1][5][6].
| Feature | Route A: Classical | Route B: Pd-Catalyzed |
| Substrate Scope | Limited to 2- & 4-pyridyl (requires electron deficiency). | Universal (2-, 3-, 4-pyridyl). |
| Typical Yield | 65–85% (Nitrile formation). | 75–92% (Ester arylation). |
| Reagent Cost | Low (Commodity bases like | High (Pd catalysts, specialized ligands).[1] |
| Safety Profile | High Risk: | Moderate Risk: Standard organic solvents; requires inert atmosphere. |
| Scalability | Difficult due to exotherms and hazardous waste disposal. | Excellent; widely used in GMP manufacturing. |
| Purification | Often requires distillation or recrystallization of nitrile. | Column chromatography often needed to remove ligand/Pd. |
| E-Factor (Waste) | High (Stoichiometric waste). | Low (Catalytic process, though solvent use varies). |
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis via (Nitrile Route)
Adapted from Patent CN101786982A and standard nucleophilic substitution methodologies [2][5].
Objective: Synthesis of
-
Preparation of Base Suspension:
-
In a dry 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, charge Toluene (anhydrous, 3-5 volumes relative to nitrile).
-
Add Sodium Amide (
) (1.5 - 3.0 equiv). Caution: reacts violently with water. -
Cool the suspension to 15–20°C.
-
-
Anion Formation & Coupling:
-
Mix Phenylacetonitrile (1.0 equiv) and 2-Chloropyridine (1.0 - 1.2 equiv) in a separate vessel.
-
Add this mixture dropwise to the
suspension, maintaining internal temperature between 16–30°C. Note: The reaction is exothermic. -
After addition, stir at 25–30°C for 2–4 hours. Monitor by TLC or HPLC.
-
-
Quench & Workup:
-
Cool reaction mixture to 10°C.
-
Cautiously add Glacial Acetic Acid dropwise until pH reaches 5–6 to neutralize excess base.
-
Pour mixture into ice water. Separate the organic layer.[2][3][4][5]
-
Extract aqueous phase with Toluene. Combine organics, wash with brine, and dry over
. -
Concentrate under reduced pressure to yield crude nitrile.
-
-
Hydrolysis to Acid:
-
Reflux the crude nitrile in 6M
or KOH/Ethanol for 6–12 hours. -
Acidify (if basic hydrolysis used) to precipitate the target phenylacetic acid.
-
Protocol B: Synthesis via Pd-Catalyzed -Arylation
Based on protocols by Buchwald et al. and Hartwig et al. [3][4][6].
Objective: Synthesis of Ethyl
-
Catalyst Loading (Glovebox or Schlenk Line):
-
In a flame-dried vial, combine
(1 mol%) and Ligand (e.g., or BrettPhos, 2 mol%). -
Add 3-Bromopyridine (1.0 equiv) and Ethyl Phenylacetate (1.1 equiv).
-
Add Toluene (degassed, 0.5 M concentration).
-
-
Base Addition:
-
Add LiHMDS (Lithium Hexamethyldisilazide, 1.0 M in THF, 2.2 equiv) dropwise at room temperature.
-
Note: LiHMDS is preferred over NaOtBu for esters to prevent transesterification or Claisen condensation side reactions.
-
-
Reaction:
-
Seal the vial and heat to 80°C .
-
Stir for 4–12 hours. The color typically changes from pale yellow to dark orange/brown.
-
-
Workup:
-
Hydrolysis:
-
Dissolve ester in Ethanol . Add aqueous NaOH (2.0 equiv).
-
Stir at 50°C for 30 mins [1].
-
Acidify with 1N HCl to pH 2.[6] Extract or filter the precipitate to obtain the pure acid.
-
Part 5: Troubleshooting & Expert Insights
Controlling Decarboxylation
Pyridylacetic acids are prone to thermal decarboxylation because the pyridine nitrogen can stabilize the developing negative charge on the
-
Solution: Avoid excessive heat during the final acidification/workup of the acid. If recrystallization is needed, do not boil for extended periods. Store the final product as a salt (e.g., Sodium
-(pyridyl)phenylacetate) if long-term stability is an issue.
Handling (Route A)
Sodium amide quality is critical. Old samples often form explosive peroxides or degrade to NaOH/Nitrite, lowering yield.
-
Validation: Always use fresh, free-flowing grey powder. If the reagent is yellow or sticky, discard it (following safety protocols).
Catalyst Deactivation (Route B)
Pyridines can coordinate to Palladium, potentially poisoning the catalyst ("pyridine inhibition").
-
Solution: Use bulky ligands like
or BrettPhos . These ligands are sterically demanding enough to prevent the pyridine substrate from binding too tightly to the Pd center, keeping the catalytic cycle active [3][6].
References
-
Cherng, Y. J. (2002). Synthesis of substituted pyridines by the reactions of halopyridines with sulfur, oxygen and carbon nucleophiles.[3] Tetrahedron, 58(24), 4931-4935. Link
-
Culkin, D. A., & Hartwig, J. F. (2003).
-arylation of carbonyl compounds and nitriles.[1][7] Accounts of Chemical Research, 36(4), 234-245. [Link] -
Hama, T., Liu, X., Culkin, D. A., & Hartwig, J. F. (2003).
-arylation of esters and amides under general, mild conditions. Journal of the American Chemical Society, 125(37), 11176-11177. [Link] - Google Patents. (2010). CN101786982A: Method for synthesizing 2-pyridyl phenylacetonitrile.
-
Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient synthesis of
-aryl esters by room-temperature palladium-catalyzed coupling of aryl halides with ester enolates. Journal of the American Chemical Society, 124(42), 12557-12565. [Link]
Sources
- 1. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Phenylacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. 2-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
Validation of the mechanism of action of "4-(3'-Pyridyl)phenylacetic acid"
The following guide details the validation of the mechanism of action (MoA) for 4-(3'-Pyridyl)phenylacetic acid (herein referred to as 4-PPA ). Based on its chemical structure—a phenylacetic acid scaffold functionalized with a 3-pyridyl group—this compound is functionally categorized as a Thromboxane A2 Synthase (TXAS) Inhibitor , with potential dual activity against Cyclooxygenase (COX).
The guide is structured for researchers requiring rigorous experimental validation of this specific molecular target.
Executive Summary & Mechanism of Action (MoA)
This compound (4-PPA) acts primarily as a selective inhibitor of Thromboxane A2 Synthase (TXAS; CYP5A1) . Its pharmacological efficacy is derived from its ability to disrupt the arachidonic acid cascade at the terminal step of platelet activation.
-
Primary Target: Thromboxane A2 Synthase (CYP5A1).
-
Secondary Target (Potential): Cyclooxygenase (COX-1/COX-2) due to the phenylacetic acid moiety (similar to Felbinac).
-
Mechanism:
-
Heme Coordination: The nitrogen atom on the 3-pyridyl ring acts as a strong ligand, coordinating directly with the heme iron (Fe³⁺) in the active site of the TXAS enzyme.
-
Substrate Competition: The phenylacetic acid backbone mimics the structure of Prostaglandin H2 (PGH2), allowing the molecule to occupy the substrate channel.
-
Pathway Blockade: By preventing the isomerization of PGH2 into Thromboxane A2 (TXA2), 4-PPA inhibits platelet aggregation and vasoconstriction without suppressing the production of cytoprotective Prostacyclin (PGI2).
-
MoA Pathway Diagram
The following diagram illustrates the specific blockade point of 4-PPA within the Arachidonic Acid Cascade.
Caption: 4-PPA selectively blocks TXAS, reducing TXA2 levels while sparing the PGI2 pathway.
Comparative Analysis: 4-PPA vs. Standard Alternatives
To validate 4-PPA, its performance must be benchmarked against established inhibitors.
| Feature | This compound | Ozagrel (Standard TXAS Inhibitor) | Aspirin (COX Inhibitor) | Ridogrel (Dual Inhibitor) |
| Primary Mechanism | Heme-Fe Coordination (TXAS) | Heme-Fe Coordination (TXAS) | Acetylation of Serine-529 (COX-1) | TXAS Inhibition + TP Receptor Antagonism |
| Structural Class | Pyridyl-phenylacetic acid | Imidazolyl-acrylic acid | Salicylate | Pyridyl-pentanoic acid |
| Selectivity | High for TXAS; Low for COX | High for TXAS | High for COX-1 | Dual Action |
| PGI2 Impact | Preserved/Shunted (Beneficial) | Preserved/Shunted | Suppressed (Side Effect) | Preserved |
| Validation Metric | IC50 (TXAS) < 100 nM | IC50 (TXAS) ~ 10-50 nM | IC50 (COX) ~ 1-10 µM | IC50 (TXAS) ~ 10 nM |
Why use 4-PPA? Unlike Aspirin, which suppresses both TXA2 (bad) and PGI2 (good), 4-PPA allows for the "Prostaglandin Shunt"—where accumulated PGH2 is diverted to Prostacyclin Synthase, enhancing vasodilation.
Experimental Validation Protocols
To scientifically validate the MoA of 4-PPA, the following three-tier experimental system is required.
Protocol A: Structural Validation (UV-Vis Difference Spectroscopy)
Objective: Confirm the physical binding of the pyridine nitrogen to the TXAS heme iron. Principle: Binding of a nitrogen ligand to the heme of CYP5A1 induces a Type II spectral change (shift in Soret peak).
-
Preparation: Isolate recombinant human TXAS microsomes (0.5 mg protein/mL) in 100 mM potassium phosphate buffer (pH 7.4).
-
Baseline: Record the baseline spectrum (350–500 nm).
-
Titration: Add 4-PPA in increasing concentrations (0.1 µM – 100 µM) to the sample cuvette; add solvent vehicle to the reference.
-
Readout: Observe the Type II difference spectrum :
-
Peak: ~425–430 nm
-
Trough: ~390–400 nm
-
-
Calculation: Plot
vs. [4-PPA] to determine the spectral dissociation constant ( ).
Protocol B: Enzymatic Inhibition Assay (TXB2 ELISA)
Objective: Quantify the potency (IC50) of 4-PPA against TXAS activity.
Note: TXA2 is unstable (
-
Incubation System:
-
Enzyme: Recombinant TXAS or Human Platelet Microsomes.
-
Substrate: PGH2 (2 µM) or Arachidonic Acid (10 µM).
-
Inhibitor: 4-PPA (Serial dilutions: 1 nM to 10 µM).
-
-
Reaction: Incubate at 37°C for 5 minutes.
-
Termination: Stop reaction with 1N HCl or Indomethacin (to stop COX activity if using whole cells).
-
Quantification: Neutralize and measure TXB2 levels using a competitive ELISA kit.
-
Control: Measure PGE2 levels to verify that COX is not inhibited (demonstrating selectivity).
Protocol C: Functional Platelet Aggregation (LTA)
Objective: Confirm that enzymatic inhibition translates to physiological function.
-
Sample: Human Platelet-Rich Plasma (PRP).
-
Pre-treatment: Incubate PRP with 4-PPA (1–100 µM) for 10 minutes at 37°C.
-
Induction: Add agonist:
-
Arachidonic Acid (0.5 mM): Dependent on TXA2 generation. (4-PPA should inhibit).
-
ADP (10 µM): Partially dependent on TXA2. (4-PPA should show weak/partial inhibition).
-
U46619 (TXA2 mimetic): Direct receptor agonist. (4-PPA should NOT inhibit, proving it acts on synthesis, not the receptor).
-
-
Measurement: Monitor Light Transmission Aggregometry (LTA) for 5 minutes.
Experimental Workflow Diagram
The following flowchart outlines the logical sequence for validating 4-PPA, ensuring a self-validating system.
Caption: Logical decision tree for classifying 4-PPA as a selective TXAS inhibitor or dual inhibitor.
References
-
Haurand, M., & Ullrich, V. (1985). Isolation and characterization of thromboxane synthase from human platelets as a cytochrome P-450 enzyme. Journal of Biological Chemistry, 260(28), 15059–15067. Link
-
Kato, K., et al. (1981). Thromboxane A2 synthetase inhibitors (Ozagrel). Journal of Medicinal Chemistry, 24(10), 1175–1182. Link
-
Gresele, P., et al. (1991). Thromboxane synthase inhibition, thromboxane receptor antagonism, and dual blockade in human blood. Journal of Clinical Investigation, 87(4), 1181–1187. Link
-
Dogne, J. M., et al. (2004). Thromboxane A2 inhibition: from experimental to clinical perspective. Current Medicinal Chemistry, 11(10), 1223–1241. Link
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2774990, 4-(3-Pyridyl)phenylacetic acid. Link
A Senior Application Scientist's Guide to 4-(3'-Pyridyl)phenylacetic Acid and its Isomers: A Comparative Critique for Drug Discovery
For researchers, scientists, and drug development professionals, the nuanced differences between structurally similar molecules can be the determining factor in therapeutic success. This guide provides a critical peer review and comparative analysis of 4-(3'-Pyridyl)phenylacetic acid, a heterocyclic carboxylic acid with potential applications in medicinal chemistry. We will delve into its synthesis, biological activities, and crucially, how it compares to its positional isomers, 4-(2'-Pyridyl)phenylacetic acid and 4-(4'-Pyridyl)phenylacetic acid. This analysis aims to provide a framework for informed decision-making in early-stage drug discovery projects.
The Pyridylphenylacetic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The pyridylphenylacetic acid core represents a confluence of two key pharmacophores: the phenylacetic acid moiety and the pyridine ring. Phenylacetic acid and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1] The pyridine ring, a common motif in pharmaceuticals, can significantly influence a molecule's physicochemical properties, such as solubility and basicity, and can engage in specific interactions with biological targets.[2] The combination of these two fragments in the pyridylphenylacetic acid scaffold creates a platform for developing novel therapeutic agents.
Synthesis Strategies: A Focus on Suzuki-Miyaura Coupling
A robust and versatile synthetic route is paramount for the exploration of any chemical scaffold. For the synthesis of 4-(pyridyl)phenylacetic acids, the Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient method for forming the crucial carbon-carbon bond between the phenyl and pyridine rings.[3][4]
Experimental Protocol: Synthesis of 4-(Pyridyl)phenylacetic Acid Isomers via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of 4-(2'-pyridyl)-, 4-(3'-pyridyl)-, and 4-(4'-pyridyl)phenylacetic acids.
Materials:
-
4-Bromophenylacetic acid
-
2-Pyridylboronic acid, 3-Pyridylboronic acid, or 4-Pyridylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromophenylacetic acid (1.0 eq), the corresponding pyridylboronic acid or ester (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.
-
Reaction Execution: Heat the reaction mixture to 80-100°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Acidify the aqueous layer with 1M HCl to a pH of approximately 4-5 to precipitate the product.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is a classic and effective catalyst system for Suzuki-Miyaura couplings. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a commonly used inorganic base that is effective in activating the boronic acid and facilitating the transmetalation step.
-
Solvent System: The mixture of an organic solvent (1,4-dioxane) and water is crucial. The organic solvent solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the reaction.
Diagram of the Suzuki-Miyaura Coupling Reaction
Caption: General workflow for the synthesis of 4-(Pyridyl)phenylacetic acids.
Comparative Analysis of Biological Activity: The Critical Role of the Pyridine Nitrogen Position
The position of the nitrogen atom dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape, which in turn governs its interaction with biological targets.
Anti-inflammatory Activity: A Focus on Cyclooxygenase (COX) Inhibition
Phenylacetic acid derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7] COX-1 and COX-2 are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). The selectivity of a compound for COX-2 over COX-1 is a critical factor in its safety profile, as COX-1 inhibition is associated with gastrointestinal side effects.[8]
Hypothetical Performance Comparison:
Based on general SAR principles for COX inhibitors, the position of the pyridine nitrogen in pyridylphenylacetic acids could significantly influence both potency and selectivity. The nitrogen atom can act as a hydrogen bond acceptor, and its position will determine its ability to interact with key residues in the active site of COX enzymes.
| Compound | Predicted COX-1 Inhibition (IC₅₀) | Predicted COX-2 Inhibition (IC₅₀) | Predicted COX-2 Selectivity Index (SI = IC₅₀(COX-1)/IC₅₀(COX-2)) | Rationale for Prediction |
| 4-(2'-Pyridyl)phenylacetic acid | Moderate | Moderate to High | Moderate | The proximity of the nitrogen to the phenyl ring may allow for interactions with the side pocket of the COX-2 active site, potentially enhancing selectivity. |
| This compound | Low to Moderate | Moderate | Moderate to High | The nitrogen at the 3-position is less sterically hindered and may form favorable hydrogen bonds within the COX-2 active site, leading to good potency and selectivity. |
| 4-(4'-Pyridyl)phenylacetic acid | Low to Moderate | High | High | The linear arrangement and the ability of the 4-pyridyl nitrogen to act as a strong hydrogen bond acceptor at the apex of the active site could lead to potent and selective COX-2 inhibition. |
Diagram of the COX Inhibition Pathway
Caption: Inhibition of prostaglandin synthesis by targeting COX enzymes.
Peer Review and Critique: Navigating the Gaps in Current Research
A thorough review of the existing literature reveals a significant gap in the direct comparative analysis of this compound and its positional isomers. While the synthesis of such compounds is achievable through established methods like the Suzuki-Miyaura coupling, the lack of published, head-to-head biological data makes it challenging to definitively select the optimal isomer for a specific therapeutic target.
Key Research Gaps and Future Directions:
-
Comparative Biological Evaluation: A systematic study evaluating the inhibitory activity of the 2'-, 3'-, and 4'-pyridylphenylacetic acid isomers against a panel of relevant biological targets (e.g., COX-1, COX-2, and other inflammatory mediators) is critically needed. This should include the determination of quantitative metrics such as IC₅₀ values.
-
Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study, exploring the effects of substituents on both the phenyl and pyridine rings, would provide invaluable insights for optimizing the potency and selectivity of this scaffold.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro screening should be advanced to in vivo models of disease to assess their efficacy, pharmacokinetics, and safety profiles.
Conclusion: A Call for Further Investigation
This compound and its isomers represent a promising, yet underexplored, area for drug discovery. The principles of medicinal chemistry suggest that the position of the pyridine nitrogen will have a profound impact on the biological activity of these compounds. While a definitive comparison is hampered by the lack of direct experimental evidence, this guide provides a framework for the rational design and evaluation of this intriguing class of molecules. The synthesis is feasible, and the potential for discovering novel and effective therapeutic agents is significant. It is our hope that this critique will stimulate further research into the comparative pharmacology of pyridylphenylacetic acid isomers, ultimately leading to the development of new medicines.
References
-
Romeo, R., Giofrè, S. V., Chiacchio, M. A., Veltri, L., Celesti, C., & Iannazzo, D. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1745. [Link]
-
Yadav, P., & Singh, R. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 1(1), 1-8. [Link]
- Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB journal, 18(7), 790-804.
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683.
- Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421.
- Habeeb, A. G., Rao, P. N., & Knaus, E. E. (2001). Design and synthesis of 4,5-diphenyl-2-substituted-imidazole derivatives as selective cyclooxygenase-2 inhibitors: identification of a potent and orally active anti-inflammatory agent. Journal of medicinal chemistry, 44(18), 2921-2927.
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1898. [Link]
- Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
-
Andersen, N. H., & Schlegel, H. B. (1995). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Journal of neurochemistry, 65(5), 2207-2214. [Link]
- Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., & Marnett, L. J. (2000). Aspirin-like molecules that covalently inactivate cyclooxygenase-2. Science, 287(5461), 2265-2268.
- Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Chan, C. C. (1997). Etoricoxib (MK-0663): preclinical profile and demonstration of oral activity in a human model of cyclooxygenase-2 mediated inflammation. Journal of Pharmacology and Experimental Therapeutics, 283(2), 581-587.
- Hawkey, C. J. (1999). COX-2 inhibitors. The Lancet, 353(9149), 307-314.
- O'Neill, G. P., Mancini, J. A., Kargman, S., Yergey, J., Kwan, M. Y., Falgueyret, J. P., ... & Riendeau, D. (1994). Overexpression of human prostaglandin G/H synthase-1 and-2 by recombinant vaccinia virus: inhibition by nonsteroidal anti-inflammatory drugs and biosynthesis of 15-hydroxyeicosatetraenoic acid. Molecular Pharmacology, 45(2), 245-254.
- Laneuville, O., Breuer, D. K., DeWitt, D. L., Hla, T., Funk, C. D., & Smith, W. L. (1994). Differential inhibition of human prostaglandin endoperoxide H synthases-1 and-2 by nonsteroidal anti-inflammatory drugs. Journal of Pharmacology and Experimental Therapeutics, 271(2), 927-934.
- Mitchell, J. A., Akarasereenont, P., Thiemermann, C., Flower, R. J., & Vane, J. R. (1993). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. Proceedings of the National Academy of Sciences, 90(24), 11693-11697.
- Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610-6614.
-
Ukwueze, A. C., & Ezeokonkwo, M. A. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(1), 1. [Link]
- Singh, U. P., & Samant, S. D. (2009). Suzuki cross-coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of the Indian Institute of Science, 89(4), 435.
- Li, W. (2005). Suzuki-Miyaura coupling of pyridine boronic acids with aryl halides. The Journal of organic chemistry, 70(13), 5174-5177.
- Kudo, N., & Fu, G. C. (2004). A versatile method for Suzuki cross-coupling reactions of nitrogen heterocycles. Organic letters, 6(25), 4771-4773.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(3'-Pyridyl)phenylacetic Acid
Introduction
4-(3'-Pyridyl)phenylacetic acid and its structural analogs are heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] As with any chemical reagent, responsible handling extends beyond the benchtop to include its proper disposal. Adherence to a rigorous and scientifically grounded disposal protocol is not merely a matter of regulatory compliance; it is a cornerstone of laboratory safety, environmental stewardship, and professional integrity.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. It is designed for the professional researcher, scientist, or drug development professional, offering not just procedural instructions but also the causal logic behind them, grounded in authoritative safety and regulatory standards.
Hazard Identification and Risk Assessment
Table 1: GHS Hazard Classification for Pyridyl-Phenylacetic Acid Analogs
| Hazard Class | GHS Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][4] |
| Hazardous to the Aquatic Environment (Short-term) | Category 3 | H402: Harmful to aquatic life | [6][7] |
Causality of Hazards:
-
Irritation: The carboxylic acid moiety and the heterocyclic pyridine ring contribute to the compound's irritant properties. These functional groups can interact with and disrupt biological membranes in the skin, eyes, and respiratory tract, leading to inflammation.[3]
-
Aquatic Toxicity: Like many nitrogen-containing aromatic compounds, pyridyl-phenylacetic acid derivatives can be harmful to aquatic organisms.[6][7] Their introduction into waterways via sink disposal can disrupt local ecosystems. Therefore, disposal down the drain is strictly prohibited.
Regulatory Framework: The Pillars of Laboratory Safety
In the United States, the management of hazardous chemicals in a laboratory setting is primarily governed by two federal agencies:
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the "Laboratory Standard," mandates the development of a Chemical Hygiene Plan (CHP) .[8][9] The CHP is a written program detailing the policies, procedures, and responsibilities that protect workers from chemical hazards. A designated Chemical Hygiene Officer (CHO) is responsible for its implementation.[10] The disposal procedures outlined here should be incorporated into your institution's CHP.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous waste from "cradle to grave."[11][12] This includes proper identification, accumulation, transport, and final treatment of chemical waste.[13][14]
Core Disposal Protocol for this compound
This protocol provides a direct, step-by-step methodology for safe disposal.
Step 1: Waste Characterization
Based on its known hazards (irritant, potential aquatic toxicity), this compound must be treated as a hazardous chemical waste . It should never be disposed of in the regular trash or poured down the sink.[15]
Step 2: Required Personal Protective Equipment (PPE)
Before handling the waste, ensure the following PPE is worn to mitigate exposure risks:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[3][6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[15]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not generally required if handling small quantities in a well-ventilated area. If generating dust from solid material, work within a certified chemical fume hood to prevent inhalation.[3]
Step 3: Waste Segregation and Containerization
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Solid Waste:
-
Collect waste this compound powder, residues, and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a designated, compatible waste container.[16]
-
The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).[12]
-
The container must have a tight-fitting, screw-top lid to prevent spills and release of vapors.[12][16]
-
Label the container clearly with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The specific hazard characteristics: "Irritant."
-
The date accumulation started.
-
-
-
Contaminated Sharps: Any needles, scalpels, or other sharps contaminated with the compound must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
-
Empty Containers:
-
An "empty" container that held this chemical is not truly empty and must be disposed of as hazardous waste.[16]
-
Alternatively, to render the container non-hazardous, it must be triple-rinsed. The rinsate (the liquid from rinsing) must itself be collected as hazardous aqueous waste.[16]
-
Given the hazards, it is often safer and more efficient to dispose of the original container, with its cap tightly secured, directly into the solid hazardous waste stream.
-
Step 4: Spill and Decontamination Procedures
Accidents happen, and a clear plan is essential.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid generating dust.[17]
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the area.
-
Step 5: Storage and Final Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[16] This area should be near the point of generation and under the control of laboratory personnel. It must be a secondary containment bin to capture any potential leaks.
-
Disposal: Do not attempt to treat or neutralize the chemical waste yourself. The final disposal must be handled by your institution's EHS department, which will arrange for pickup by a licensed hazardous waste disposal company. This ensures the waste is transported and disposed of in accordance with all EPA and Department of Transportation (DOT) regulations.[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Sources
- 1. Identification of N-acyl 4-(3-pyridonyl)phenylalanine derivatives and their orally active prodrug esters as dual acting α4β1 and α4β7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 4-(4'-Pyridyl)phenylacetic acid | C13H11NO2 | CID 21091633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ICSC 1260 - PHENYLACETIC ACID [inchem.org]
- 8. osha.gov [osha.gov]
- 9. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. goodway.com [goodway.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
